Product packaging for 2-(Benzylthio)-1H-benzimidazole(Cat. No.:CAS No. 51290-77-8)

2-(Benzylthio)-1H-benzimidazole

Katalognummer: B188078
CAS-Nummer: 51290-77-8
Molekulargewicht: 240.33 g/mol
InChI-Schlüssel: IJINDUSMSVDESS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-(Benzylthio)-1H-benzimidazole (CAS 51290-77-8) is a synthetic small molecule based on the privileged benzimidazole scaffold, a structure known for its wide array of pharmacological activities and similarity to naturally occurring purine bases . This specific derivative, characterized by a benzylthio group at the 2-position, is a key intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel anti-inflammatory and anticancer agents. Recent investigative studies have highlighted the significant research value of this compound and its derivatives. A 2025 study demonstrated that a benzimidazole derivative, BMZ-AD, which is structurally related to this compound, exhibited potent anti-arthritic, immunomodulatory, and anti-inflammatory effects in a Freund's complete adjuvant (FCA)-induced arthritic rat model, a standard model for rheumatoid arthritis research . The treatment was found to reduce paw edema, inflammation, and pannus formation. Mechanistic studies indicated that the anti-arthritic activity was associated with the downregulation of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as a decrease in prostaglandin E2 (PGE2) levels . This positions this compound as a critical building block for researching new therapeutic pathways for autoimmune and inflammatory diseases. Furthermore, research into hybrid molecules has shown that the 2-(benzylthio)benzimidazole structure serves as a promising core in the design of apoptotic antiproliferative agents. In a 2024 study, hybrids containing this moiety were evaluated against various cancer cell lines and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway, a crucial target in oncology . These compounds were found to promote apoptosis by activating caspase-3, caspase-8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2 . This underscores the compound's utility in exploratory cancer research and targeted therapy development. With a molecular formula of C14H12N2S and a molecular weight of 240.33 g/mol , this chemical reagent is supplied for research applications only. It is intended for use strictly by qualified laboratory professionals in vitro. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2S B188078 2-(Benzylthio)-1H-benzimidazole CAS No. 51290-77-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-benzylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINDUSMSVDESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329031
Record name 2-benzylthiobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51290-77-8
Record name 2-benzylthiobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(benzylthio)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic route starting from 2-mercaptobenzimidazole, outlines the key characterization techniques, and presents the corresponding data in a structured format for ease of reference.

Synthesis

The synthesis of this compound is most commonly achieved through the S-alkylation of 2-mercapto-1H-benzimidazole with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of 2-mercaptobenzimidazole attacks the electrophilic benzylic carbon of benzyl chloride.

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow A 2-Mercaptobenzimidazole (Starting Material) B Dissolution in Anhydrous Ethanol A->B C Addition of Potassium Hydroxide (KOH) B->C D Formation of Potassium Thiolate Salt C->D E Addition of Benzyl Chloride D->E F Reflux E->F G Neutralization with Potassium Bicarbonate (5%) F->G H Precipitation G->H I Filtration and Washing with Cold Ethanol H->I J Purification by Column Chromatography I->J K This compound (Final Product) J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established literature.[1][2][3]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.00 g, 6.66 mmol) in 10 mL of anhydrous ethanol.[1][3]

  • Formation of the Thiolate: To the stirred solution, add a solution of potassium hydroxide (0.37 g, 6.66 mmol) in a minimal amount of absolute ethanol. Stir the mixture for 10 minutes at room temperature.[2]

  • Addition of Benzyl Chloride: Add benzyl chloride (1.01 g, 7.99 mmol, 1.2 equivalents) dropwise to the reaction mixture.[1][3]

  • Reaction: Heat the mixture to reflux for 2-4 hours.[1][2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.[1][3]

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.[1][3]

  • Purification: The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane (30:70 v/v) eluent system to yield this compound as a crystalline solid.[1][3]

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic and physical methods.

Characterization Workflow

The following diagram illustrates the typical characterization workflow for the synthesized compound.

Characterization_Workflow Product Synthesized Product MP Melting Point Analysis Product->MP TLC Thin-Layer Chromatography Product->TLC NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Data Data Analysis and Structure Confirmation MP->Data TLC->Data NMR->Data MS->Data IR->Data

Caption: Characterization workflow for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₄H₁₂N₂S[4]
Molecular Weight240.33 g/mol [4]
Melting Point122-124 °C[1]
AppearanceWhite to off-white crystalline solid[1][5]
Yield88%[1]

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentReference(s)
4.57s2HS-CH₂[1]
7.10-7.16m2HHₐᵣ (benzimidazole)[1]
7.22-7.34m2HHₐᵣ (benzimidazole)[1]
7.44-7.47m5HHₐᵣ (benzyl)[1]

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆, 75 MHz)

Chemical Shift (δ, ppm)AssignmentReference(s)
35.84S-CH₂[1]
121.752 Cₐᵣ[1]
127.27Cₐᵣ[1]
128.442 Cₐᵣ[1]
128.802 Cₐᵣ[1]
137.64Cₐᵣ[1]
149.66N=C-S[1]

Table 4: Mass Spectrometry Data

m/zIonRelative Intensity (%)Reference(s)
240.1[M]⁺5[1]
241.1[M+1]⁺100[1]
242.1[M+2]⁺17[1]

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400N-H stretching[6]
~3050Aromatic C-H stretching
~1600, ~1450C=C and C=N stretching (aromatic ring)[6]
~1200, ~1500Thioamide system vibrations[6]
~740C-S stretching

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The straightforward synthetic procedure and well-defined analytical profile make this compound readily accessible for further investigation in various research and development settings, particularly in the field of medicinal chemistry. The provided data and workflows serve as a valuable resource for researchers working with this and related benzimidazole derivatives.

References

The Multifaceted Biological Activities of 2-(benzylthio)-1H-benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its myriad derivatives, 2-(benzylthio)-1H-benzimidazoles have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.

Synthesis of 2-(benzylthio)-1H-benzimidazole Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient multi-step process. A general synthetic route involves the initial formation of a 2-mercaptobenzimidazole intermediate, followed by S-alkylation with a substituted benzyl halide.

A common synthetic pathway begins with the reaction of an o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the corresponding 2-mercaptobenzimidazole. This intermediate is then reacted with a variety of benzyl chlorides or bromides in a suitable solvent like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate, to afford the desired this compound derivatives.[1][2][3][4]

Alternatively, a one-pot synthesis can be employed. This involves the reaction of o-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzimidazole, which is then converted to an isothiouronium salt by reacting with thiourea.[1] Subsequent reaction with various benzyl halides in the presence of a base yields the final this compound products.[1]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory effects. The following sections summarize the key findings and present quantitative data for easy comparison.

Antibacterial Activity

These derivatives have shown significant potency against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric used to quantify their antibacterial efficacy.

Compound IDSubstituent on Benzyl RingTest OrganismMIC (µg/mL)Reference
5b 4-ChloroStaphylococcus aureus140-320[1]
5d 2,4-DichloroStaphylococcus aureus140-320[1]
5g 4-NitroStaphylococcus aureus140-320[1]
5b 4-ChloroEscherichia coli140-400[1]
5e 4-MethylEscherichia coli140-400[1]
5g 4-NitroEscherichia coli140-400[1]
Antifungal Activity

Several this compound derivatives have been evaluated for their antifungal properties against various fungal strains, including clinically relevant Candida species.

Compound IDSubstituent on Benzimidazole RingTest OrganismMIC (µg/mL)Reference
1b N-ethylCandida albicans64[5]
1c N-propylCandida albicans64[5]
2e 2-(4-chlorophenyl)-N-propylCandida albicans64[5]
2g 2-(4-chlorophenyl)-N-pentylCandida albicans64[5]
3a 2-(2-(trifluoromethyl)phenyl)-N-methylAspergillus niger64[5]

The mechanism of antifungal action for some benzimidazole derivatives is believed to involve the inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[6]

Antiviral Activity

The antiviral potential of this class of compounds has been explored against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type-1 (HSV-1). The half-maximal inhibitory concentration (IC50) is used to measure their antiviral efficacy.

Compound IDDescriptionTest VirusIC50 (µM)Reference
7 2-benzylthio-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoleHCMVNot specified, but more active than acyclovir and foscarnet[7]
- 1-(quinolizidin-1-yl)alkyl substituted 2-[(benzotriazol-1/2-yl)methyl]benzimidazolesBovine Viral Diarrhoea Virus (BVDV)Moderately active[8]
- 1-(quinolizidin-1-yl)alkyl substituted 2-[(benzotriazol-1/2-yl)methyl]benzimidazolesYellow Fever Virus (YFV)Moderately active[8]
Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

Compound IDSubstituent DetailsCancer Cell LineIC50 (µM)Reference
7n Benzimidazole carboxamide derivativeSK-Mel-28 (Melanoma)2.55 - 17.89[9]
7u Benzimidazole carboxamide derivativeSK-Mel-28 (Melanoma)2.55 - 17.89[9]
2g N-pentyl-2-(4-chlorophenyl)-1H-benzo[d]imidazoleMDA-MB-231 (Breast Cancer)16.38[5]

The anticancer mechanisms of these derivatives are multifaceted and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, including protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Compound IDTarget EnzymeIC50 (nM)Reference
23 Protein kinase CK1δ98.6[10]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis Procedure

Step 1: Synthesis of 2-Mercaptobenzimidazole A mixture of o-phenylenediamine and carbon disulfide in ethanolic potassium hydroxide is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the 2-mercaptobenzimidazole, which is then filtered, washed, and dried.[2][4]

Step 2: Synthesis of this compound Derivatives To a solution of 2-mercaptobenzimidazole in ethanol, an equimolar amount of sodium hydroxide is added, followed by the dropwise addition of the appropriate benzyl chloride or bromide.[2][4] The reaction mixture is then refluxed for a few hours.[2][4] After cooling, the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.[2][4]

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

In Vitro Anticancer Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value is calculated.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization can be monitored by a fluorescence-based assay. Tubulin in a polymerization buffer is mixed with the test compounds in a 96-well plate. The plate is incubated at 37°C, and the fluorescence intensity, which increases as tubulin polymerizes, is measured over time. The IC50 for tubulin polymerization inhibition is determined from the concentration-response curve.[11]

DNA Interaction Studies

The interaction of these derivatives with DNA can be investigated using various biophysical techniques:

  • UV-Visible Spectroscopy: Titration of a fixed concentration of DNA with increasing concentrations of the compound can reveal changes in the absorption spectrum, indicating binding.[12]

  • Fluorescence Spectroscopy: Competitive binding studies using a fluorescent DNA probe can be performed to determine the binding affinity.

  • Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon addition of the compound can provide information about the binding mode (intercalation vs. groove binding).[13]

  • Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound is indicative of an intercalative binding mode.[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][11][14][15][16] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11][14] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[9][15]

Tubulin_Inhibition This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to colchicine site Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Assembly->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

DNA Interaction

Certain this compound derivatives can exert their cytotoxic effects by interacting directly with DNA.[12][17] These interactions can occur through two primary modes: intercalation, where the planar benzimidazole ring system inserts between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor groove of the DNA.[12][13][18] These interactions can interfere with DNA replication and transcription, leading to cell death.[12]

DNA_Interaction cluster_compound This compound cluster_dna DNA Double Helix Compound Derivative Intercalation Intercalation between base pairs Compound->Intercalation GrooveBinding Minor Groove Binding Compound->GrooveBinding DNA_Replication_Transcription DNA Replication & Transcription Intercalation->DNA_Replication_Transcription Inhibits GrooveBinding->DNA_Replication_Transcription Inhibits Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis Kinase_Inhibition Compound This compound Kinase Protein Kinase Compound->Kinase Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Compound->Phosphorylated_Substrate Inhibits Substrate Substrate Kinase->Substrate ATP ATP ATP->Kinase Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates

References

An In-depth Technical Guide on 2-(benzylthio)-1H-benzimidazole Structural Analogues and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 2-(benzylthio)-1H-benzimidazole and its structural analogues have emerged as a promising class of compounds with a wide spectrum of biological properties, including anticancer, antiviral, antibacterial, and anthelmintic activities. This technical guide provides a comprehensive overview of the synthesis, structural variations, and biological activities of these compounds. It includes detailed experimental protocols for their preparation and biological evaluation, along with a systematic presentation of quantitative structure-activity relationship data. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Benzimidazoles, characterized by a fusion of benzene and imidazole rings, are structurally analogous to naturally occurring purines, enabling them to interact with various biopolymers. This structural feature has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications. The introduction of a benzylthio group at the 2-position of the benzimidazole core has been shown to significantly modulate its biological activity, making this compound a key lead structure for the design and synthesis of novel therapeutic agents. This guide delves into the chemical and biological intricacies of this important class of compounds.

Synthesis of this compound and Its Analogues

The synthesis of this compound derivatives typically involves a multi-step process, starting from o-phenylenediamine. A general synthetic route is the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole, followed by S-alkylation with an appropriate benzyl halide.[1] Variations in both the benzimidazole ring and the benzyl moiety can be readily achieved by using substituted o-phenylenediamines and substituted benzyl halides, respectively.[1]

General Synthetic Protocol

A widely employed method for the synthesis of this compound analogues is outlined below:[1][2][3]

Step 1: Synthesis of 2-Mercaptobenzimidazole Derivatives

  • Dissolve o-phenylenediamine (or its substituted derivative) in ethanol or dimethylformamide (DMF).

  • Add carbon disulfide and a base such as potassium hydroxide or sodium hydroxide.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the 2-mercaptobenzimidazole derivative precipitates and can be collected by filtration.

Step 2: S-Alkylation with Benzyl Halides

  • Dissolve the 2-mercaptobenzimidazole derivative in a suitable solvent like ethanol or acetonitrile.[1][2]

  • Add a base, such as potassium carbonate or sodium hydroxide, to the solution.[3]

  • Add the desired substituted or unsubstituted benzyl chloride or bromide.[1][2]

  • Reflux the mixture for 2-4 hours.[1]

  • After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.[1][2]

Synthesis_of_2_Benzylthio_1H_benzimidazole cluster_step1 Step 1: Thionation cluster_step2 Step 2: S-Alkylation OPD o-Phenylenediamine Mercapto 2-Mercaptobenzimidazole OPD->Mercapto Reflux CS2 Carbon Disulfide (CS₂) CS2->Mercapto Reflux Base1 Base (e.g., KOH) Base1->Mercapto Reflux FinalProduct This compound Analogue Mercapto->FinalProduct Reflux BenzylHalide Substituted Benzyl Halide BenzylHalide->FinalProduct Reflux Base2 Base (e.g., K₂CO₃) Base2->FinalProduct Reflux

Figure 1: General synthetic pathway for this compound analogues.

Biological Properties and Structure-Activity Relationships

This compound analogues exhibit a remarkable range of biological activities. The nature and position of substituents on both the benzimidazole and the benzyl rings play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[4][5][6] The proposed mechanisms of action include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9]

Table 1: Anticancer Activity (IC50 µM) of Selected this compound Analogues

CompoundSubstituent (Benzimidazole)Substituent (Benzyl)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Reference
1 HH28.5±2.9131.2±4.49--[4]
2 H4-Cl-30.29±6.3916.18±3.85-[4]
3 H4-NO₂->50>50-[4]
4 H2,4-diCl4.474.68--[6]
5a H4-F8.343.874.125.91[5]
6g H4-OCH₃10.925.673.348.76[5]

Data presented as mean ± SD where available.

Antiviral Activity

Certain this compound derivatives have shown promising activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[10] The antiviral activity is often associated with the inhibition of viral replication processes.

Table 2: Antiviral Activity of Selected this compound Analogues

CompoundVirusActivityValue (µM)Reference
7 HCMVIC₅₀1.5[10]
7 HSV-1IC₅₀10[10]
Analogue A RSVEC₅₀0.02[11][12]
Analogue B BVDVEC₅₀Moderate[11][12]
Analogue C YFVEC₅₀Moderate[11][12]
Analogue D CVB2EC₅₀Moderate[11][12]

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration. Specific compound structures for analogues A-D were not detailed in the provided search results but indicate the potential of this class of compounds.

Antibacterial Activity

The antibacterial potential of this compound analogues has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 3: Antibacterial Activity (MIC µg/mL) of Selected this compound Analogues

CompoundSubstituent (Benzimidazole)Substituent (Benzyl)S. aureus (Gram +)E. coli (Gram -)Reference
5b H4-CH₃140140[2]
5d H4-Cl320>500[2]
5e H4-F280290[2]
5g H2,4-diCl150150[2]
7a N-benzylH140140[3][13]
7b N-benzyl4-Cl290290[3][13]
7f N-CH₂CH₂OH4-Cl140140[3][13]
Anthelmintic Activity

Benzimidazole derivatives are well-established anthelmintic agents. The 2-(benzylthio) analogues have also been investigated for their activity against parasitic worms.

Table 4: Anthelmintic Activity of a Selected this compound Analogue

CompoundParasiteAssayResultReference
Analogue Pheretima posthumaTime to paralysis/deathConcentration-dependent[14][15][16]

Specific quantitative data like LC50 was not consistently available in the search results, but studies confirm activity.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours.[18]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add serially diluted test compounds Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC₅₀ values ReadAbsorbance->CalculateIC50 End End CalculateIC50->End EGFR_Signaling_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Benzimidazole 2-(benzylthio)-1H- benzimidazole Analogue Benzimidazole->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(benzylthio)-1H-benzimidazole is a heterocyclic compound built upon the versatile benzimidazole scaffold, a pharmacophore renowned for its wide spectrum of biological activities. While the precise molecular mechanism of action for this compound is not yet fully elucidated, extensive research on its derivatives and the broader benzimidazole class points towards several putative pathways. This technical guide consolidates the current understanding of its biological effects, focusing primarily on its antibacterial properties, and explores potential molecular targets. It provides a comprehensive overview of relevant quantitative data, detailed experimental protocols for mechanistic investigation, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

The benzimidazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including antimicrobial, anthelmintic, antiviral, and anticancer agents[1][2]. The compound this compound, characterized by a benzylthio group at the 2-position, has been the subject of various synthetic and biological evaluation studies. These investigations have primarily highlighted its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria[1][3]. This guide aims to provide a detailed exploration of its likely mechanisms of action, drawing parallels from structurally related compounds and the broader benzimidazole family.

Primary Biological Activity: Antibacterial Effects

The most consistently reported biological activity of this compound and its derivatives is their antibacterial action. Studies have demonstrated efficacy against clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)[1]. The activity is often quantified by the Minimum Inhibitory Concentration (MIC), with various derivatives showing significant potency.

Putative Antibacterial Mechanisms of Action

While direct enzymatic inhibition data for the parent compound is limited, the antibacterial effects of benzimidazole derivatives are generally attributed to the inhibition of essential bacterial enzymes involved in DNA replication and maintenance.

2.1.1. Inhibition of Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to disruptions in DNA synthesis and ultimately, bacterial cell death. Several benzimidazole-containing compounds have been identified as potent inhibitors of these enzymes[4][5][6]. It is hypothesized that this compound may exert its antibacterial effect through a similar mechanism.

Logical Workflow for Investigating Topoisomerase Inhibition

G cluster_0 Hypothesis Formulation cluster_1 In Vitro Assays cluster_2 Mechanism Elucidation cluster_3 Outcome Hypothesis This compound inhibits bacterial topoisomerases GyraseAssay DNA Gyrase Supercoiling Assay Hypothesis->GyraseAssay Test TopoIVAssay Topoisomerase IV Decatenation Assay Hypothesis->TopoIVAssay Test IC50 Determine IC50 Values GyraseAssay->IC50 TopoIVAssay->IC50 CleavageAssay DNA Cleavage Assay IC50->CleavageAssay If active BindingAssay Enzyme-DNA Binding Assay IC50->BindingAssay If active Conclusion Confirmation of Topoisomerase Inhibition Mechanism CleavageAssay->Conclusion BindingAssay->Conclusion

Caption: Workflow for validating topoisomerase inhibition.

Other Potential Mechanisms of Action

Based on the known polypharmacology of the benzimidazole scaffold, this compound could potentially act through other mechanisms, which may contribute to its bioactivity or represent opportunities for therapeutic repositioning.

Inhibition of Tubulin Polymerization

Many benzimidazole-based anthelmintics (e.g., albendazole, mebendazole) and some anticancer agents function by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with cell division, intracellular transport, and maintenance of cell structure. It is plausible that this compound could share this mechanism, which would be relevant for potential anthelmintic or anticancer applications.

Signaling Pathway for Tubulin Polymerization Inhibition

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Drug Action & Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Transport Intracellular Transport Microtubule->Transport Shape Cell Shape Maintenance Microtubule->Shape Apoptosis Apoptosis / Cell Cycle Arrest Mitosis->Apoptosis Disruption leads to Compound This compound Compound->Tubulin Binds to β-tubulin (putative)

Caption: Putative pathway of tubulin polymerization inhibition.

DNA Minor Groove Binding

Certain dicationic benzimidazole derivatives are known to be DNA minor groove binders, showing a preference for AT-rich sequences[7][8][9]. This non-covalent interaction can interfere with the binding of transcription factors and DNA-processing enzymes, thereby disrupting cellular processes. The planar benzimidazole core of this compound could facilitate such an interaction.

H+/K+-ATPase Inhibition (Proton Pump Inhibition)

The benzimidazole scaffold is the cornerstone of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders[10][11][12][13]. These drugs are activated in the acidic environment of the stomach's parietal cells and covalently inhibit the H+/K+-ATPase enzyme. While the substitution pattern of this compound differs from typical PPIs, the possibility of H+/K+-ATPase inhibition cannot be entirely ruled out without direct testing.

Quantitative Data

Table 1: Antibacterial Activity of N-alkyl-2-(benzylthiomethyl)-1H-benzimidazole Derivatives [14]

CompoundR2R3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus ActivityE. coli Activity
7aHCH2-Ph290290BacteriostaticBacteriostatic
7bHCH2-Ph-4-Cl140140BactericidalBacteriostatic
7cClCH2-Ph140290BacteriostaticBacteriostatic
7dClCH2-Ph-4-Cl140290BacteriostaticBacteriostatic
7eCF3CH2-Ph140290BacteriostaticBacteriostatic
7fCF3CH2-Ph-4-Cl140140BacteriostaticBacteriostatic
7hHCH2-CH3290290BacteriostaticBacteriostatic
7iClCH2-CH3>500140-Bacteriostatic
7kClCH2-CH2OH140140BactericidalBacteriostatic
7lCF3CH2-CH2OH>500140-Bacteriostatic

Table 2: Antibacterial Activity of 2-(benzylthiomethyl)-1H-benzimidazole Derivatives [3]

CompoundR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus ActivityE. coli Activity
5aHH>500>500--
5bH4-Cl140140BactericidalBacteriostatic
5dH4-CF3140>500Bactericidal-
5eH2-NO2320140BacteriostaticBacteriostatic
5fH3-NO2320>500Bacteriostatic-
5gH4-NO2140140BactericidalBacteriostatic
5h5-NO2H>500140-Bacteriostatic
5j5-NO24-NO2320400BacteriostaticBactericidal

Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of biochemical and biophysical assays are required. The following are detailed, representative protocols for key experiments.

Bacterial DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reagents and Materials:

    • DNA Gyrase (e.g., from E. coli)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol.

    • This compound dissolved in DMSO.

    • Positive control: Novobiocin or Ciprofloxacin.

    • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

    • 1% Agarose gel in 1x TAE buffer with a DNA stain (e.g., ethidium bromide).

  • Procedure:

    • Prepare reaction mixtures on ice. For a 20 µL reaction, add:

      • 12 µL Assay Buffer

      • 1 µL relaxed pBR322 DNA (0.5 µg)

      • 1 µL test compound at various concentrations (or DMSO for control).

      • 1 µL DNA Gyrase (1 unit).

    • Incubate the reactions at 37°C for 1 hour.

    • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

    • Load the entire reaction mixture onto a 1% agarose gel.

    • Perform electrophoresis at 80V for 2 hours.

    • Visualize the gel under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules using a fluorescent reporter.

  • Reagents and Materials:

    • Purified tubulin protein (>99%, e.g., porcine brain tubulin).

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP solution (100 mM).

    • Glycerol (for polymerization enhancement).

    • Fluorescent reporter (e.g., DAPI).

    • This compound dissolved in DMSO.

    • Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor).

    • Black 96-well microplate.

    • Fluorescence plate reader with temperature control (37°C).

  • Procedure:

    • Prepare a tubulin solution on ice at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

    • Add 45 µL of the tubulin solution to the wells of the pre-warmed (37°C) 96-well plate.

    • Add 5 µL of the test compound at various concentrations (or DMSO for control) to the wells.

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

    • Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

    • Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower rate of fluorescence increase and a lower final plateau compared to the control.

H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the proton pump by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Reagents and Materials:

    • H+/K+-ATPase enzyme preparation (e.g., from porcine gastric microsomes).

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4).

    • ATP solution (20 mM).

    • MgCl2 solution (20 mM).

    • KCl solution (100 mM).

    • This compound dissolved in DMSO.

    • Positive control: Omeprazole.

    • Colorimetric reagent for phosphate detection (e.g., Fiske-Subbarow reagent or Malachite Green).

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Pre-incubate the enzyme preparation (e.g., 10 µg) with various concentrations of the test compound in Assay Buffer at 37°C for 30 minutes.

    • Initiate the reaction by adding ATP, MgCl2, and KCl to final concentrations of 2 mM, 2 mM, and 10 mM, respectively. The total reaction volume is typically 100-200 µL.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add the colorimetric reagent for phosphate detection.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

    • Calculate the amount of Pi released and determine the percent inhibition relative to the no-drug control.

Conclusion

This compound is a compound of significant interest due to the established antibacterial activity of its derivatives. While its precise molecular mechanism remains to be definitively characterized, the existing body of literature strongly suggests that its mode of action likely involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. Alternative or secondary mechanisms, including tubulin polymerization inhibition and DNA minor groove binding, are also plausible given the known pharmacology of the benzimidazole scaffold. Further targeted biochemical and biophysical studies, utilizing the protocols outlined in this guide, are essential to fully elucidate its molecular interactions and to unlock its full therapeutic potential. The data and workflows presented herein provide a robust framework for guiding future research in this promising area of drug discovery.

References

Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(benzylthio)-1H-benzimidazole, a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, along with comprehensive experimental protocols for its synthesis and analysis.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the benzimidazole and benzyl moieties of the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
7.47 - 7.44m3H, Aromatic
7.34 - 7.22m2H, Aromatic
7.16 - 7.10m2H, Aromatic
4.57s2H, S-CH₂

Solvent: DMSO-d₆, 300 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are the observed chemical shifts.

Chemical Shift (δ) ppmAssignment
149.66N=C-S
137.64Aromatic C
128.802 x Aromatic C
128.442 x Aromatic C
127.27Aromatic C
122.462 x Aromatic C
35.0 (approx.)-S-CH₂-Ph (Typical range)
Not explicitly reportedBenzimidazole C4/C7, C5/C6, and C3a/C7a

Note: A fully assigned ¹³C NMR spectrum for this compound was not available in the searched literature. The assignment of aromatic carbons is general. The chemical shift for the benzylic carbon is an approximation based on similar structures.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, confirming its elemental composition. While a specific high-resolution report with calculated and found values for the parent molecule was not explicitly found, the molecular formula is C₁₄H₁₂N₂S, with a computed molecular weight of 240.33 g/mol [2]. A low-resolution mass spectrum shows a molecular ion peak (M+) at m/z 240.1[1]. For a related derivative, 2-{[(4-nitrobenzyl)thio]methyl}-1H-benzimidazole, the HRMS (ESI) was reported as Calculated for C₁₅H₁₄N₃O₂S (M+H)⁺: 300.1366, Found: 300.1369[3].

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures[1].

Materials:

  • 2-Mercaptobenzimidazole

  • Benzyl chloride

  • Anhydrous ethanol

  • Potassium bicarbonate (5% aqueous solution)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol in a round-bottom flask.

  • To this solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of benzyl chloride.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.

  • Filter the resulting precipitate and wash it with cold ethanol.

  • Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (30:70 v/v).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as crystals.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.

HRMS Acquisition:

  • Perform the analysis using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Determine the experimental m/z value of the protonated molecule and compare it to the theoretical m/z value calculated based on its elemental formula (C₁₄H₁₃N₂S⁺).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification sample_prep_nmr NMR Sample Preparation purification->sample_prep_nmr sample_prep_hrms HRMS Sample Preparation purification->sample_prep_hrms nmr_acq NMR Data Acquisition (¹H & ¹³C) sample_prep_nmr->nmr_acq data_proc_nmr NMR Data Processing & Analysis nmr_acq->data_proc_nmr hrms_acq HRMS Data Acquisition sample_prep_hrms->hrms_acq data_proc_hrms HRMS Data Processing & Analysis hrms_acq->data_proc_hrms structure_confirm Structure Confirmation data_proc_nmr->structure_confirm data_proc_hrms->structure_confirm

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 2-(benzylthio)-1H-benzimidazole. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical profile of benzimidazole derivatives.

Core Chemical Properties

This compound is a sulfur-containing derivative of the benzimidazole heterocyclic scaffold. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a benzylthio group at the 2-position significantly influences its chemical and biological characteristics.

Table 1: General Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂S[3]
Molecular Weight 240.33 g/mol [3][4]
Appearance White powder/crystals[4]
Melting Point 122-124 °C[5]
Solubility 2.1 µg/mL (at pH 7.4)[3]
Purity ≥95.0%[4]
CAS Number 51290-77-8[3]

Synthesis and Logic

The synthesis of this compound is typically achieved through the coupling of 2-mercaptobenzimidazole with a benzyl halide. This nucleophilic substitution reaction provides a straightforward and efficient route to the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product r1 2-Mercaptobenzimidazole c1 Anhydrous Ethanol (Solvent) r1->c1 r2 (Chloromethyl)benzene (Benzyl Chloride) r2->c1 c2 Reflux (2h) c1->c2 Heat w1 Neutralization (5% KHCO₃) c2->w1 Cooling w2 Filtration w1->w2 w3 Purification (Silica Gel Chromatography) w2->w3 p1 This compound w3->p1

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound[5][6]

This protocol is adapted from the general procedure for the synthesis of 2-(benzylthio)benzimidazole derivatives.[5][6]

  • Dissolution: Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol.

  • Addition of Alkylating Agent: To the solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of (chloromethyl)benzene (benzyl chloride).

  • Reflux: Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate (KHCO₃) until a precipitate is formed.

  • Isolation: Filter the resulting precipitate and wash it with cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent mixture of ethyl acetate/hexane (30:70 v/v) to yield the final product as crystalline solids.[5]

Spectroscopic Characterization

The structural confirmation of synthesized benzimidazole derivatives is crucial and is typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer.[1]

    • Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.[1][5]

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[6]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) can be performed using an electrospray ionization (ESI) mode on a TOF mass analyzer to confirm the molecular formula.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS) is also used for analysis.[3]

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded using a spectrophotometer, often with KBr pellets.[7]

    • Characteristic peaks for the benzimidazole ring and functional groups are analyzed to confirm the structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are critical for its identification and characterization.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (300 MHz, DMSO-d₆) [5]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H 4.57singlet2H, S-CH₂
7.10-7.16multiplet2H, Ar-H
7.22-7.34multiplet2H, Ar-H
7.44-7.47multiplet3H, Ar-H
¹³C 127.27-Ar-C
128.44-2 x Ar-C
128.80-2 x Ar-C
137.64-Ar-C
149.66-N=C-S

Table 3: Mass Spectrometry Data [3][5]

Techniquem/z ValueIon
MS 240.1[M]⁺
241.1[M+1]⁺
242.1[M+2]⁺
GC-MS 240Second Highest Peak
207Third Highest Peak

Biological Activity Context

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse pharmacological profiles.[1][2] The introduction of various substituents onto the benzimidazole scaffold allows for the fine-tuning of their biological activity. While specific signaling pathway data for this compound is not extensively detailed in the provided search results, derivatives of 2-(benzylthio)methyl-1H-benzimidazole have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][8] These findings suggest that the 2-(benzylthio) moiety is a promising feature for the development of novel anti-infective agents. Further research into the specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Synthesis of Novel Benzimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazoles represent a pivotal class of heterocyclic compounds in medicinal chemistry, characterized by a fusion of benzene and imidazole rings.[1][2] This structural motif is a cornerstone in the development of numerous therapeutic agents due to its versatile pharmacological activities.[3][4] Benzimidazole derivatives have demonstrated a broad spectrum of efficacy, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1][5] Their significance is further underscored by their presence in commercially available drugs.[1][2] The continuous exploration of novel synthetic routes and the elucidation of their mechanisms of action are crucial for advancing drug discovery and development. This guide provides an in-depth overview of the synthesis, biological evaluation, and key signaling pathways associated with novel benzimidazole compounds.

Core Synthetic Methodologies

The synthesis of the benzimidazole scaffold primarily relies on the condensation of ortho-phenylenediamines (OPDs) with various carbonyl-containing compounds. While the fundamental approach has been established for decades, recent advancements have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions through the use of diverse catalysts.[6][7]

Condensation with Aldehydes

The reaction of an o-phenylenediamine with an aldehyde is a widely used and efficient method for preparing 2-substituted benzimidazoles.[5][6]

Experimental Protocol:

A general procedure involves the reaction of an o-phenylenediamine with a substituted aldehyde in the presence of a catalyst.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent such as ethanol or acetic acid.[8][9]

  • Step 2: Catalyst Addition. Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), or a metal catalyst like nano-Fe2O3.[6][8]

  • Step 3: Reflux. Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).[8][9]

  • Step 4: Work-up and Purification. Upon completion, cool the reaction mixture and neutralize it with a base, such as ammonia solution. The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like aqueous ethanol to yield the pure 2-substituted benzimidazole.[9]

Logical Workflow for Aldehyde Condensation:

G cluster_start Starting Materials o-phenylenediamine o-phenylenediamine Reaction Mixture Reaction Mixture o-phenylenediamine->Reaction Mixture Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction Mixture Catalyst Addition Catalyst Addition Reaction Mixture->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Pure 2-substituted Benzimidazole Pure 2-substituted Benzimidazole Work-up & Purification->Pure 2-substituted Benzimidazole

Caption: General workflow for the synthesis of 2-substituted benzimidazoles via aldehyde condensation.

Condensation with Carboxylic Acids

The Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, is another classical and effective method.[4]

Experimental Protocol:

  • Step 1: Reactant Mixture. Combine o-phenylenediamine (1 equivalent) and a carboxylic acid (1 equivalent) in a reaction vessel.

  • Step 2: Acid Catalyst. Add a strong acid, such as 4N HCl or polyphosphoric acid (PPA), to catalyze the condensation and cyclization.[4][9]

  • Step 3: Heating. Heat the mixture at an elevated temperature, often under reflux, for several hours.[4][9]

  • Step 4: Isolation. After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the benzimidazole product.[10]

  • Step 5: Purification. The crude product is collected by filtration and purified by recrystallization.[10]

Quantitative Data on Novel Benzimidazole Derivatives

The following tables summarize the synthetic yields and biological activities of recently developed benzimidazole compounds.

Table 1: Synthesis of 2-Substituted Benzimidazoles

Compound IDSubstituent at Position 2CatalystSolventYield (%)Reference
BZA-1 4-Chlorophenylp-TsOHEthanol85[8]
BZA-2 3,4-Dihydroxyphenylp-TsOHEthanol82[8]
BZA-3 3,4,5-Trimethoxyphenylp-TsOHEthanol78[8]
BZC-1 Phenyl4N HCl-75[11]
BZC-2 4-Hydroxyphenyl4N HCl-72[11]

Table 2: Biological Activities of Novel Benzimidazole Derivatives

Compound IDTargetActivityIC50 / MICReference
40 C. albicansAntifungal3.9-7.8 µg/mL[3]
46 HCT116 cell lineAnticancer0.00005 µM/mL[5]
47 HCT116 cell lineAnticancer0.00012 µM/mL[5]
11 C. albicansAntifungal5.6 µM[12]
12 C. albicansAntifungal7.1 µM[12]
IVa M. tuberculosis H37RVAnti-tubercular0.8 µg/mL[10]
IVc M. tuberculosis H37RVAnti-tubercular1.6 µg/mL[10]
IVd M. tuberculosis H37RVAnti-tubercular3.2 µg/mL[10]
6a HUH7 cell lineAnticancer6.41 µg/mL[13]
6a MCF7 cell lineAnticancer9.70 µg/mL[13]

Key Signaling Pathways Modulated by Benzimidazole Derivatives

Benzimidazole compounds exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

EGFR/BRAFV600E Dual Inhibition in Cancer

Certain novel benzimidazole-based derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, which are key drivers in many cancers.[14]

Signaling Pathway Diagram:

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Benzimidazole Inhibitor Benzimidazole Inhibitor Benzimidazole Inhibitor->EGFR Inhibits Benzimidazole Inhibitor->BRAF (V600E) Inhibits

Caption: Dual inhibition of EGFR and BRAF V600E pathways by benzimidazole derivatives.

Nazartinib, a benzimidazole derivative, is an irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) that targets EGFR-activating mutations. It inhibits EGFR signaling and the MAPK pathway, leading to cell cycle arrest, apoptosis, and tumor regression.[14]

Disruption of Glycolysis in Cancer Cells

Fenbendazole, a benzimidazole anthelmintic, has been repurposed for its anticancer effects, which include the disruption of tumor cell metabolism by inhibiting glycolysis.[15]

Signaling Pathway Diagram:

G Glucose Glucose GLUT Transporter GLUT Transporter Glucose->GLUT Transporter Intracellular Glucose Intracellular Glucose GLUT Transporter->Intracellular Glucose Hexokinase II (HKII) Hexokinase II (HKII) Intracellular Glucose->Hexokinase II (HKII) Glycolysis Glycolysis Hexokinase II (HKII)->Glycolysis ATP Production ATP Production Glycolysis->ATP Production p53 p53 p53->GLUT Transporter Inhibits Fenbendazole Fenbendazole Fenbendazole->Hexokinase II (HKII) Inhibits Fenbendazole->p53 Increases expression

Caption: Fenbendazole inhibits glycolysis by upregulating p53 and inhibiting HKII.

Fenbendazole down-regulates glucose uptake by increasing the expression of the tumor suppressor p53, which in turn inhibits GLUT transporters. It also directly impacts key glycolytic enzymes like hexokinase II (HKII), leading to cancer cell starvation and apoptosis.[15]

Modulation of PAR-1 Signaling

Certain 1,2-disubstituted benzimidazole derivatives have been identified as allosteric modulators of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in thrombosis and inflammation.[16]

Experimental Protocol for Calcium Mobilization Assay:

  • Cell Culture: Human microvascular endothelial cells are cultured to confluency in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Compound Incubation: The benzimidazole compounds (e.g., Q94, Q109) are added to the cells at a specific concentration (e.g., 10 µM) and incubated.[16]

  • Thrombin Stimulation: Intracellular calcium mobilization is initiated by adding varying concentrations of the PAR-1 agonist, thrombin.[16]

  • Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The data is then used to determine the effect of the compounds on the thrombin-mediated response, assessing parameters like EC50 and Emax.[16]

This guide provides a foundational understanding of the synthesis and biological importance of novel benzimidazole compounds. The detailed protocols and summarized data offer a practical resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile scaffold. The elucidation of signaling pathways further aids in the rational design of next-generation benzimidazole drugs.

References

Potential Therapeutic Applications of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of 2-(benzylthio)-1H-benzimidazole and its derivatives. This benzimidazole scaffold has emerged as a promising pharmacophore, exhibiting a range of biological activities that warrant further investigation for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known and potential mechanisms of action to facilitate further research and development in this area.

Introduction to this compound

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This core structure is found in a variety of biologically active molecules, including vitamin B12. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a diverse array of pharmacological activities. The introduction of a benzylthio group at the 2-position of the benzimidazole ring has been a key area of investigation, yielding compounds with significant antibacterial, antiviral, and potential anticancer properties.

Therapeutic Applications and Quantitative Data

Research into this compound and its derivatives has primarily focused on its efficacy against microbial pathogens and cancer cell lines. The following sections and tables summarize the key findings and quantitative data from these studies.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-(benzylthiomethyl)-1H-benzimidazole derivative 5bStaphylococcus aureus140 - 320[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5dStaphylococcus aureus140 - 320[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5gStaphylococcus aureus140 - 320[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5bEscherichia coli140 - 400[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5eEscherichia coli140 - 400[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5gEscherichia coli140 - 400[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5hEscherichia coli140 - 400[1]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5jEscherichia coli140 - 400[1]
Anticancer and Antiproliferative Activity

The benzimidazole scaffold is a known constituent of compounds with anticancer properties, and derivatives of this compound are being explored for their potential in this area. Cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Data Not Availablee.g., MCF-7 (Breast)
Data Not Availablee.g., HCT-116 (Colon)
Data Not Availablee.g., A549 (Lung)
Antiviral Activity

Certain derivatives of this compound have been investigated for their antiviral properties.

Note: Specific EC50 (half-maximal effective concentration) values for antiviral activity were not detailed in the initial search results. The table below is provided as a template.

Compound/DerivativeVirusEC50 (µM)Reference
Data Not Availablee.g., Herpes Simplex Virus (HSV-1)
Data Not Availablee.g., Human Cytomegalovirus (HCMV)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and its derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves the reaction of 2-mercaptobenzimidazole with a substituted benzyl halide.[1]

Materials:

  • 2-Mercaptobenzimidazole

  • Substituted benzyl halide (e.g., benzyl chloride)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-mercaptobenzimidazole in ethanol.

  • Add a solution of sodium hydroxide to the mixture.

  • Add the substituted benzyl halide to the reaction mixture.

  • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Mechanisms of Action: Signaling Pathways and Molecular Targets

While the precise molecular targets of this compound are still under active investigation, the broader class of benzimidazole derivatives has been shown to exert its therapeutic effects through various mechanisms. The following diagrams illustrate some of these known pathways.

Disclaimer: The following signaling pathway diagrams represent established mechanisms of action for the broader class of benzimidazole compounds. The direct interaction of this compound with these specific pathways has not been definitively confirmed in the reviewed literature and requires further experimental validation.

General Experimental Workflow for Drug Discovery

The process of identifying and validating a new therapeutic agent like this compound typically follows a structured workflow.

G cluster_0 Discovery & Screening cluster_1 Preclinical Development cluster_2 Clinical Trials Compound_Synthesis Compound Synthesis (this compound derivatives) High_Throughput_Screening High-Throughput Screening (e.g., against bacterial/cancer cell lines) Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing (MIC, IC50, Mechanism of Action) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Toxicology_Studies Toxicology Studies In_Vivo_Testing->Toxicology_Studies Phase_I Phase I (Safety) Toxicology_Studies->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Caption: A generalized workflow for the discovery and development of a new drug candidate.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Many benzimidazole-based compounds are known to exert their anticancer and anthelmintic effects by interfering with the polymerization of tubulin, a key component of microtubules. This disruption leads to cell cycle arrest and apoptosis.

G cluster_pathway Tubulin Polymerization Pathway Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin_dimers->Microtubule Polymerization Cell_Cycle_Progression Cell Cycle Progression Microtubule->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis inhibition leads to Benzimidazole This compound (Potential Inhibitor) Benzimidazole->Tubulin_dimers Binds to β-tubulin

Caption: Potential inhibition of tubulin polymerization by benzimidazole derivatives.

Potential Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition

Dysregulation of the Wnt/β-catenin signaling pathway is implicated in various cancers. Some benzimidazole derivatives have been shown to inhibit this pathway, leading to a reduction in cell proliferation.

G cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK-3β/APC/Axin Complex Dishevelled->GSK3b_complex inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Benzimidazole_inhibitor This compound (Potential Inhibitor) Benzimidazole_inhibitor->Dishevelled

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrated antibacterial activity and potential for development as anticancer and antiviral agents. The readily available synthetic routes and the versatility of the benzimidazole scaffold offer significant opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the specific molecular targets of this compound is crucial for rational drug design and understanding potential off-target effects.

  • Expanding the scope of biological evaluation: Systematic screening against a broader range of bacterial and fungal pathogens, viral strains, and cancer cell lines will provide a more comprehensive understanding of the therapeutic potential.

  • In vivo efficacy and pharmacokinetic studies: Promising lead compounds should be advanced to animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

This technical guide serves as a foundational resource for researchers in the field and highlights the significant potential of this compound as a scaffold for the development of next-generation therapeutics.

References

Unlocking the Protective Power of Benzimidazole Derivatives: A Technical Guide to Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent battle against metal degradation, the unique chemical architecture of benzimidazole and its derivatives has emerged as a formidable defense. This technical guide offers an in-depth exploration of the corrosion inhibition potential of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, quantitative efficacy, and the experimental methodologies used for their evaluation.

Benzimidazole, a heterocyclic aromatic organic compound, features a versatile structure that can be readily modified, making it an ideal scaffold for designing highly effective corrosion inhibitors.[1] These compounds are particularly effective in aggressive acidic and saline environments, finding applications in protecting a wide range of metals including steel, copper, and aluminum.[2][3][4] The core of their inhibitory action lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[5]

The Mechanism of Protection: A Tale of Adsorption and Barrier Formation

The corrosion inhibition by benzimidazole derivatives is primarily a surface phenomenon governed by adsorption.[5] These molecules possess heteroatoms (nitrogen, and sometimes oxygen or sulfur in derivatives) and aromatic rings, which are rich in electrons.[1] This electron density allows the benzimidazole derivatives to interact with the metal surface in several ways:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated benzimidazole molecules in acidic solutions.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms of the benzimidazole derivative and the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond.[6]

This adsorbed layer acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur.[2][6] Many benzimidazole derivatives are classified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, albeit often with a stronger effect on one over the other.[2][3] The effectiveness of these inhibitors is significantly influenced by the nature of the substituents on the benzimidazole ring. Electron-donating groups tend to increase the electron density on the molecule, enhancing its adsorption and thereby increasing the inhibition efficiency.[7][8] Conversely, electron-withdrawing groups can have the opposite effect.[7][8][9]

Quantifying Protection: A Look at Inhibition Efficiency

The performance of benzimidazole derivatives as corrosion inhibitors is quantified by their inhibition efficiency (η%), which is a measure of the percentage reduction in the corrosion rate. The following tables summarize the inhibition efficiencies of various benzimidazole derivatives on different metals under diverse corrosive conditions, as determined by common experimental techniques.

Table 1: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Mild Steel in HCl Solutions

Benzimidazole DerivativeConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)TechniqueReference
2-mercaptobenzimidazole1 mM1 M HClNot Specified>90EIS[2]
5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB)10⁻³ M1 M HCl3095EIS, PDP[5][10]
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA)0.5 mM0.5 M HClNot Specified>95EIS, PDP[11]
2-methylbenzimidazole250 ppm1 M HClNot SpecifiedIncreased with concentrationEIS[12]
4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh I)200 ppm15% HCl25>90Weight Loss, EIS, PDP[13]
LF2 (a benzimidazole derivative)10⁻³ M1.0 M HCl3095.4EIS, PDP[14]

Table 2: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Copper and its Alloys

Benzimidazole DerivativeConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)TechniqueReference
2-amino-5(6)-nitrobenzimidazoleNot Specified3% NaClNot SpecifiedMost effective among testedPolarization[15]
2-methylbenzimidazol5 mmol/L3.5% NaClNot Specified96.39EIS[16]
Benzimidazolone Derivative0.80 mM3.5 wt.% NaCl2592.79Not Specified[17]

Table 3: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Aluminum

Benzimidazole DerivativeConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)TechniqueReference
M-4 1HBI-2MTMB5 x 10⁻³ M1 M HNO₃2598.51Gravimetric[18]
2-4-CBTM1HBI5 x 10⁻³ M1 M HNO₃2597.74Gravimetric[18]
Benzimidazole (sprayed film)Not Specified3.5% NaClNot SpecifiedGood protectionEIS[19][20]

Experimental Evaluation of Corrosion Inhibitors: Detailed Protocols

The evaluation of the effectiveness of corrosion inhibitors involves a combination of electrochemical and surface analysis techniques.[21][22][23][24]

Weight Loss Method

This is a simple and direct method to determine the corrosion rate.

Protocol:

  • Sample Preparation: Prepare pre-weighed metal coupons of known dimensions.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a specified period.

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.

  • Final Weighing: Weigh the cleaned and dried coupons.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following formulas:

    CR = (Weight Loss) / (Surface Area × Time)

    η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods are rapid and provide insights into the corrosion mechanism.[21][23][25] A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

This technique involves polarizing the working electrode from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current.

Protocol:

  • Stabilization: Immerse the electrodes in the test solution for a period (e.g., 30 minutes) to allow the OCP to stabilize.[13]

  • Polarization Scan: Apply a potential scan at a slow rate (e.g., 1 mV/s) over a defined potential range (e.g., -250 mV to +250 mV versus OCP).[13]

  • Data Analysis: The resulting Tafel plot (log current density vs. potential) is extrapolated to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The inhibition efficiency is calculated as:

    η% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Stabilization: Allow the system to stabilize at OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (R_ct). An increase in the R_ct value in the presence of the inhibitor indicates a decrease in the corrosion rate. The inhibition efficiency is calculated as:

    η% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Surface Analysis Techniques

These techniques provide visual and compositional information about the metal surface after exposure to the corrosive environment.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, revealing the extent of corrosion damage and the formation of a protective film.[14][15][19]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the adsorption of the inhibitor molecules on the metal surface by identifying the elements present in the surface layer.[11]

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Used to identify the functional groups of the inhibitor molecules adsorbed on the metal surface, providing evidence of the adsorption mechanism.[19][26]

Visualizing the Inhibition Process

The following diagrams, generated using the DOT language, illustrate the key concepts in the study of benzimidazole-based corrosion inhibitors.

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition Process Metal Metal Anodic_Reaction Anodic Reaction (Metal Dissolution) Metal->Anodic_Reaction Oxidation Adsorption Adsorption Metal->Adsorption Corrosive_Medium Corrosive_Medium Cathodic_Reaction Cathodic Reaction (e.g., H₂ Evolution) Corrosive_Medium->Cathodic_Reaction Reduction Corrosion Corrosion Anodic_Reaction->Corrosion Cathodic_Reaction->Corrosion Benzimidazole Benzimidazole Derivative Benzimidazole->Adsorption Adsorbs on Protective_Film Protective Film Formation Adsorption->Protective_Film Inhibition Inhibition Protective_Film->Inhibition Leads to Inhibition->Corrosion Blocks

Caption: Mechanism of corrosion inhibition by benzimidazole derivatives.

G Start Start Sample_Prep Metal Sample Preparation Start->Sample_Prep Inhibitor_Sol Prepare Inhibitor Solutions Start->Inhibitor_Sol Weight_Loss Weight Loss Measurements Sample_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Sample_Prep->Electrochemical Inhibitor_Sol->Weight_Loss Inhibitor_Sol->Electrochemical Data_Analysis Data Analysis & Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Analysis (SEM, XPS, FTIR) Conclusion Conclusion on Inhibitor Performance Surface_Analysis->Conclusion Data_Analysis->Surface_Analysis End End Conclusion->End

Caption: Experimental workflow for evaluating corrosion inhibitors.

The Path Forward: Quantum Insights and Future Directions

Recent advancements in computational chemistry, particularly Density Functional Theory (DFT), have provided a deeper understanding of the inhibitor-metal interaction at the molecular level.[27][28] These theoretical calculations can predict the electronic properties of benzimidazole derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which correlate well with their experimentally observed inhibition efficiencies.[7][28][29] This synergy between experimental and theoretical approaches is paving the way for the rational design of novel, more effective, and environmentally friendly benzimidazole-based corrosion inhibitors. The continued exploration of this versatile class of compounds holds significant promise for extending the lifespan and reliability of metallic materials across numerous industries.

References

The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the core methodologies for synthesizing benzimidazole derivatives, a critical scaffold in medicinal chemistry. It details experimental protocols for conventional and modern synthetic approaches, presents quantitative data for comparative analysis, and visualizes key biological pathways and experimental workflows.

Core Synthetic Methodologies

The benzimidazole core is typically constructed through the condensation reaction of an o-phenylenediamine with a one-carbon electrophile, most commonly a carboxylic acid or an aldehyde. Variations in reaction conditions, including the use of catalysts and energy sources, have led to the development of several efficient synthetic protocols.

Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)

A foundational method for benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating. This method is versatile and can be used to prepare a wide range of 2-substituted benzimidazoles.

Condensation with Aldehydes (Weidenhagen Reaction)

The reaction of o-phenylenediamines with aldehydes is another prevalent method. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base. A variety of oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.

Modern Synthetic Approaches: Microwave and Ultrasound Assistance

To improve reaction efficiency, reduce reaction times, and often increase yields, microwave-assisted and ultrasound-assisted methods have been developed. These techniques offer significant advantages over conventional heating by providing rapid and uniform heating, leading to faster and cleaner reactions.

Quantitative Data on Benzimidazole Synthesis

The choice of synthetic method can significantly impact the yield and reaction time. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic strategies.

Table 1: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Aldehydes

EntryAldehydeCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeEr(OTf)₃ (10 mol%)Water120 (MW)15 min72[1]
2BenzaldehydeNoneWater120 (MW)15 min41 (of 2-phenylbenzimidazole) + 51 (of 1-benzyl-2-phenylbenzimidazole)[1]
3BenzaldehydeEr(OTf)₃ (10 mol%)Water8015 min72[1]
44-Chlorobenzaldehydep-TsOHDMF802-3 h78[2]
54-N,N-Dimethylaminobenzaldehydep-TsOHDMF802-3 h72[2]
6Formaldehydep-TsOHDMF802-3 h85[2]
7Various Aromatic AldehydesZnFe₂O₄ (10 mol%) / UltrasoundEthanol7022-28 min88-92[3]
84-MethylbenzaldehydeAu/TiO₂ (1 mol% Au)CHCl₃:MeOH (3:1)252 h>95[4]
9BenzaldehydeH₂O₂/HClAcetonitrileRoom Temp.ShortExcellent[5]
10Various Aromatic AldehydesNa₂S₂O₅ / UltrasoundDMF502-7.5 h17.5-84.1[6]

Table 2: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Carboxylic Acids

EntryCarboxylic AcidCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
1Formic AcidNoneNone1002 h83-85[7]
2Acetic AcidNoneNoneReflux-68[7]
3Salicylic Acidp-TsOHTolueneReflux2-3 h81[2]
4Acetic Acidp-TsOHTolueneReflux2-3 h72[2]
5Butanoic Acidp-TsOHTolueneReflux2-3 h68[2]
6Acetic AcidHCl (4M) / Microwave (50% power)None-1.5 min90[8]
7Adipic AcidHCl (4M) / Microwave (50% power)None-2.0 min85[8]
8Butyric AcidHCl (4M) / Microwave (50% power)None-2.0 min95[8]
9Propanoic AcidHCl (4M) / Microwave (50% power)None-1.5 min95[8]
10Lactic AcidHCl (4M) / Microwave (50% power)None-2.5 min92[8]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

General Procedure for Conventional Synthesis from o-Phenylenediamine and Carboxylic Acid
  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified benzimidazole derivative.[2][7][9]

General Procedure for Conventional Synthesis from o-Phenylenediamine and Aldehyde
  • Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottom flask.

  • Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, Na₂S₂O₅).

  • Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required time, monitoring by TLC.[2][5]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

General Procedure for Microwave-Assisted Synthesis
  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any catalyst or acid if required.

  • Add a minimal amount of a high-boiling point solvent (e.g., ethylene glycol, DMF) or perform the reaction under solvent-free conditions.[8][10]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).

  • Purify the product by recrystallization.

General Procedure for Ultrasound-Assisted Synthesis
  • In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent (e.g., ethanol, water).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or with gentle heating for a period ranging from minutes to a few hours.[3][6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, isolate the product by filtration or extraction.

  • Wash and dry the crude product.

  • Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.

Signaling Pathways and Experimental Workflows

Benzimidazole derivatives are known to interact with various biological targets. The following diagrams, created using Graphviz (DOT language), illustrate some of these interactions and the general workflows for synthesis and drug development.

Signaling Pathways Involving Benzimidazole Derivatives

Benzimidazoles have been shown to inhibit key signaling pathways implicated in cancer, such as the EGFR and BRAF pathways. They are also known to interfere with microtubule polymerization.

EGFR_Signaling_Pathway cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Benzimidazole Benzimidazole Inhibitor Benzimidazole->BRAF ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Microtubule_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Disruption Mitotic Spindle Disruption & Cell Cycle Arrest Polymerization->Disruption Depolymerization Depolymerization Microtubule->Depolymerization Microtubule->Disruption Depolymerization->Tubulin Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin Binds to β-tubulin Benzimidazole->Polymerization Inhibits Benzimidazole_Synthesis_Workflow Start Start: Select Reactants Reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid Start->Reactants Method Choose Method: Conventional, MW, or US Reactants->Method Reaction Perform Reaction Method->Reaction Workup Work-up: Neutralization & Precipitation Reaction->Workup Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization: NMR, IR, Mass Spec. Purification->Characterization End Pure Benzimidazole Derivative Characterization->End Drug_Development_Workflow cluster_Discovery cluster_Preclinical cluster_Clinical Discovery 1. Drug Discovery Preclinical 2. Preclinical Research Discovery->Preclinical TargetID Target Identification & Validation LeadGen Lead Generation (Synthesis of Derivatives) TargetID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Clinical 3. Clinical Trials Preclinical->Clinical InVitro In Vitro Studies (Cell-based Assays) InVivo In Vivo Studies (Animal Models) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Approval 4. FDA Review & Approval Clinical->Approval Phase1 Phase I (Safety) Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 PostMarket 5. Post-Market Surveillance Approval->PostMarket

References

Methodological & Application

One-Pot Synthesis of 2-(benzylthio)-1H-benzimidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 2-(benzylthio)-1H-benzimidazole, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The described protocol offers an efficient and straightforward method, proceeding through the in situ formation of 2-mercaptobenzimidazole from ortho-phenylenediamine and carbon disulfide, followed by S-alkylation with benzyl chloride in a single reaction vessel. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic workflow to facilitate reproducible and successful synthesis.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The this compound core, in particular, has been identified in compounds exhibiting a wide range of pharmacological properties, including anthelmintic, antimicrobial, and anticancer activities. Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. The one-pot methodology presented here streamlines the process, enhancing efficiency by minimizing intermediate workup and purification steps.

Reaction Scheme

The one-pot synthesis of this compound involves two sequential reactions in a single pot:

  • Formation of 2-Mercaptobenzimidazole: Ortho-phenylenediamine reacts with carbon disulfide in the presence of a base to form the intermediate, 2-mercaptobenzimidazole (also known as 1H-benzo[d]imidazole-2(3H)-thione).

  • S-Alkylation: The in situ generated 2-mercaptobenzimidazole is then alkylated at the sulfur atom using benzyl chloride to yield the final product, this compound.

Experimental Protocol

This protocol details a representative one-pot synthesis of this compound.

Materials:

  • ortho-Phenylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Benzyl Chloride

  • Distilled Water

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ortho-phenylenediamine (1.0 eq) and potassium hydroxide (2.0 eq) in anhydrous ethanol. Stir the mixture at room temperature until the solids are completely dissolved.

  • Formation of 2-Mercaptobenzimidazole: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • S-Alkylation: To the same flask, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours. Monitor the reaction progress by TLC until the starting material (2-mercaptobenzimidazole intermediate) is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold distilled water with stirring. A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash the precipitate with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1][2]

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the one-pot synthesis of this compound and its derivatives, based on literature findings.

Reagent/ParameterMolar Ratio/ValueRole/ConditionYield (%)Reference
o-Phenylenediamine1.0 eqStarting Material-[1],[2]
Carbon Disulfide1.0 - 1.2 eqReagent for Thione Formation-[1],[2]
Potassium Hydroxide2.0 eqBase-[3],[4]
Benzyl Chloride1.0 - 1.2 eqAlkylating Agent-[1],[2]
SolventEthanol or DMFReaction Medium-[1],[2]
Reaction TemperatureRoom Temperature to RefluxReaction Condition-[1],[2]
Reaction Time3 - 6 hoursReaction Duration-[1],[2]
Product - This compound 81 - 88% [1],[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the one-pot synthesis.

OnePot_Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Purification reagent reagent intermediate intermediate product product process process A o-Phenylenediamine P1 Dissolution in Ethanol A->P1 B Carbon Disulfide P2 Thione Formation (in situ) B->P2 C Base (KOH/NaOH) C->P1 D Benzyl Chloride P3 S-Alkylation D->P3 P1->P2 I1 2-Mercaptobenzimidazole (Intermediate) P2->I1 P4 Workup & Purification P3->P4 I1->P3 F This compound P4->F

Caption: Experimental workflow for the one-pot synthesis.

Safety Precautions

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Potassium hydroxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl chloride is a lachrymator and should be handled with care in a fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The one-pot synthesis of this compound presented herein is an efficient and practical method for obtaining this valuable heterocyclic compound. By combining the formation of the 2-mercaptobenzimidazole intermediate and its subsequent S-alkylation into a single procedural step, this protocol reduces reaction time and simplifies the overall synthetic process, making it an attractive approach for researchers in academia and the pharmaceutical industry. The provided protocol and data are intended to serve as a reliable guide for the successful implementation of this synthesis.

References

Application Notes and Protocols for 2-(benzylthio)-1H-benzimidazole as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzylthio)-1H-benzimidazole and its derivatives have emerged as a promising class of compounds with significant antibacterial activity against a range of pathogenic bacteria. Benzimidazoles, in general, are a well-established pharmacophore in medicinal chemistry, known for their diverse biological activities. The incorporation of a benzylthio group at the 2-position of the benzimidazole scaffold has been shown to be a key structural feature for its antibacterial efficacy. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Escherichia coli. This document provides detailed application notes, experimental protocols, and a summary of the antibacterial activity of this compound derivatives to facilitate further research and development in this area.

Antibacterial Spectrum and Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. The primary targets for initial screening are often representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The antibacterial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Data Presentation

The following table summarizes the range of MIC values reported for various this compound derivatives against S. aureus and E. coli. It is important to note that the specific activity can vary depending on the substitutions on the benzimidazole ring and the benzyl group.

Bacterial StrainGram StainMIC Range (µg/mL)Reference(s)
Staphylococcus aureusPositive140 - 320[1]
Escherichia coliNegative140 - 400[1]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, the broader class of benzimidazole antibacterial agents is known to target essential cellular processes in bacteria. A primary proposed target is DNA gyrase (GyrB) , a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[1][2][3] Inhibition of DNA gyrase leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. Another potential target for benzimidazole derivatives is the FtsZ protein , which is a key component of the bacterial cell division machinery.[4][5] Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a critical step in cytokinesis, leading to filamentation and eventual cell lysis.

Based on the available evidence for related benzimidazole compounds, a probable mechanism of action for this compound is the inhibition of DNA gyrase.

Signaling Pathway Diagram

DNA_Gyrase_Inhibition 2-BT-Benzimidazole 2-(benzylthio)-1H- benzimidazole DNA_Gyrase DNA Gyrase (GyrB) 2-BT-Benzimidazole->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Regulates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to

Caption: Probable mechanism of action of this compound via inhibition of DNA gyrase.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological techniques and can be adapted for specific research needs.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Compound_Prep->MIC_Assay Biofilm_Assay Anti-Biofilm Assay (Crystal Violet) Compound_Prep->Biofilm_Assay Bacterial_Culture Grow bacterial culture to logarithmic phase Bacterial_Culture->MIC_Assay Bacterial_Culture->Biofilm_Assay Read_MIC Determine MIC values MIC_Assay->Read_MIC MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Determine_MBC Determine MBC values MBC_Assay->Determine_MBC Quantify_Biofilm Quantify biofilm formation Biofilm_Assay->Quantify_Biofilm Read_MIC->MBC_Assay

Caption: General experimental workflow for evaluating the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an OD600 of 0.08-0.1). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row. c. Add 200 µL of the stock solution (or a desired starting concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Add 100 µL of sterile MHB to well 12. c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. c. Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (including the MIC well and higher concentrations), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Anti-Biofilm Activity by Crystal Violet Assay

This protocol is used to quantify the ability of a compound to inhibit biofilm formation.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial strains

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Prepare a bacterial suspension as described in Protocol 1, step 1. b. In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well. c. Add 100 µL of MHB containing various concentrations of this compound to the wells. Include a growth control (no compound) and a sterility control (no bacteria). d. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification: a. Gently aspirate the planktonic cells from each well. b. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells. c. Air-dry the plate for 15-20 minutes. d. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells three times with 200 µL of PBS. f. Air-dry the plate completely. g. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. h. Incubate for 15-20 minutes with gentle shaking. i. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. j. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of new antibacterial agents. The provided protocols and data serve as a foundational resource for researchers to explore the antibacterial potential of these compounds further. Future studies should focus on elucidating the precise mechanism of action, expanding the evaluation against a broader panel of resistant bacterial strains, and optimizing the structure to enhance potency and pharmacokinetic properties.

References

Application Notes and Protocols: 2-(benzylthio)-1H-benzimidazole in Corrosion Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-BTB-202511 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-(benzylthio)-1H-benzimidazole and its derivatives as corrosion inhibitors. These compounds have demonstrated significant efficacy in protecting various metals, including steel and aluminum, from corrosion in acidic environments. The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. This process is influenced by the molecular structure, particularly the presence of heteroatoms (Nitrogen and Sulfur) and aromatic rings, which facilitate strong adsorption through both physical and chemical interactions. The following sections summarize key performance data and provide standardized protocols for evaluating these inhibitors.

Quantitative Data Summary

The corrosion inhibition efficiency of this compound and related derivatives has been evaluated under various conditions. The data below is compiled from multiple studies to facilitate comparison.

Table 1: Inhibition Efficiency of this compound Derivatives on Steel

CompoundMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-(p-bromobenzylthio)-1H-benzimidazoleQ235 Steel1.0 M HCl50 mg L⁻¹2598.07[1][2]
2-(benzylthio)-1,4,5-triphenyl-1H-imidazole*Carbon Steel1.0 M HCl1 x 10⁻³ MNot Specified> 88[3][4]
2-(allylthio)-1H-benzo[d]imidazoleMild Steel1.0 M HClNot SpecifiedNot SpecifiedSignificant[5]
bis((1H-benzo[d]imidazole-2-yl)thio)methaneMild Steel1.0 M HClNot SpecifiedNot SpecifiedSignificant[5]

Note: A structurally related triphenyl-imidazole derivative.

Table 2: Inhibition Efficiency of 2-((benzylthio)methyl)-1H-benzo[d]imidazole on Aluminum

CompoundMetalCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Reference
2-((benzylthio)methyl)-1H-benzo[d]imidazoleAluminum1.0 M HNO₃10⁻³ mM - 5 mM298 - 338Up to 96.09[6]

Mechanism of Action

The corrosion inhibition by this compound derivatives is primarily achieved through adsorption onto the metal surface, forming a protective film. This process obstructs the active sites for corrosion.

  • Adsorption: The molecules adhere to the metal surface, a process that follows the Langmuir adsorption isotherm.[1][3][4] This indicates the formation of a monolayer of the inhibitor on the metal.

  • Mixed-Type Inhibition: These compounds typically act as mixed-type inhibitors, meaning they reduce the rate of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][3][4]

  • Interaction Modes: The adsorption is a combination of physisorption (electrostatic interaction between the charged molecule and the metal) and chemisorption (formation of coordinate bonds between the lone pair electrons of Nitrogen and Sulfur atoms and the vacant d-orbitals of iron atoms).[1][6] Quantum chemical studies confirm that heteroatoms (N, S) and π-electrons of the aromatic rings are the primary sites for this interaction.[7][8][9]

Caption: Adsorption mechanism of the inhibitor on the metal surface.

Experimental Protocols

The following are standard protocols for evaluating the performance of this compound as a corrosion inhibitor.

Protocol 1: Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.[10][11]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor by measuring the mass loss of the metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel, Q235 steel, aluminum) of known dimensions.

  • Abrasive paper (e.g., emery paper of various grits).

  • Degreasing solvent (e.g., acetone).

  • Distilled water.

  • Drying oven.

  • Analytical balance (precision ±0.1 mg).

  • Corrosive solution (e.g., 1.0 M HCl, 1.0 M HNO₃).

  • This compound inhibitor solutions of various concentrations.

  • Glass beakers and nylon cord.

  • Cleaning solution (e.g., Clark's solution: 1L HCl, 20g Sb₂O₃, 50g SnCl₂).[12]

Procedure:

  • Sample Preparation: a. Polish the metal coupons with abrasive paper to achieve a mirror-like surface. b. Measure the dimensions of the coupons to calculate the total surface area (A). c. Degrease the coupons by washing with acetone, rinse with distilled water, and dry thoroughly. d. Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion: a. Prepare beakers with the corrosive solution (blank) and solutions containing different concentrations of the inhibitor. b. Suspend one coupon in each beaker using a nylon cord, ensuring it is fully immersed. c. Maintain the solutions at a constant temperature for a specified duration (e.g., 1 to 24 hours).[13]

  • Post-Immersion Cleaning: a. After the immersion period, carefully remove the coupons from the solutions. b. Wash with tap water, then immerse in a cleaning solution (e.g., Clark's solution) to remove corrosion products.[12] c. Rinse thoroughly with distilled water and acetone, then dry in an oven. d. Weigh the cleaned, dry coupons and record the final weight (W_final).

  • Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in g/(m²·h): CR = ΔW / (A * t), where 't' is the immersion time in hours. c. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with the inhibitor.

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique is used to determine the corrosion current (i_corr) and understand the kinetic aspects of corrosion.[14]

Objective: To evaluate the effect of the inhibitor on the anodic and cathodic reactions and to calculate inhibition efficiency from electrochemical parameters.

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): The metal sample (e.g., carbon steel).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[14][15]

  • Counter Electrode (CE): Platinum or graphite rod of a large surface area.[14][15]

  • Corrosive solutions (blank and with various inhibitor concentrations).

Procedure:

  • Electrode Preparation: a. Abrade the working electrode surface with emery paper, then wash with distilled water and acetone and dry.[14]

  • Experimental Setup: a. Assemble the three-electrode cell with the prepared WE, RE, and CE. b. Fill the cell with the test solution (blank or with inhibitor). c. Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Measurement: a. Perform a potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).[15] b. Set a slow scan rate, typically 0.5 to 1.0 mV/s. c. Record the resulting current density as a function of the applied potential.

  • Data Analysis: a. Plot the data as a Tafel plot (log |current density| vs. potential). b. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). c. Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100, where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[14]

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance of the protective film and the charge transfer process.[16][17]

Objective: To characterize the inhibitor film properties and the corrosion mechanism by measuring the impedance of the metal-solution interface.

Apparatus:

  • Potentiostat with a frequency response analyzer (FRA).

  • Three-electrode electrochemical cell (same as for PDP).

  • Test solutions.

Procedure:

  • Setup and Stabilization: a. Prepare the electrode and cell as described in the PDP protocol. b. Immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Measurement: a. Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) at the OCP.[17] b. Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[16][17] c. Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

  • Data Analysis: a. Present the data as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log frequency). b. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance. c. Model the data using an appropriate equivalent electrical circuit (e.g., Randles circuit) to extract parameters like solution resistance (R_s), R_ct, and double-layer capacitance (C_dl).[18] d. Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100, where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Experimental_Workflow cluster_tests 3. Corrosion Testing cluster_calc 5. Calculation & Interpretation prep 1. Sample Preparation (Polish, Clean, Weigh) wl Weight Loss (Immersion) prep->wl pdp Potentiodynamic Polarization (PDP) prep->pdp eis Electrochemical Impedance (EIS) prep->eis solution 2. Prepare Test Solutions (Blank & Inhibitor) solution->wl solution->pdp solution->eis post 4. Post-Test Analysis wl->post pdp->post eis->post cr Corrosion Rate post->cr ie Inhibition Efficiency post->ie mech Mechanism post->mech Quantum_Chemical_Relationships cluster_input Molecular Structure cluster_dft DFT Calculation cluster_output Predicted Performance mol 2-(benzylthio)-1H- benzimidazole homo E_HOMO (High Value) mol->homo lumo E_LUMO mol->lumo delta_e ΔE = E_LUMO - E_HOMO (Low Value) homo->delta_e adsorption Strong Adsorption (e⁻ donation) homo->adsorption correlates with lumo->delta_e delta_e->adsorption correlates with efficiency High Inhibition Efficiency adsorption->efficiency

References

Application Notes and Protocols: Synthesis and Antifungal Studies of 2-(benzylthio)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-(benzylthio)-1H-benzimidazole derivatives and their evaluation as potential antifungal agents. Detailed experimental protocols for synthesis and antifungal susceptibility testing are provided, along with a summary of quantitative data and a visualization of the proposed mechanism of action.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anthelmintic properties.[1][2] The this compound scaffold, in particular, has been explored for the development of novel antifungal agents. These compounds function by disrupting essential cellular processes in fungi, making them promising candidates for new drug development in the face of rising antifungal resistance.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-mercapto-1H-benzimidazole, from o-phenylenediamine. The subsequent step is the S-alkylation of the thiol group with various substituted benzyl halides to yield the desired 2-(benzylthio) derivatives.

General Synthetic Scheme

G A o-phenylenediamine C 2-Mercapto-1H-benzimidazole A->C + Step 1 B Carbon disulfide (CS2) or Potassium hydroxide (KOH) B->C F This compound derivatives C->F + Step 2 D Substituted Benzyl Halide (X-CH2-Ar) D->F E Base (e.g., NaOH, KOH, K2CO3) Solvent (e.g., Ethanol, DMF) E->F conditions G cluster_0 Fungal Cell A This compound Derivative B β-tubulin A->B Binds to D Tubulin Polymerization B->D Inhibits C α-tubulin E Microtubule Formation D->E Leads to inhibition of F Disrupted Mitosis (Nuclear Division) E->F Disrupts G Altered Cell Morphology E->G Affects H Fungal Cell Death F->H G->H

References

Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical techniques for the purity assessment of 2-(benzylthio)-1H-benzimidazole, a crucial step in drug development and quality control. The following protocols provide detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

Summary of Quantitative Data

A structured summary of quantitative data related to the purity of this compound is presented below. This table allows for a quick reference to the key analytical parameters.

Analytical TechniqueParameterTypical ValueReference
HPLC Purity95.0%[1]
HPLC Retention Time (t_R)Analyte-specific[2]
HPLC Linearity (r²)>0.999[2]
HPLC Recovery99.24-100.00%[2]
GC-MS m/z of Molecular Ion240[3]
Thermal Analysis Decomposition Temp (T_d)399-454 °C (for related derivatives)[4]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol

Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acidifier (e.g., 0.1% formic acid) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration similar to the primary standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 288 nm[5]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup (Column, Temp, Flow) A->D B Standard Solution Preparation E Inject Standards & Sample B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Purity Calculation G->H I Final Report H->I

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the this compound sample.

Experimental Protocol

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: Increase to 280 °C at 10 °C/min

      • Final hold: Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities. Quantify impurities using their peak areas relative to the main peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent C Inject Sample A->C B System Setup (Column, Temp Program) B->C D Separation & Ionization C->D E Mass Analysis D->E F Chromatogram Analysis E->F G Mass Spectra Library Search F->G H Impurity Identification & Quantification G->H

GC-MS Impurity Profiling Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for the structural elucidation of this compound and can also be used for purity assessment by identifying signals from impurities.

Experimental Protocol

Objective: To confirm the chemical structure of this compound and to detect the presence of any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d_6 or CDCl_3)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for the this compound structure.

    • Purity Assessment: Look for any unexpected signals in the spectra that do not correspond to the main compound or the solvent. The integration of these signals relative to the main compound's signals can provide a semi-quantitative measure of impurity levels.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D (Optional) Acquire 2D NMR A->D E Chemical Shift & Coupling Analysis B->E C->E D->E F Structural Confirmation E->F G Impurity Signal Identification E->G

NMR Analysis Workflow

Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, such as melting point, decomposition temperature, and the presence of residual solvents or hydrates.

Experimental Protocol

Objective: To determine the melting point, thermal stability, and decomposition profile of this compound.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum or ceramic pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC or TGA pan.

  • DSC Analysis:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak can be an indicator of purity.

  • TGA Analysis:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: Observe the weight loss as a function of temperature. Significant weight loss at lower temperatures may indicate the presence of volatile impurities or solvent. The temperature at which significant decomposition begins (T_d) indicates the thermal stability of the compound. For related benzimidazole derivatives, decomposition temperatures have been observed in the range of 399–454 °C.[4]

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh Sample into Pan B Heat in DSC A->B D Heat in TGA A->D C Determine Melting Point & Purity B->C E Determine Thermal Stability & Volatiles D->E

Thermal Analysis Workflow

References

Developing Novel Benzimidazole-Based Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of novel benzimidazole-based corrosion inhibitors. Benzimidazole and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2][3] Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5] These compounds typically act as mixed-type inhibitors, retarding both anodic and cathodic reactions of the corrosion process.[1][6][7]

Synthesis of Benzimidazole Derivatives

The synthesis of novel benzimidazole derivatives is a key step in developing more effective corrosion inhibitors. A general synthetic route involves the condensation reaction of o-phenylenediamine with various carboxylic acids or their derivatives. For instance, novel water-soluble amino-acid benzimidazole derivatives have been synthesized for enhanced corrosion inhibition.[8]

Protocol for Synthesis of 2-Substituted Benzimidazoles:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent (e.g., 1,2-ethanediol).[5]

  • Addition of Reactant: Add the desired carboxylic acid or nitrilotriacetic acid to the flask.[5]

  • Reflux: Heat the reaction mixture to reflux (e.g., 160°C) for a specified period (e.g., 24 hours).[5]

  • Work-up: After cooling, the reaction mixture is typically poured into cold water to precipitate the product.

  • Purification: The crude product is then filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluation of Corrosion Inhibition Performance

The efficacy of newly synthesized benzimidazole derivatives as corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques.

Weight Loss (Gravimetric) Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[9][10]

Protocol:

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions.[11] Abrade the surfaces with different grades of SiC paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.[11]

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the benzimidazole inhibitor for a predetermined time and temperature.[12][13]

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of NaOH and zinc dust), wash, and dry.[14]

  • Final Weighing: Accurately weigh the cleaned and dried coupons.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t)

      • Where: W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100

      • Where: CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[15] These tests are typically performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[16]

PDP measurements are used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc), and to classify the inhibitor as anodic, cathodic, or mixed-type.[17][18][19]

Protocol:

  • Stabilization: Immerse the working electrode in the test solution for a specific time (e.g., 1 hour) to allow the open-circuit potential (OCP) to stabilize.[13]

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to determine the icorr.[18]

  • Calculation of Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100

    • Where: icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with inhibitor.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the characterization of the protective film formed by the inhibitor.[20][21][22]

Protocol:

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[16]

  • Data Analysis: Represent the impedance data as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[22][23]

  • Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    • Where: Rctᵢ is the charge transfer resistance with inhibitor and Rct₀ is the charge transfer resistance without inhibitor.

Data Presentation

Quantitative data from the evaluation experiments should be summarized in clearly structured tables for easy comparison of the performance of different benzimidazole derivatives.

Table 1: Weight Loss Data for Benzimidazole Derivatives in 1 M HCl

InhibitorConcentration (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank0150.25.8-
BZD-10.145.11.770.0
BZD-10.522.50.985.0
BZD-20.137.61.575.0
BZD-20.515.00.690.0

Table 2: Potentiodynamic Polarization Data for Benzimidazole Derivatives in 1 M HCl

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank0-47555075-110-
BZD-10.5-46082.570-10585.0
BZD-20.5-45555.068-10290.0

Table 3: Electrochemical Impedance Spectroscopy Data for Benzimidazole Derivatives in 1 M HCl

InhibitorConcentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank050150-
BZD-10.53504585.7
BZD-20.55253090.5

Adsorption Isotherm and Thermodynamic Parameters

The adsorption behavior of the benzimidazole inhibitors on the metal surface can be understood by fitting the experimental data to various adsorption isotherms, such as the Langmuir isotherm.[24][25][26] The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface.[25]

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated to determine the nature of adsorption (physisorption or chemisorption).[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis synthesis Synthesis of Benzimidazole Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization weight_loss Weight Loss Method characterization->weight_loss pdp Potentiodynamic Polarization (PDP) characterization->pdp eis Electrochemical Impedance Spectroscopy (EIS) characterization->eis data_tables Quantitative Data Summarization weight_loss->data_tables pdp->data_tables eis->data_tables adsorption Adsorption Isotherm & Thermodynamics data_tables->adsorption quantum_chem Quantum Chemical Calculations (DFT) data_tables->quantum_chem

Caption: Workflow for the development and evaluation of benzimidazole-based corrosion inhibitors.

Corrosion Inhibition Mechanism

inhibition_mechanism cluster_corrosion Corrosion Process metal Metal Surface (e.g., Fe) protective_film Adsorbed Protective Film anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) cathodic Cathodic Reaction (e.g., H⁺ reduction) inhibitor Benzimidazole Inhibitor inhibitor->metal Adsorption protective_film->anodic protective_film->cathodic

Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.

Quantum Chemical Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for correlating the molecular and electronic properties of benzimidazole derivatives with their inhibition efficiency.[27][28][29] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) can provide insights into the adsorption mechanism and the inhibitor's ability to donate or accept electrons.[28][29] These theoretical studies can aid in the rational design of new and more effective corrosion inhibitors.[28]

References

Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2] A crucial step in the preclinical development of novel benzimidazole-based antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] This document provides detailed application notes and standardized protocols for determining the MIC of benzimidazole compounds against various microorganisms.

The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: MIC of Benzimidazole Derivatives

The following tables summarize the reported MIC values for various benzimidazole derivatives against selected bacterial and fungal strains. This data is intended to provide a comparative reference for researchers.

Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliP. aeruginosaReference
62a 2-substituted benzimidazole-2-[5]
63a 2-substituted benzimidazole16 (MRSA)Excellent Activity-[5]
63c 2-substituted benzimidazole8 (MRSA)--[5]
64a 2-substituted benzimidazoleInhibition Zone: 17-29 mmInhibition Zone: 17-29 mmInhibition Zone: 17-29 mm[5]
64b 2-substituted benzimidazoleInhibition Zone: 17-29 mmInhibition Zone: 17-29 mmInhibition Zone: 17-29 mm[5]
III4 5-methoxy-1H-benzo[d]imidazole-2-thiol derivative62.5-62.5[6]
III5 5-methoxy-1H-benzo[d]imidazole-2-thiol derivative62.5-125[6]
III6 5-methoxy-1H-benzo[d]imidazole-2-thiol derivative62.5-125[6]
22 2-methanthiol benzimidazole64--[7]
3ag 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole---[4]
3ao indolylbenzo[d]imidazoles< 1--[4]
3aq indolylbenzo[d]imidazoles< 1--[4]

Note: Some data is presented as zone of inhibition (in mm) from disk diffusion assays, which is a qualitative to semi-quantitative measure of susceptibility.

Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. flavusF. oxysporumReference
84a 2-substituted benzimidazole1.561.566.25[5]
84c 2-substituted benzimidazole3.120.7812.5[5]
3ag 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole3.9--[4]
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole3.9--[4]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used quantitative technique to determine the MIC of antimicrobial agents.[3][8] This method involves challenging a standardized microbial inoculum with serial dilutions of the benzimidazole compound in a liquid medium.

Materials:

  • Benzimidazole compound

  • Sterile 96-well microtiter plates (polystyrene, U- or flat-bottom)[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile dimethyl sulfoxide (DMSO)

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of Benzimidazole Stock Solution:

    • Due to the generally low aqueous solubility of benzimidazole derivatives, prepare a high-concentration stock solution in 100% DMSO.

    • The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the benzimidazole stock solution (at 2X the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require incubation at 30°C for 24-48 hours.[10]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) as observed with the naked eye or with the aid of a reading mirror.[3]

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Agar Dilution Method

The agar dilution method is a reference method for determining the MIC of antimicrobial agents and is particularly useful for certain organism-drug combinations.[8][11]

Materials:

  • Benzimidazole compound

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of Benzimidazole-Containing Agar Plates:

    • Prepare a series of stock solutions of the benzimidazole compound in a suitable solvent (e.g., DMSO).

    • Melt the agar medium and cool it to 45-50°C.

    • Add the appropriate volume of each benzimidazole stock solution to separate aliquots of molten agar to achieve the desired final concentrations. The solvent concentration should be kept constant across all plates and should not exceed 1%.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution method (equivalent to a 0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[8]

  • Inoculation:

    • Spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including a control plate with no benzimidazole compound.

    • Allow the spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the benzimidazole compound that completely inhibits the visible growth of the organism at the inoculation spot.

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[12][13]

Materials:

  • Benzimidazole compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile swabs

  • Forceps

Protocol:

  • Preparation of Antimicrobial Disks:

    • Dissolve the benzimidazole compound in a suitable volatile solvent.

    • Apply a known amount of the benzimidazole solution to each sterile filter paper disk and allow the solvent to evaporate completely.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to obtain a confluent lawn of growth.[12][13]

  • Application of Disks:

    • Using sterile forceps, place the benzimidazole-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • The size of the zone of inhibition is inversely proportional to the MIC. The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data.

Visualizations

Mechanism of Action: Benzimidazole Inhibition of Tubulin Polymerization

Benzimidazole compounds primarily exert their antimicrobial and anthelmintic effects by targeting β-tubulin.[14] This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in various cellular processes.

Benzimidazole Benzimidazole Compound BetaTubulin β-Tubulin Subunit Benzimidazole->BetaTubulin Binds to Disruption Disruption of Microtubule Formation (Inhibition of Polymerization) Benzimidazole->Disruption TubulinDimer αβ-Tubulin Heterodimer BetaTubulin->TubulinDimer BetaTubulin->Disruption AlphaTubulin α-Tubulin Subunit AlphaTubulin->TubulinDimer Microtubule Microtubule Polymer TubulinDimer->Microtubule Polymerization CellularProcesses Impaired Cellular Processes Microtubule->CellularProcesses Essential for Disruption->Microtubule Inhibits CellDeath Cell Death / Inhibition of Growth CellularProcesses->CellDeath Leads to

Caption: Signaling pathway of benzimidazole-mediated inhibition of microtubule formation.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of benzimidazole compounds.

start Start prep_compound Prepare Benzimidazole Stock Solution (in DMSO) start->prep_compound prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Results: Determine Lowest Concentration with No Visible Growth incubate->read end End (MIC Value) read->end

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for the Green Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives using green chemistry methods. These approaches offer significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, milder reaction conditions, and the use of environmentally benign catalysts and solvents.

Introduction

Benzimidazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Traditional synthesis methods often involve harsh reaction conditions, toxic solvents, and lengthy reaction times. The adoption of green chemistry principles in the synthesis of these valuable scaffolds addresses these limitations, offering more sustainable and efficient alternatives. This document outlines several green methodologies for benzimidazole synthesis, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of various eco-friendly catalysts.

Data Presentation: Comparison of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis methods for benzimidazole derivatives, allowing for easy comparison of their efficiency and reaction conditions.

Table 1: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Catalyst/Solvent SystemAldehyde/Carboxylic AcidReaction Time (min)Temperature (°C)Yield (%)Reference
Er(OTf)₃ (1 mol%), solvent-freeBenzaldehyde56099[3]
Er(OTf)₃ (1 mol%), solvent-freep-Nitrobenzaldehyde56098[3]
Er(OTf)₃ (1 mol%), solvent-freep-Chlorobenzaldehyde56097[4][3]
HCl (4M), solvent-freeAcetic Acid1.5N/A (MW Power)95[5]
HCl (4M), solvent-freePropionic Acid2N/A (MW Power)92[5]
[BMIM]HSO₄ (ionic liquid)BenzaldehydeNot SpecifiedNot SpecifiedHigh[1]

Table 2: Ultrasound-Assisted Synthesis of Benzimidazole Derivatives

Catalyst/Oxidant SystemSolventReaction Time (min)Temperature (°C)Yield (%)Reference
NaOH/I₂Not Specified4-7Room Temperatureup to 99[6]
ZnFe₂O₄Ethanol22-28Not Specified88-92[7]
MnO₂ nanoparticlesNot SpecifiedShortNot SpecifiedHigh[8]
ZnO nanoparticlesNot SpecifiedShortMildExcellent[8]
CuO-rGO nanocompositeWaterNot SpecifiedNot SpecifiedHigh (reusable)[9]

Table 3: Green Catalyst and Solvent-Free Synthesis of Benzimidazole Derivatives

CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Pomegranate Peel PowderEthanolShortRoom Temperature>80[10]
Water extract of onionNot SpecifiedNot SpecifiedMildHigh[8]
Grinding, solvent-freeNone1-3 h (heating)14048-85[1][11]
Iodobenzene diacetate, solvent-freeNone3-5 minRoom TemperatureExcellent[12]
NH₄ClEthanol2 h80-90Moderate to good[13]
Ni-MOFNot SpecifiedShortNot SpecifiedGood to excellent[14]
MIL-53(Fe)Solvent-freeNot Specified80Good to excellent

Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis using Er(OTf)₃ under Solvent-Free Conditions

This protocol describes a highly efficient, solvent-free method for the synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation.[4][3]

Materials:

  • N-phenyl-o-phenylenediamine

  • Aryl or alkyl aldehyde (e.g., benzaldehyde)

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)

  • Microwave reactor

  • Glass reaction vessel (3 mL)

  • Ethyl acetate

  • Water

  • TLC plates

  • GC/MS for analysis

Procedure:

  • In a 3 mL glass reaction vessel, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).

  • Add the desired aryl or alkyl aldehyde (1 mmol) to the mixture.

  • Place the vessel in the microwave reactor and irradiate for 5 minutes at a set temperature of 60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Ultrasound-Assisted Synthesis using a NaOH/I₂ Oxidant System

This protocol details a rapid, one-pot, metal-free synthesis of 2-substituted benzimidazoles at room temperature with the aid of ultrasonic irradiation.[6]

Materials:

  • o-phenylenediamine

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Ultrasonic bath

  • Reaction flask

  • Ethyl acetate

  • n-hexane

  • TLC plates

Procedure:

  • In a reaction flask, dissolve o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent (if necessary, though the original protocol is operationally simple and may be solvent-free).

  • Add NaOH and I₂ as the oxidant system.

  • Place the reaction flask in an ultrasonic bath and irradiate for 4-7 minutes at room temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 3: Solvent-Free Synthesis by Grinding

This method exemplifies a simple, solvent-free approach for the synthesis of benzimidazole derivatives with high atom economy.[1][11]

Materials:

  • o-phenylenediamine

  • Carboxylic acid or aldehyde

  • Mortar and pestle

  • Heating apparatus (e.g., oil bath)

Procedure:

  • Place o-phenylenediamine (1 mmol) and the corresponding carboxylic acid or aldehyde (1 mmol) in a mortar.

  • Grind the mixture thoroughly with a pestle for a few minutes until a homogenous paste is formed.

  • Transfer the mixture to a reaction vessel.

  • Heat the mixture at 140°C for the time specified in Table 3 (typically 1-3 hours).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the solid residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

  • Recrystallize the product from a suitable solvent if further purification is needed.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for the green synthesis of benzimidazoles and a simplified representation of a signaling pathway commonly targeted by anticancer benzimidazole derivatives.

experimental_workflow start Start: Reactants (o-phenylenediamine & aldehyde/acid) method Green Synthesis Method start->method us Ultrasound Irradiation method->us e.g., NaOH/I₂ mw Microwave Irradiation method->mw e.g., Er(OTf)₃ sf Solvent-Free Grinding method->sf e.g., Heat monitoring Reaction Monitoring (TLC, GC/MS) us->monitoring mw->monitoring sf->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product: Benzimidazole Derivative purification->product characterization Characterization (NMR, IR, Mass Spec) product->characterization signaling_pathway cluster_cell Cancer Cell gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor pi3k PI3K receptor->pi3k activates mapk MAPK Pathway (Ras/Raf/MEK/ERK) receptor->mapk activates akt Akt pi3k->akt activates proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation promotes mapk->proliferation promotes apoptosis Apoptosis benzimidazole Benzimidazole Derivative benzimidazole->pi3k inhibits benzimidazole->mapk inhibits benzimidazole->apoptosis induces

References

Application Notes and Protocols: 2-(Benzylthio)-1H-benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)-1H-benzimidazole is a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as therapeutic agents. This document provides a comprehensive overview of the applications of this compound, including its synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and summarized quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure

Figure 1. General chemical structure of this compound.

Applications in Medicinal Chemistry

The this compound core has been identified as a privileged structure in the development of new therapeutic agents due to its diverse pharmacological properties. These include:

  • Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines through mechanisms such as microtubule inhibition and induction of apoptosis.[1][2]

  • Antiviral Activity: Significant inhibitory effects have been observed against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type-1 (HSV-1).[3][4]

  • Antifungal Activity: The scaffold has demonstrated efficacy against various fungal strains, with some derivatives showing potent activity.

  • Antibacterial Activity: Derivatives have exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives [5]

CompoundR1 (Benzimidazole)R2 (Benzyl)Test OrganismMIC (µg/mL)
5b H4-ClS. aureus140
5d H2,4-diClS. aureus160
5e H4-NO2S. aureus320
5f H2-NO2S. aureus280
5g H2-ClS. aureus150
5j 5-NO2HS. aureus320
5b H4-ClE. coli140
5e H4-NO2E. coli280
5g H2-ClE. coli160
5h H4-CH3E. coli320
5j 5-NO2HE. coli400

Table 2: Antiviral Activity of 2-(Benzylthio)-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoles [3][4]

CompoundVirusIC50 (µM)
7 HCMV1.5
7 HSV-110
11 HCMV5
11 HSV-1>100
12 HCMV10
12 HSV-1>100

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the reaction of 2-mercaptobenzimidazole with a substituted benzyl halide.[6][7]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 2_mercaptobenzimidazole 2-Mercaptobenzimidazole reaction_vessel Reaction in Ethanol 2_mercaptobenzimidazole->reaction_vessel benzyl_halide Substituted Benzyl Halide benzyl_halide->reaction_vessel reflux Reflux for 2h reaction_vessel->reflux neutralization Neutralize with K2CO3 reflux->neutralization filtration Filter Precipitate neutralization->filtration washing Wash with Ethanol filtration->washing purification Column Chromatography washing->purification product This compound Derivative purification->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol:

  • Dissolve 2-mercaptobenzimidazole (1.0 eq) in absolute ethanol.

  • Add the appropriately substituted benzyl halide (1.1 eq).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 5% aqueous solution of potassium carbonate.

  • Filter the resulting precipitate and wash it with cold ethanol.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6]

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)[5]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Workflow for Antibacterial Susceptibility Testing

G prepare_compounds Prepare serial dilutions of test compounds inoculate_plate Inoculate microtiter plate wells with bacterial suspension and compound dilutions prepare_compounds->inoculate_plate prepare_inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC by observing the lowest concentration with no visible growth incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Mechanisms of Action & Signaling Pathways

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various cellular targets and modulate different signaling pathways.

Anticancer Mechanism of Action

Benzimidazole derivatives, including 2-(benzylthio)-1H-benzimidazoles, exert their anticancer effects through multiple mechanisms. A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Proposed Signaling Pathway for Anticancer Activity

G compound 2-(Benzylthio)-1H- benzimidazole Derivative tubulin Tubulin compound->tubulin inhibits polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Phase Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation

Caption: A simplified signaling pathway illustrating the anticancer mechanism of this compound derivatives via tubulin inhibition.

Antifungal Mechanism of Action

The antifungal activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes involved in fungal cell wall synthesis or to disrupt ergosterol biosynthesis, a crucial component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme, is a common target for azole antifungals and a likely mechanism for benzimidazole derivatives.[9]

Proposed Signaling Pathway for Antifungal Activity

G compound 2-(Benzylthio)-1H- benzimidazole Derivative demethylase Lanosterol 14α-demethylase compound->demethylase inhibits ergosterol_synthesis Ergosterol Biosynthesis compound->ergosterol_synthesis disrupts demethylase->ergosterol_synthesis catalyzes membrane_disruption Fungal Cell Membrane Disruption ergosterol_synthesis->membrane_disruption leads to fungal_death Fungal Cell Death membrane_disruption->fungal_death

Caption: A proposed mechanism of action for the antifungal activity of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The versatile synthetic routes and the broad spectrum of biological activities make this scaffold an attractive starting point for the development of novel therapeutic agents. The provided data and protocols are intended to serve as a valuable resource for researchers in their efforts to explore and expand the therapeutic applications of this important heterocyclic motif. Further investigations into the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates.

References

Application Notes and Protocols: Utilization of 2-(benzylthio)-1H-benzimidazole in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(benzylthio)-1H-benzimidazole in material science, with a primary focus on its application as a corrosion inhibitor.

Application: Corrosion Inhibition

This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2] The inhibitive properties are attributed to the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Mechanism of Action

The corrosion inhibition mechanism of this compound involves the adsorption of its molecules onto the metal surface. This adsorption process can occur through:

  • Physisorption: Involving electrostatic interactions between the charged metal surface and the protonated benzimidazole molecule.

  • Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal atoms and the lone pairs of electrons on the nitrogen and sulfur atoms of the benzimidazole ring, as well as the π-electrons of the aromatic rings.[1]

The adsorption of this compound on metal surfaces has been found to obey the Langmuir adsorption isotherm.[1] The protective film formed by the inhibitor molecules effectively blocks the active sites for corrosion, thereby reducing the corrosion rate.

G cluster_system Corrosion System cluster_interaction Inhibition Mechanism Metal Metal Surface (e.g., Aluminum, Carbon Steel) Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosive_Medium Corrosive Medium (e.g., 1 M HNO₃, 1 M HCl) Corrosive_Medium->Metal Corrosion Process Inhibitor This compound Inhibitor->Adsorption Introduction into corrosive medium Physisorption Physisorption (Electrostatic Interaction) Adsorption->Physisorption Chemisorption Chemisorption (Electron Sharing) Adsorption->Chemisorption Protective_Film Formation of a Protective Inhibitor Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Figure 1: Corrosion inhibition mechanism of this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the corrosion inhibition performance of this compound and its derivatives.

Table 1: Corrosion Inhibition Efficiency of 2-((benzylthio)methyl)-1H-benzo[d]imidazole for Aluminum in 1 M Nitric Acid [1]

Concentration (mM)Temperature (K)Inhibition Efficiency (%)
0.00129878.54
0.00529886.23
0.0129890.12
0.0529893.87
0.129896.09
0.130892.15
0.131887.56
0.132881.34
0.133874.92

Table 2: Thermodynamic Parameters for Adsorption of Benzimidazole Derivatives on Carbon Steel in 1 M HCl [2]

InhibitorConcentration (M)ΔG°ads (kJ mol-1)Adsorption Isotherm
(1H-benzimidazol-2-yl)methanethiol (LF1)10-3-40.0Langmuir
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)10-3-43.1Langmuir

Experimental Protocols

Protocol 2.1: Synthesis of this compound[3][4]

This protocol describes the synthesis of this compound from 2-mercaptobenzimidazole and benzyl chloride.

Materials:

  • 2-mercaptobenzimidazole

  • Benzyl chloride (chloromethyl benzene)

  • Ethanol

  • Potassium bicarbonate (5% solution)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Chromatography column

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.00 g, 6.66 mmol) in ethanol.

  • Add benzyl chloride (1.01 g, 7.99 mmol) to the solution.

  • Reflux the mixture for 2 hours with constant stirring.

  • After cooling to room temperature, neutralize the reaction medium with a 5% potassium bicarbonate solution until a precipitate is formed.

  • Filter the resulting precipitate, wash it with cold ethanol, and dry it.

  • Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate/hexane (30/70 v/v).

  • Evaporate the solvent from the collected fractions containing the pure product using a rotary evaporator to obtain this compound as crystals.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2-mercaptobenzimidazole in Ethanol Start->Dissolve Add_Reagent Add Benzyl Chloride Dissolve->Add_Reagent Reflux Reflux for 2 hours Add_Reagent->Reflux Neutralize Neutralize with 5% K₂CO₃ solution Reflux->Neutralize Precipitate Formation of Precipitate Neutralize->Precipitate Filter_Wash Filter and Wash with cold Ethanol Precipitate->Filter_Wash Purify Purify by Column Chromatography (Silica gel, Ethyl acetate/Hexane) Filter_Wash->Purify Evaporate Evaporate Solvent Purify->Evaporate End End: Crystalline Product Evaporate->End

Figure 2: Workflow for the synthesis of this compound.

Protocol 2.2: Evaluation of Corrosion Inhibition by Weight Loss Method[1]

This protocol details the procedure for assessing the corrosion inhibition efficiency of this compound using the weight loss method.

Materials:

  • Metal coupons (e.g., aluminum) of known dimensions

  • Corrosive medium (e.g., 1 M nitric acid)

  • This compound (inhibitor)

  • Acetone

  • Distilled water

  • Abrasive paper (e.g., emery paper)

Equipment:

  • Analytical balance (precision of 0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with emery paper of different grades.

    • Degrease the coupons by washing with acetone.

    • Rinse with distilled water and dry thoroughly.

    • Weigh the prepared coupons accurately using an analytical balance (Winitial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the corrosive medium.

    • From the stock solution, prepare a series of test solutions with different inhibitor concentrations (e.g., 10-3 mM to 5 mM).

  • Immersion Test:

    • Immerse one prepared coupon in a beaker containing the corrosive medium without the inhibitor (blank).

    • Immerse one prepared coupon in each of the beakers containing the test solutions with different inhibitor concentrations.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specific immersion period (e.g., 24 hours).

  • Coupon Cleaning and Final Weighing:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons by immersing them in a cleaning solution (e.g., a mixture of nitric acid and dichromate solution for aluminum) to remove corrosion products.

    • Rinse the cleaned coupons with distilled water and acetone.

    • Dry the coupons in a desiccator and weigh them accurately (Wfinal).

  • Calculations:

    • Corrosion Rate (CR): CR = (Winitial - Wfinal) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE %): IE % = [(CRblank - CRinhibitor) / CRblank] * 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzimidazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to decomposition of starting materials or products.[1]

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rate and yield.[2]

  • Inefficient Catalyst: The catalyst may be inactive, or the catalyst loading may be insufficient.[3]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

Recommended Solutions:

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates. Some reactions proceed well at room temperature, while others require heating.[1][3]

  • Solvent Screening: Test a variety of solvents to identify the one that provides the best yield. Common solvents for benzimidazole synthesis include ethanol, methanol, water, and acetonitrile.[2]

  • Catalyst Selection and Loading: If using a catalyst, ensure it is active and from a reliable source. Optimize the catalyst loading; sometimes, increasing the amount can improve yields, but excess catalyst can also lead to side reactions. A wide range of catalysts have been reported, including various acids, metal catalysts, and nanoparticles.[3][4]

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[5][6][7][8]

Problem 2: Formation of Multiple Products/Side Products

Possible Causes:

  • Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[9][10]

  • N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[11][12]

  • Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.

  • Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.

Recommended Solutions:

  • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[10]

  • Solvent Choice: The choice of solvent can influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles. For example, non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can lead to the 1,2-disubstituted product.[9][13]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For example, Er(OTf)3 has been shown to selectively produce double-condensation products with electron-rich aldehydes.[10]

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine.

  • Purification: If side products are formed, they will need to be removed during the purification step.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.

  • Poor Crystallization: The product may be an oil or may not crystallize easily, making purification by recrystallization difficult.

  • Presence of Colored Impurities: Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.

Recommended Solutions:

  • Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. Common solvent systems include mixtures of ethyl acetate and hexane.[2][6]

  • Recrystallization: If the product is a solid, try different solvents or solvent mixtures for recrystallization.[5][14]

  • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and crystallization.

  • Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my benzimidazole synthesis?

A1: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[5][6][7][8] Spot the reaction mixture on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[5][6] The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.[5]

Q2: What are the typical reaction conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?

A2: The reaction conditions can vary widely depending on the specific substrates and the chosen catalyst. However, a common procedure involves reacting o-phenylenediamine with an aldehyde in a 1:1 molar ratio in a solvent like ethanol or methanol.[3] The reaction can be performed at room temperature or with heating.[1][3] Often, a catalyst such as an acid (e.g., p-toluenesulfonic acid) or a metal salt is used to improve the reaction rate and yield.[3][4]

Q3: How do I choose the right catalyst for my synthesis?

A3: The choice of catalyst depends on the specific starting materials and desired outcome. For simple condensations, Brønsted or Lewis acids are often effective.[3] Numerous catalysts have been reported in the literature, including inorganic acids, organic acids, metal salts, and nanoparticles.[3][4] It is recommended to consult the literature for protocols involving similar substrates to yours.

Q4: I am getting a mixture of the 2-substituted and 1,2-disubstituted benzimidazole. How can I improve the selectivity for the 2-substituted product?

A4: To favor the formation of the 2-substituted benzimidazole, you can adjust the stoichiometry of your reactants. Using a slight excess of the o-phenylenediamine relative to the aldehyde can help.[10] Additionally, the choice of solvent can play a crucial role; non-polar solvents often favor the formation of the 2-substituted product.[9][13]

Q5: My final product is a dark-colored oil, and I'm having trouble purifying it. What can I do?

A5: The dark color is likely due to oxidation products of the o-phenylenediamine. You can try to remove these impurities by treating a solution of your crude product with activated carbon. If the product is an oil, purification by column chromatography is the most common method.[2][6] You may need to screen several solvent systems to find one that provides good separation. If the product is expected to be a solid, you can try to induce crystallization by adding a non-polar solvent to a concentrated solution of your product in a more polar solvent, or by scratching the inside of the flask with a glass rod.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-substituted Benzimidazoles

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolRoom Temp432[2]
2MgO@DFNS (10 wt%)EthanolRoom Temp495[2]
3Au/TiO2CHCl3:MeOH (3:1)251899[7]
4NH4ClCHCl3Room Temp494[5]
5Er(OTf)3 (1% mol)Water100289.7[6]

Table 2: Comparison of Purification Methods for Substituted Benzimidazoles

CompoundPurification MethodSolvent System (Column)Recrystallization SolventPurityReference
2-phenyl-1H-benzo[d]imidazoleRecrystallization-Ethanol>98%[5]
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazoleColumn ChromatographyEthyl acetate/n-hexane->95%[6]
2-(p-tolyl)-1H-benzo[d]imidazoleColumn ChromatographyEtOAc-DCM-Not specified[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst:

  • To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Monitoring Reaction by TLC:

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate alongside spots of the starting materials.

  • Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicates the reaction is proceeding.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Starting Materials (o-phenylenediamine, aldehyde/acid) react Reaction Setup (Solvent, Catalyst, Temperature) start->react 1. Mix monitor Monitor Progress (TLC) react->monitor 2. React monitor->react Incomplete? Adjust Conditions workup Reaction Workup (Quenching, Extraction) monitor->workup 3. Completion purify Purification (Column Chromatography / Recrystallization) workup->purify 4. Isolate Crude purify->purify char Characterization (NMR, MS, etc.) purify->char 5. Purify

Caption: Experimental workflow for the synthesis of substituted benzimidazoles.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Identified cause_yield Possible Causes: - Suboptimal Temp - Wrong Solvent - Inactive Catalyst - Impure Reactants start->cause_yield cause_purity Possible Causes: - Side Reactions - Unreacted Starting Material - Similar Polarity start->cause_purity solution_yield Solutions: - Optimize Temp - Screen Solvents - Change Catalyst - Purify Reactants cause_yield->solution_yield Address solution_purity Solutions: - Optimize Conditions - Column Chromatography - Recrystallization - Acid-Base Extraction cause_purity->solution_purity Address

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

References

optimization of reaction conditions for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzimidazole Synthesis Optimization

Welcome to the technical support center for the . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][2][3] Modern approaches often utilize various catalysts to improve yields and reaction conditions, including green chemistry principles to minimize environmental impact.[4][5][6]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a common issue. The first parameters to optimize are typically the choice of catalyst and solvent. The reaction temperature and time also play a crucial role. For instance, screening different solvents can have a significant impact; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[7] Without a catalyst, conversion rates can be low, and reaction times much longer.[8]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH)[3] and ammonium chloride[1][9] to metal-based catalysts like cobalt complexes[7], gold nanoparticles[10], and Lewis acids such as Erbium(III) triflate (Er(OTf)₃).[11][12] For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous as they are easily recoverable.[8]

Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?

A4: Selectivity is a known challenge, especially when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes selectively yields 1,2-disubstituted products.[11] Conversely, reactions with electron-deficient aldehydes under the same conditions tend to produce mono-substituted benzimidazoles.[11] Adjusting the stoichiometry of the reactants (o-phenylenediamine to aldehyde ratio) can also influence the product distribution.[11]

Q5: What is the best solvent for benzimidazole synthesis?

A5: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction and catalyst used. However, studies have shown that polar solvents like methanol and ethanol often lead to higher yields.[7][13] In some systems, chloroform (CHCl₃) has been identified as the most suitable solvent.[9][10] It is recommended to perform a solvent screen to determine the best option for your specific protocol.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials.1. Increase catalyst loading or try a different catalyst (see data tables below).[8] 2. Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[7][9] 3. Optimize temperature and monitor the reaction over time to find the optimal duration.[14] 4. Check the purity of o-phenylenediamine and the aldehyde/carboxylic acid.
Formation of Multiple Products / Side Reactions 1. Lack of selectivity (mono- vs. di-substitution). 2. Formation of Schiff base intermediates without cyclization. 3. Oxidation of starting material.1. Adjust the catalyst and reactant stoichiometry. Electron-rich aldehydes may favor di-substitution.[11] 2. Ensure an oxidizing agent or appropriate catalytic system is present to facilitate the cyclodehydrogenation step.[3] 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen) if substrates are sensitive to air.[11]
Product Purification Difficulties 1. Product is difficult to separate from the catalyst. 2. Formation of colored impurities. 3. Similar polarity of product and byproducts.1. Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[8][10] 2. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[15] 3. Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system.
Reaction Does Not Go to Completion 1. Reversible reaction equilibrium. 2. Deactivation of the catalyst. 3. Insufficient reaction time.1. Remove water formed during the reaction, for example, by using molecular sieves. 2. Check catalyst stability under the reaction conditions. Consider adding the catalyst in portions. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[8]

Data Presentation: Optimization of Reaction Parameters

Table 1: Effect of Different Catalysts on Benzimidazole Synthesis

(Reaction: o-phenylenediamine and benzaldehyde at room temperature)

CatalystCatalyst LoadingSolventTime (h)Yield (%)Reference
NH₄Cl4 mmolCHCl₃492[9]
NH₄Br4 mmolCHCl₃486[9]
NH₄F5 mmolCHCl₃572[9]
MgO@DFNS10 wt%Ethanol495[8]
MgO@DFNS5 wt%Ethanol485[8]
None0Ethanol1660[8]
Table 2: Effect of Different Solvents on Benzimidazole Synthesis

(Reaction: o-phenylenediamine and benzaldehyde)

CatalystSolventTemperatureTime (h)Yield (%)Reference
Cobalt (II) acetylacetoneMethanolRoom Temp2.597[7]
Cobalt (II) acetylacetoneEthanolRoom Temp392[7]
Cobalt (II) acetylacetoneEthyl acetateRoom Temp480[7]
Au/TiO₂CHCl₃:MeOH (3:1)25 °C294[10]
Au/TiO₂Ethanol25 °C251[10]
Er(OTf)₃ (10 mol%)Water80 °C0.2572[11]
Er(OTf)₃ (10 mol%)Ethanol120 °C391[11]
*Yield for 1,2-disubstituted product.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst[9]
  • Materials : o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure : a. To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol). b. Add benzaldehyde (1 mmol) to the mixture. c. Continue stirring the reaction mixture at room temperature for four hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Heterogeneous Catalysis for 2-Phenyl-1H-benzo[d]imidazole Synthesis using MgO@DFNS[8]
  • Materials : o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure : a. In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL). b. Stir the mixture at room temperature for 4 hours. c. Monitor the reaction using TLC. d. After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused. e. Evaporate the solvent from the filtrate to obtain the crude product. f. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualizations

Benzimidazole_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Workup cluster_char 4. Characterization Start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid Reagents Prepare Reagents & Solvents Start->Reagents Setup Combine Reactants + Catalyst in Solvent Reagents->Setup Conditions Set Reaction Conditions (Temp, Time, Atmosphere) Setup->Conditions Monitor Monitor Progress (TLC/LC-MS) Conditions->Monitor Workup Quench Reaction & Extract Product Monitor->Workup Purify Purify Crude Product (Recrystallization/ Chromatography) Workup->Purify Analysis Analyze Product (NMR, MS, m.p.) Purify->Analysis Finish Pure Benzimidazole Analysis->Finish

Caption: General experimental workflow for benzimidazole synthesis.

Troubleshooting_Flowchart Start Low Yield or No Reaction? Catalyst Is the Catalyst Active/Appropriate? Start->Catalyst Solvent Is the Solvent Optimal? Catalyst->Solvent Yes ChangeCatalyst Screen Different Catalysts (e.g., Lewis Acids, Heterogeneous) Catalyst->ChangeCatalyst No TempTime Are Temp/Time Optimized? Solvent->TempTime Yes ChangeSolvent Screen Different Solvents (e.g., MeOH, EtOH, CHCl3) Solvent->ChangeSolvent No Purity Check Reactant Purity TempTime->Purity Yes OptimizeConditions Vary Temperature & Extend Reaction Time TempTime->OptimizeConditions No ChangeCatalyst->Solvent ChangeSolvent->TempTime OptimizeConditions->Purity

Caption: Troubleshooting flowchart for low-yield benzimidazole synthesis.

Reaction_Pathway Reactants o-phenylenediamine + Aldehyde Activation Aldehyde Activation (by Catalyst) Reactants->Activation SchiffBase Nucleophilic Attack & Dehydration (Schiff Base Formation) Activation->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Dehydrogenation Oxidative Aromatization (-H2) Cyclization->Dehydrogenation Product 2-Substituted Benzimidazole Dehydrogenation->Product

Caption: Simplified reaction pathway for benzimidazole formation.

References

enhancing the solubility of 2-(benzylthio)-1H-benzimidazole for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(benzylthio)-1H-benzimidazole. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in biological assays by addressing its primary challenge: poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a heterocyclic organic compound belonging to the benzimidazole class, which is known for a wide range of biological activities, including anthelmintic and antibacterial properties.[1][2][3] Like many benzimidazole derivatives, it is a lipophilic molecule with a solid, powdered form.[4] Its primary challenge for in vitro and in vivo studies is its very low aqueous solubility. One study reports its solubility as just 2.1 µg/mL at a physiological pH of 7.4, which can lead to compound precipitation, inaccurate dose-response data, and unreliable assay results.[5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for creating high-concentration stock solutions of this compound and other poorly soluble compounds for biological screening.[1][6][7] DMSO is a powerful, non-toxic solvent capable of dissolving a wide range of polar and non-polar substances, making it ideal for compound storage in chemical libraries.[6] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but most can tolerate concentrations up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but this should be validated. It is best practice to keep the final DMSO concentration in your assay medium as low as possible, ideally below 0.2%, and to include a vehicle control (medium with the same final DMSO concentration but without the test compound) in all experiments to account for any solvent effects.[8]

Q4: What are the primary strategies to improve the solubility of this compound in my aqueous assay buffer?

A4: Enhancing the solubility in the final aqueous medium is critical. Key strategies include:

  • Co-solvents: Preparing the compound in a water-miscible organic solvent like DMSO and then diluting it into the aqueous buffer is the most common method.[9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[8][9] The utility of this for this compound would require experimental determination of its pKa.

  • Use of Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help maintain compound solubility.[8][10] However, their use must be carefully controlled as they can be toxic to cells at higher concentrations.[8]

  • Advanced Formulations: For more challenging applications, especially in vivo studies, techniques like complexation with cyclodextrins or creating solid dispersions can be explored.[11][12]

Troubleshooting Guide

Q1: I observed a precipitate immediately after diluting my DMSO stock solution into the cell culture medium. What should I do?

A1: This is a common issue known as "crashing out," where the compound's concentration exceeds its kinetic solubility in the final aqueous environment.[13][14] Follow these steps to resolve the issue:

  • Verify Concentration: First, ensure the final concentration of the compound does not exceed its known aqueous solubility limit. The reported solubility is very low (~2.1 µg/mL or ~8.7 µM), so high concentrations are likely to precipitate.[5]

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of medium, try adding it dropwise while vortexing or stirring the medium vigorously to promote rapid dispersion.

  • Use Sonication: After dilution, briefly sonicate the solution in a water bath. This can help break down aggregates and re-dissolve fine precipitates.[7][8]

  • Gentle Warming: Gently warming the solution to 37°C may increase solubility, but ensure the compound and assay components are stable at this temperature.[14]

  • Reduce Final DMSO Concentration: While counterintuitive, a very high initial DMSO percentage during dilution can sometimes promote aggregation. Ensure your dilution scheme results in a low final DMSO concentration (e.g., <0.5%).

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution. This increases the volume of stock added, which can sometimes improve mixing and reduce localized supersaturation where the stock enters the aqueous phase.

Q2: My compound appears to dissolve initially but then precipitates over the course of my multi-day experiment. Why is this happening?

A2: This is likely due to the difference between kinetic and thermodynamic solubility. When you dilute a DMSO stock, you can create a temporary, supersaturated solution (kinetic solubility) that is thermodynamically unstable.[13] Over time, the compound may crash out as it equilibrates to its lower, true thermodynamic solubility. To prevent this:

  • Work at Lower Concentrations: The most reliable solution is to conduct the experiment at a concentration below the compound's thermodynamic solubility limit in your specific medium.

  • Incorporate Solubilizing Excipients: Consider adding a low, non-toxic concentration of a cyclodextrin (e.g., HP-β-CD) or a surfactant to your assay medium to stabilize the compound in solution.[10][11]

  • Assess Stability: Before a long-term experiment, prepare your final working solution and let it sit for the duration of the experiment (e.g., 48-72 hours) at the incubation temperature. Visually inspect for precipitation or use analytical methods to confirm the concentration remains stable.

Q3: How can I determine the actual soluble concentration of this compound in my final assay medium?

A3: Determining the solubility limit in your specific experimental conditions is crucial for data integrity. A practical method is the "shake-flask" or powder-dissolution method:[13][15]

  • Add an excess amount of the solid compound to your final assay buffer (e.g., DMEM + 10% FBS).

  • Incubate the mixture under agitation (e.g., on a shaker or rotator) at your experimental temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >14,000 rpm) or by passing the solution through a 0.22 µm filter.

  • Carefully take an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][15] This measured value represents the thermodynamic solubility in your assay medium.

Quantitative Data Summary

The table below summarizes the known physicochemical and solubility data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂S[5]
Molecular Weight 240.33 g/mol [5]
Physical Form White Solid Powder[4]
Melting Point 181-184 °C[16]
Aqueous Solubility (pH 7.4) 2.1 µg/mL (~8.7 µM)[5]
Qualitative Solubility Soluble in DMSO; Sparingly soluble in ethanol; Practically insoluble in water.[1][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, analytical balance, microcentrifuge tubes.

  • Procedure: a. Weigh out approximately 2.4 mg of this compound and place it into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow. d. Visually inspect the solution to ensure no solid particles remain. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Protocol 2: General Protocol for Preparing Working Solutions for Cell-Based Assays

  • Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure: a. Thaw the 10 mM stock solution of the compound in DMSO. b. Perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. c. Next, dilute the 1 mM intermediate stock 1:100 in pre-warmed (37°C) cell culture medium. For example, add 10 µL of the 1 mM stock to 990 µL of medium. d. Immediately vortex the final working solution for 30 seconds to ensure homogeneity and minimize precipitation. e. Use this 10 µM working solution to treat cells. Remember to prepare a 0.1% DMSO vehicle control by adding 1 µL of DMSO to 990 µL of medium.

Visualizations

Diagram 1: Experimental Workflow for Compound Handling

G cluster_prep Stock Solution Preparation cluster_assay Assay Working Solution cluster_qc Quality Control weigh Weigh Solid Compound add_dmso Dissolve in Anhydrous DMSO weigh->add_dmso vortex Vortex / Sonicate to Dissolve add_dmso->vortex store Store Aliquots at -20°C / -80°C vortex->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution (in DMSO if needed) thaw->intermediate final_dilution Dilute into Aqueous Assay Buffer intermediate->final_dilution use Add to Biological Assay final_dilution->use sol_check Confirm Kinetic Solubility in Final Buffer final_dilution->sol_check Feedback

Caption: Workflow for preparing this compound solutions.

Diagram 2: Troubleshooting Precipitation in Aqueous Media

G start Precipitate Observed After Diluting Stock? check_conc Is final concentration >10 µM? start->check_conc Yes proceed Proceed with Assay (Monitor for stability) start->proceed No lower_conc Reduce Concentration check_conc->lower_conc Yes sonicate Try Sonication / Warming (37°C) check_conc->sonicate No lower_conc->proceed still_precip Still Precipitates? sonicate->still_precip add_surfactant Add Surfactant (e.g., 0.05% Tween-20) or Cyclodextrin to Buffer still_precip->add_surfactant Yes still_precip->proceed No add_surfactant->proceed

Caption: Decision tree for resolving compound precipitation issues.

Diagram 3: Conceptual Mechanism of Benzimidazole Anthelmintics

G compound Benzimidazole (e.g., 2-benzylthio-1H-benzimidazole) tubulin β-Tubulin Subunit (in Parasite) compound->tubulin Binds to disruption Disruption of Microtubule Formation compound->disruption Causes polymerization Microtubule Polymerization tubulin->polymerization Is essential for polymerization->disruption outcome Cell Division Arrest Impaired Glucose Uptake Paralysis & Death of Parasite disruption->outcome Leads to

Caption: Benzimidazoles inhibit parasite microtubule formation.

References

Technical Support Center: Enhancing Corrosion Inhibition with Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the corrosion inhibition efficiency of benzimidazole compounds in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during corrosion inhibition experiments with benzimidazole derivatives.

Issue Possible Causes Troubleshooting Steps
Low Inhibition Efficiency 1. Suboptimal inhibitor concentration. 2. Inappropriate substituent on the benzimidazole ring. 3. High experimental temperature. 4. Degradation of the inhibitor.1. Perform a concentration study to determine the optimal inhibitor concentration. Inhibition efficiency generally increases with concentration up to a critical point. 2. Synthesize or procure benzimidazole derivatives with electron-donating groups (e.g., -NH2, -OH, -OCH3) as they have been shown to increase inhibition efficiency.[1][2][3] 3. Evaluate the effect of temperature on inhibition efficiency. For some compounds, efficiency decreases at higher temperatures due to desorption from the metal surface.[4] 4. Ensure the inhibitor is properly stored and handled to prevent degradation. Use freshly prepared solutions.
Inconsistent or Irreproducible Results 1. Inadequate surface preparation of the metal specimen. 2. Fluctuation in experimental conditions (temperature, corrosive media concentration). 3. Instability of the inhibitor in the test solution.1. Standardize the metal surface preparation protocol (e.g., polishing with specific grit papers, degreasing with a suitable solvent like acetone, and rinsing with distilled water). 2. Use a thermostatically controlled water bath to maintain a constant temperature. Prepare fresh corrosive media for each experiment. 3. Check the solubility and stability of the benzimidazole derivative in the corrosive medium over the duration of the experiment.
Precipitation of Inhibitor in Solution 1. Low solubility of the benzimidazole derivative in the corrosive medium. 2. Change in pH of the solution.1. Select a benzimidazole derivative with substituents that enhance solubility in the specific medium. 2. Consider using a co-solvent if it does not interfere with the corrosion process. 3. Buffer the solution to maintain a stable pH.
Anomalous Electrochemical Data (EIS/PDP) 1. Improper cell setup or electrode connection. 2. High solution resistance. 3. Unstable open circuit potential (OCP).1. Ensure all connections in the electrochemical cell are secure. Check the placement of the reference and counter electrodes relative to the working electrode. 2. Position the Luggin capillary of the reference electrode as close as possible to the working electrode surface to minimize IR drop. 3. Allow the system to stabilize at OCP for a sufficient amount of time before starting the measurement. A stable OCP is crucial for reliable electrochemical data.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the benzimidazole ring affect its corrosion inhibition efficiency?

A1: The electronic properties of substituents significantly influence the corrosion inhibition efficiency of benzimidazole compounds. Electron-donating groups (e.g., -NH2, -OH) tend to increase the electron density on the benzimidazole ring, which enhances its ability to adsorb onto the metal surface and, consequently, improves inhibition efficiency.[1][2][3] Conversely, electron-withdrawing groups (e.g., -NO2) decrease the electron density, leading to weaker adsorption and lower inhibition efficiency.[1][2][3]

Q2: Can the corrosion inhibition efficiency of benzimidazoles be improved by combining them with other compounds?

A2: Yes, a synergistic effect can be achieved by using benzimidazole derivatives in combination with other compounds. For instance, studies have shown that the inhibition efficiency of alkyl benzimidazole derivatives increases when used with 1,2,3-benzotriazole (BTZ).[5] This synergistic interaction often leads to a more stable and protective inhibitor film on the metal surface.

Q3: What is the typical mechanism of corrosion inhibition by benzimidazole compounds?

A3: Benzimidazole and its derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[5][6] The adsorption can occur through physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecule) and/or chemisorption (involving the sharing of electrons between the heteroatoms (N, S, O) in the benzimidazole ring and the vacant d-orbitals of the metal).[4][7] These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[8][9][10][11]

Q4: What are the key experimental techniques to evaluate the performance of benzimidazole-based corrosion inhibitors?

A4: Several techniques are commonly used to assess corrosion inhibition performance:

  • Weight Loss Method: A simple and direct method to determine the corrosion rate by measuring the weight loss of a metal specimen after immersion in the corrosive solution with and without the inhibitor.[4][10][11]

  • Potentiodynamic Polarization (PDP): An electrochemical technique that provides information on the corrosion current density (icorr), corrosion potential (Ecorr), and the anodic and cathodic Tafel slopes, allowing for the determination of inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed).[4][6][8]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical technique that provides insights into the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[4][9][10][11]

  • Surface Analysis Techniques (SEM, AFM): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.[4][8][10][11]

Data Presentation

Table 1: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives

InhibitorCorrosive MediumMetalConcentrationInhibition Efficiency (η%)Reference
2-(2-aminophenyl)-1H-benzimidazole (APhBI)1 M HClS235 Steel3 mM87.09%[4]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)1 M HClS235 Steel3 mM85.06%[4]
(1H-benzimidazol-2-yl)methanethiol (LF1)1.0 M HClCarbon Steel1 x 10⁻³ M88.2%[8]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)1.0 M HClCarbon Steel1 x 10⁻³ M95.4%[8]
2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3)1 M HClCarbon Steel1 x 10⁻³ M95.3%[12]
Benzimidazole Derivative B11.0 M HClCarbon Steel (X56)10 mM~95%[6]
Benzimidazole Derivative B21.0 M HClCarbon Steel (X56)10 mM~97%[6]
Benzimidazole Derivative B31.0 M HClCarbon Steel (X56)10 mM~98%[6]

Experimental Protocols

1. Potentiodynamic Polarization (PDP) Measurements

  • Objective: To determine the corrosion current density and inhibition efficiency.

  • Apparatus: A standard three-electrode electrochemical cell consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure:

    • Prepare the working electrode by polishing, cleaning, and drying.

    • Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(icorr_blank - icorr_inh) / icorr_blank] x 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the properties of the inhibitor film and the corrosion mechanism.

  • Apparatus: Same three-electrode cell as for PDP measurements.

  • Procedure:

    • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Record the impedance response.

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

    • Analyze the data by fitting to an appropriate equivalent electrical circuit to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct_inh - Rct_blank) / Rct_inh] x 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Strategies_to_Improve_Corrosion_Inhibition A Strategies to Enhance Benzimidazole Corrosion Inhibition B Chemical Modification of Benzimidazole Structure A->B C Synergistic Formulations A->C D Optimization of Environmental Conditions A->D E Introduction of Electron-Donating Groups (e.g., -NH2, -OH) B->E F Introduction of Electron-Withdrawing Groups (e.g., -NO2) - Generally decreases efficiency B->F G Combination with other Inhibitors (e.g., BTZ) C->G H Addition of Synergistic Ions (e.g., Halides) C->H I Control of Inhibitor Concentration D->I J Control of Temperature D->J K Control of Corrosive Medium pH D->K

Caption: Strategies to improve the corrosion inhibition efficiency of benzimidazole compounds.

References

Technical Support Center: Refining the Purification of 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of 2-(benzylthio)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization.[1] Column chromatography is often used to separate the desired product from unreacted starting materials and by-products, while recrystallization is effective for removing minor impurities and obtaining a highly crystalline final product.

Q2: What are the potential impurities I might encounter in my crude product?

A2: Potential impurities in crude this compound typically include:

  • Unreacted 2-mercaptobenzimidazole: The starting thiol.

  • Unreacted benzyl chloride (or its derivatives): The starting alkylating agent.

  • By-products: Formed from side reactions, which could include disulfide-linked benzimidazoles or products of over-alkylation, though these are less commonly reported in the reviewed literature.

  • Solvents and reagents: Residual solvents from the reaction (e.g., ethanol, DMF) and any bases or salts used.[1]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 122-124°C.[1] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q4: What are the key physical and chemical properties of this compound?

A4: Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₂N₂S
Molecular Weight240.33 g/mol [2]
AppearanceWhite to almost white crystalline powder or solid.[3][4]
Melting Point122-124°C[1]
SolubilitySparingly soluble in water. Soluble in organic solvents like DMSO, and can be dissolved in solvent mixtures used for chromatography such as ethyl acetate/hexane.[1][2]

Troubleshooting Guide

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.
Product Loss During Extraction Ensure the correct pH is used during aqueous washes to minimize the product dissolving in the aqueous layer. Multiple extractions with the organic solvent can help maximize recovery.
Improper Column Chromatography Technique Optimize the solvent system for column chromatography to ensure good separation and prevent co-elution with impurities. Avoid using a solvent system that is too polar, as this can lead to rapid elution and poor separation.
Precipitation Issues During Recrystallization If the product does not precipitate upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, adding a small seed crystal of the pure product can initiate crystallization. Reducing the volume of the solvent by evaporation may also be necessary if the solution is too dilute.

Problem 2: Product is not pure after column chromatography (multiple spots on TLC).

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing impurities to elute with the product. Systematically test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to achieve better separation on TLC before running the column. A common starting point is a 70:30 hexane:ethyl acetate mixture.[1]
Column Overloading Too much crude product has been loaded onto the column, leading to poor separation. Use a larger column or reduce the amount of crude material being purified in a single run.
Cracks or Channels in the Silica Gel Improperly packed column can lead to channeling, where the solvent and sample bypass the stationary phase. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem 3: Oily product obtained instead of a crystalline solid.

Possible Cause Suggested Solution
Presence of Residual Solvent The product may still contain residual solvent. Dry the product under high vacuum for an extended period.
Presence of Impurities Oily impurities can prevent the product from crystallizing. Re-purify the product using column chromatography with a less polar solvent system to better separate these impurities.
Polymorphism The compound may exist in different crystalline forms. Try different recrystallization solvents or solvent combinations.

Experimental Protocols

Column Chromatography

This protocol is a general guideline based on commonly reported procedures.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a high-hexane mixture).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture (e.g., 70:30 hexane:ethyl acetate).[1]

    • Gradually increase the polarity of the eluent as the elution progresses, if necessary.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization
  • Solvent Selection:

    • Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol has been reported to be effective.[1]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely. Add the solvent portion-wise to avoid using an excessive amount.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

G crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve load Load onto silica gel column dissolve->load elute Elute with solvent gradient (e.g., Hexane:EtOAc) load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_solid Pure Product evaporate->pure_solid recrystallize Recrystallize from suitable solvent (e.g., Ethanol) pure_solid->recrystallize filter_dry Filter and dry crystals recrystallize->filter_dry final_product Highly Pure Crystalline Product filter_dry->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Purified product is impure check_method Which purification method was used? start->check_method column Column Chromatography check_method->column Column recrystal Recrystallization check_method->recrystal Recrystal. col_issue Multiple spots on TLC after column? column->col_issue rec_issue Low melting point or oily product? recrystal->rec_issue col_solv Optimize solvent system (TLC first) col_issue->col_solv Yes col_load Reduce column loading col_issue->col_load Yes col_pack Repack column carefully col_issue->col_pack Yes rec_solv Ensure complete removal of solvent rec_issue->rec_solv Yes rec_impurity Re-purify via column chromatography rec_issue->rec_impurity Yes rec_solvent Try a different recrystallization solvent rec_issue->rec_solvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Addressing Resistance to Benzimidazole-Based Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating resistance mechanisms to benzimidazole-based antifungals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzimidazole-based antifungals?

A1: Benzimidazole fungicides, such as carbendazim and benomyl, primarily act by binding to the β-tubulin protein. This binding disrupts the assembly of microtubules, which are essential for mitosis and cell division in fungi.[1] By interfering with microtubule formation, these antifungals inhibit fungal growth and reproduction.[1]

Q2: What is the most common mechanism of resistance to benzimidazoles in fungi?

A2: The most frequently reported mechanism of resistance is the alteration of the target protein, β-tubulin, due to specific point mutations in the β-tubulin gene.[2][3] These mutations reduce the binding affinity of the benzimidazole compound to the β-tubulin protein, rendering the antifungal less effective.

Q3: Which specific mutations in the β-tubulin gene are associated with benzimidazole resistance?

A3: Several key single nucleotide polymorphisms (SNPs) in the β-tubulin gene are strongly associated with resistance. The most common and well-characterized mutations result in amino acid substitutions at specific codons, including F167Y (phenylalanine to tyrosine), E198A (glutamic acid to alanine), and F200Y (phenylalanine to tyrosine).[2][3][4] The Q134H (glutamine to histidine) mutation has also been identified as contributing to resistance.[2]

Q4: Can resistance to one benzimidazole antifungal confer resistance to others?

A4: Yes, cross-resistance among different benzimidazole derivatives is a common phenomenon. Since they share a similar mechanism of action and target site, a mutation that confers resistance to one benzimidazole, like carbendazim, will likely confer resistance to others, such as thiabendazole and benomyl.

Q5: Are there other, less common mechanisms of resistance to benzimidazoles?

A5: While alterations in β-tubulin are the primary mechanism, other potential but less-studied mechanisms could include increased expression of efflux pumps that actively transport the antifungal out of the fungal cell, or metabolic degradation of the drug. However, target site modification remains the most clinically and agriculturally significant resistance mechanism.

Troubleshooting Guides

Antifungal Susceptibility Testing

Q: My minimum inhibitory concentration (MIC) results for the same fungal isolate are inconsistent across experiments. What could be the cause?

A: Inconsistent MIC values are a common issue in antifungal susceptibility testing.[5] Several factors can contribute to this variability:

  • Inoculum Preparation: The concentration of the fungal inoculum is critical. Ensure you are accurately preparing and standardizing the inoculum density according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Media and Buffer: The type of growth medium and the molarity of the buffer can affect the results. For instance, reducing the MOPS buffer concentration has been shown to clarify trailing endpoints for some Candida species.[6]

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures for the specific fungal species you are testing. Variations can lead to different growth rates and, consequently, different MIC readings.

  • Endpoint Reading: Subjectivity in reading the endpoint, especially with trailing growth, can lead to inter-operator variability. It is advisable to have a standardized method for reading endpoints, and for two independent researchers to read the plates if possible.

Q: I am observing "trailing" or residual growth at drug concentrations above the MIC. How should I interpret these results?

A: Trailing is a well-known phenomenon, particularly with azole antifungals, where a reduced but persistent level of growth is observed across a range of drug concentrations.[6] Here are some strategies to address this:

  • Standardized Endpoint Reading: For broth microdilution assays, the recommended endpoint is often a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control well, rather than complete inhibition.

  • Alternative Methods: Consider using agar-based methods like Etest, which can sometimes provide clearer endpoints.[6]

  • Microscopic Examination: If unsure, examine the cells from the wells with trailing growth under a microscope to assess their morphology and viability.

Molecular Assays for Resistance Detection

Q: My PCR assay to detect β-tubulin mutations is failing or giving non-specific products. What are the likely causes?

A: PCR troubleshooting is a multi-step process. Consider the following:

  • DNA Quality: Ensure the genomic DNA extracted from your fungal isolates is of high purity and integrity. Contaminants can inhibit PCR.

  • Primer Design: Your primers should be specific to the fungal β-tubulin gene of interest and should flank the codons associated with resistance. Check for potential primer-dimer formation and secondary structures.

  • Annealing Temperature: The annealing temperature is crucial for primer specificity. Optimize this temperature using a gradient PCR.

  • Magnesium Concentration: The concentration of MgCl₂ in the PCR reaction can significantly impact enzyme activity and primer annealing. You may need to optimize this for your specific primers and template.

Q: I have sequenced the β-tubulin gene but am unsure if the identified mutation is responsible for the observed resistance. How can I confirm this?

A: Correlating a genotype with a phenotype is a key step.

  • Compare with Known Mutations: Check the scientific literature to see if the mutation you have identified has been previously reported and characterized as conferring benzimidazole resistance.[2][3]

  • Functional Analysis: If it's a novel mutation, you can perform functional analyses. This could involve cloning the mutated gene into a susceptible host strain and then performing susceptibility testing to see if resistance is conferred.

  • Molecular Docking and Dynamics: In silico methods like molecular docking and dynamics simulations can predict how the mutation might alter the binding of the benzimidazole drug to the β-tubulin protein.[2][7]

Key Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized version based on principles from standardized methods.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzimidazole antifungal against a fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Benzimidazole antifungal stock solution (e.g., in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator

Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Perform a serial two-fold dilution of the benzimidazole stock solution in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilution.

    • Include a drug-free well as a positive control for growth and a cell-free well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal that causes a significant inhibition of growth (typically ≥50%) compared to the positive control well. This can be assessed visually or by reading the optical density with a plate reader.

PCR and Sequencing of the β-tubulin Gene

Objective: To amplify and sequence the β-tubulin gene to identify mutations associated with resistance.

Materials:

  • Fungal genomic DNA

  • Primers flanking the resistance-associated codons of the β-tubulin gene

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • PCR Amplification:

    • Set up a PCR reaction containing the fungal genomic DNA, forward and reverse primers, and PCR master mix.

    • Use a thermocycler program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.

  • Verification of Amplicon:

    • Run a portion of the PCR product on an agarose gel to verify that a band of the expected size has been amplified.

  • Sequencing:

    • Purify the remaining PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type (susceptible) reference sequence of the β-tubulin gene.

    • Identify any single nucleotide polymorphisms (SNPs) and determine if they result in amino acid changes at the key resistance-associated codons (e.g., 134, 167, 198, 200).

Data on Resistance Mutations

The following table summarizes the impact of common β-tubulin mutations on the efficacy of benzimidazole drugs, as observed in various studies. The data is presented as fold-change in MIC values for resistant strains compared to their susceptible (wild-type) counterparts.

Mutation (Codon)Amino Acid ChangeTypical Fold-Increase in MICFungal/Helminth Species
F167Y Phenylalanine → Tyrosine5 - 20Haemonchus contortus, Aspergillus nidulans
E198A Glutamic acid → Alanine10 - 50Haemonchus contortus, Teladorsagia circumcincta
F200Y Phenylalanine → Tyrosine> 100Haemonchus contortus, Trichostrongylus colubriformis
Q134H Glutamine → Histidine2 - 10Hookworms

Note: The exact fold-increase can vary depending on the specific fungal/helminth species, the benzimidazole drug tested, and the experimental conditions.

Signaling Pathways and Workflows

Primary Mechanism of Benzimidazole Action and Resistance

The following diagram illustrates the fundamental interaction between benzimidazoles and β-tubulin, and how resistance mutations disrupt this process.

G cluster_action Mechanism of Action cluster_resistance Resistance Mechanism BZ Benzimidazole Tubulin Wild-Type β-tubulin BZ->Tubulin Binds to MT_Assembly Microtubule Assembly BZ->MT_Assembly Inhibits Tubulin->MT_Assembly Participates in Cell_Division Cell Division MT_Assembly->Cell_Division Essential for Mutated_Tubulin Mutated β-tubulin (e.g., F200Y) MT_Assembly_Res Microtubule Assembly (Unaffected) Mutated_Tubulin->MT_Assembly_Res BZ_Res Benzimidazole BZ_Res->Mutated_Tubulin Reduced Binding Cell_Division_Res Cell Division (Continues) MT_Assembly_Res->Cell_Division_Res

Caption: Benzimidazole action and the primary resistance mechanism.

Experimental Workflow for Investigating Benzimidazole Resistance

This workflow outlines the logical steps a researcher would take to identify and characterize benzimidazole resistance in a fungal isolate.

G start Isolate Fungal Strain from Sample mic_test Perform Antifungal Susceptibility Testing (MIC) start->mic_test phenotype Determine Phenotype mic_test->phenotype susceptible Susceptible Phenotype (Low MIC) phenotype->susceptible No resistant Resistant Phenotype (High MIC) phenotype->resistant Yes dna_extraction Genomic DNA Extraction resistant->dna_extraction pcr PCR Amplification of β-tubulin Gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis conclusion Correlate Genotype with Phenotype analysis->conclusion

Caption: Workflow for identifying benzimidazole resistance.

References

Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation step of their synthetic protocols. The following information is designed to address common issues and improve the yield, purity, and ultimately the biological activity of target compounds.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A1: Low yields in N-alkylation reactions are a frequent issue.[1] Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:

  • Reagent Quality: Ensure the purity of your amine, alkylating agent, solvent, and base. Impurities can interfere with the reaction.[2] It is also crucial to accurately calculate and weigh all reagent amounts.[2]

  • Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating.[3][4] If the reaction is sluggish at room temperature, consider increasing the temperature. However, be aware that high temperatures can also lead to decomposition, especially with sensitive substrates or solvents like DMF.[5]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. However, solubility of all reactants, including the base, is important.[1] If your base (e.g., K₂CO₃) has low solubility in a solvent like acetone, consider switching to a more suitable solvent or a more soluble base like cesium carbonate.[1]

    • Base: The base plays a crucial role in deprotonating the amine. Common inorganic bases include K₂CO₃ and Cs₂CO₃, while organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also used. The strength and solubility of the base should be appropriate for the specific amine.

  • Leaving Group: For SN2 reactions, the nature of the leaving group on the alkylating agent is important. The general order of reactivity is I > Br > Cl > OTs (tosylate) > OMs (mesylate). If you are using an alkyl chloride, switching to an alkyl bromide or iodide could increase the reaction rate.

  • Additives: For reactions with alkyl bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate through the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[1]

  • Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress.[6] This will help you determine if the reaction has stalled or if the product is degrading over time.[2]

Q2: I am observing the formation of multiple products, including di- and tri-alkylated species. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a common problem because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction.[7] Here are strategies to favor mono-alkylation:

  • Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation. However, this may not be practical if the amine is a valuable or complex intermediate.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of the product reacting further.

  • Protecting Groups: In cases where other methods fail, using a protecting group on the amine can be an effective strategy. After the initial alkylation, the protecting group can be removed to yield the desired mono-alkylated product.[8]

  • Alternative Methods: Consider alternative synthetic strategies that are known for better selectivity, such as reductive amination.[7] This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.

Q3: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity?

A3: For substrates containing both nitrogen and oxygen nucleophiles (e.g., pyridones, quinolinones), controlling N- versus O-alkylation can be challenging.[9] The outcome is often highly dependent on the reaction conditions:

  • Solvent and Base Combination: The choice of solvent and counter-ion of the base can significantly influence the site of alkylation. For instance, different solvent/base combinations can have a dramatic effect on the selectivity of alkylation for 8-benzyloxy-2(1H)-quinolinone.[9]

  • Phase Transfer Catalysis: Using phase transfer catalysts can sometimes favor one form of alkylation over the other.

  • Mitsunobu Reaction: The Mitsunobu reaction conditions can also be tuned to favor either N- or O-alkylation of pyridones.[9]

  • Detailed Analysis: It is crucial to have reliable analytical methods to distinguish between the N- and O-alkylated isomers. NMR techniques, including 1D and 2D experiments, are essential for correct structural assignment.[9]

Troubleshooting Guides

Guide 1: Improving Reaction Yield
Symptom Possible Cause Suggested Solution
Reaction does not start or is very slow Low reactivity of alkylating agent.Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). Add catalytic KI.
Insufficient temperature.Gradually increase the reaction temperature while monitoring for product degradation.
Poor choice of base or solvent.Use a stronger or more soluble base. Switch to a solvent in which all reactants are soluble.
Reaction stalls before completion Reagents consumed by side reactions.Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. Purify reagents and solvents.
Equilibrium is reached.Consider using a method that drives the reaction to completion, such as precipitating a byproduct.[1]
Low isolated yield after workup Product loss during extraction.Perform multiple extractions. Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.
Product degradation during purification.Use milder purification techniques. If the product is acid-sensitive, consider neutralizing silica gel before chromatography.[2]
Guide 2: Enhancing Selectivity
Symptom Possible Cause Suggested Solution
Formation of over-alkylated products Product amine is more reactive than starting amine.[7]Use a large excess of the starting amine. Add the alkylating agent slowly. Lower the reaction temperature.
Consider an alternative method like reductive amination.[7]
Use a protecting group strategy.[8]
Mixture of N- and O-alkylated isomers Ambident nucleophile.Screen different solvent and base combinations.[9]
Explore phase transfer catalysis or Mitsunobu conditions.[9]
Systematically study the effect of temperature.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq). If desired, add a catalytic amount of KI (0.1 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reductive Amination for Selective Mono-N-Alkylation

This method is an alternative to direct alkylation and often provides better selectivity.

  • Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). If necessary, add a dehydrating agent like molecular sieves or a catalytic amount of acid (e.g., acetic acid). Stir at room temperature until imine formation is complete (monitored by NMR or LC-MS).

  • Reduction: Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Visualizing Experimental and Logical Workflows

experimental_workflow General N-Alkylation Workflow reagents Select Amine, Alkylating Agent, Base, and Solvent setup Set up Reaction (Inert Atmosphere) reagents->setup reaction Run Reaction (Temperature Control) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Quench and Workup (Extraction) monitoring->workup Reaction Complete purification Purify Product (Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: A generalized workflow for performing an N-alkylation experiment.

troubleshooting_logic Troubleshooting Low Yield in N-Alkylation start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_reactivity Assess Alkylating Agent and Leaving Group start->check_reactivity optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent_base Change Solvent/Base check_conditions->optimize_solvent_base optimize_reagent Use More Reactive Alkylating Agent check_reactivity->optimize_reagent add_catalyst Add Catalytic KI check_reactivity->add_catalyst success Improved Yield optimize_temp->success optimize_solvent_base->success optimize_reagent->success add_catalyst->success

Caption: A logical diagram for troubleshooting low-yield N-alkylation reactions.

selectivity_pathway Strategies for Selective N-Alkylation start Mixture of Products over_alkylation Over-Alkylation Issue (Primary, Secondary, Tertiary Amines) start->over_alkylation regioselectivity Regioselectivity Issue (N- vs. O-Alkylation) start->regioselectivity solution_over Stoichiometry Control Slow Addition Reductive Amination Protecting Groups over_alkylation->solution_over solution_regio Screen Solvents/Bases Phase Transfer Catalysis Optimize Temperature regioselectivity->solution_regio desired_product Single, Desired Product solution_over->desired_product solution_regio->desired_product

Caption: Decision pathway for addressing selectivity issues in N-alkylation.

References

Technical Support Center: Enhancing the Stability of 2-(Benzylthio)-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of 2-(benzylthio)-1H-benzimidazole derivative stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis of the benzimidazole ring or other labile functional groups.

  • Oxidation: The thioether linkage is susceptible to oxidation, which can form sulfoxides or sulfones. The presence of oxidizing agents or exposure to atmospheric oxygen can accelerate this process.

  • Temperature: Elevated temperatures can increase the rate of degradation through various pathways, including hydrolysis and oxidation.

  • Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of photoproducts. Benzimidazole derivatives, in general, have shown photosensitivity in solution.[1]

Q2: What are the expected degradation products of this compound derivatives?

A2: While specific degradation products will depend on the exact structure and the stress conditions, potential degradation pathways include:

  • Oxidation of the sulfur atom: This can lead to the formation of the corresponding sulfoxide and sulfone.

  • Hydrolysis of the benzimidazole ring: Under harsh acidic or basic conditions, the imidazole ring may undergo cleavage.

  • Cleavage of the benzyl-sulfur bond: This could lead to the formation of 2-mercapto-1H-benzimidazole and benzyl alcohol or related benzyl species.

Q3: How can I enhance the stability of my this compound derivative?

A3: Several strategies can be employed to enhance the stability of these derivatives:

  • pH control: Formulating the compound in a buffered solution at a pH where it exhibits maximum stability is crucial. This typically requires a pH-rate profile study.

  • Inert atmosphere: To prevent oxidation, experiments and storage can be conducted under an inert atmosphere, such as nitrogen or argon.

  • Antioxidants: The inclusion of antioxidants in the formulation can help to mitigate oxidative degradation.

  • Light protection: Storing the compound in light-resistant containers (e.g., amber vials) and minimizing exposure to light during experiments is recommended.

  • Solid-state formulation: Benzimidazole anthelmintics have shown greater stability in solid form compared to solutions.[1] Therefore, developing a solid dosage form could be a viable strategy.

  • Chemical modification: N-alkylation or substitution with electron-withdrawing groups on the benzimidazole or benzyl rings might enhance stability, though this requires further investigation for each specific derivative.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high temperature, humidity, extreme pH, strong oxidizing agents, and intense light).[2][3] These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[2]

  • Understanding the intrinsic stability of the molecule.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected peaks in HPLC chromatogram of a stability sample. * Formation of degradation products. * Presence of impurities from synthesis. * Contamination from solvents or glassware.* Conduct a forced degradation study to identify potential degradation products. * Analyze a sample of the initial, unstressed material to identify synthesis-related impurities. * Run a blank (solvent) injection to check for system contamination.
Poor mass balance in stability studies (sum of API and degradants is not close to 100%). * Formation of non-UV active or volatile degradation products. * Precipitation of the compound or its degradants. * Inadequate chromatographic separation (co-elution). * Incorrect response factors for degradation products.* Use a mass spectrometer in conjunction with a UV detector to identify non-chromophoric or volatile products. * Visually inspect sample vials for any precipitate. * Modify the HPLC method (e.g., change mobile phase composition, gradient, or column) to improve resolution. * If possible, isolate and purify major degradation products to determine their specific response factors.
Rapid degradation of the compound in solution. * The compound is inherently unstable in the chosen solvent or pH. * Presence of dissolved oxygen promoting oxidation. * Exposure to light.* Perform a pH-rate profile study to find the pH of maximum stability. * Use de-gassed solvents and handle the solutions under an inert atmosphere. * Conduct all experiments in light-protected glassware.
Inconsistent results between replicate stability samples. * Inhomogeneous sample preparation. * Variability in storage conditions. * Analytical method variability.* Ensure complete dissolution and thorough mixing of samples. * Verify the uniformity of temperature and humidity in the stability chamber. * Check the precision of the analytical method through system suitability tests and by running replicate injections of the same sample.

Data Presentation

The following table provides an example of how to summarize quantitative data from a forced degradation study.

Table 1: Summary of Forced Degradation Study of Compound XYZ

Stress ConditionDurationAssay of Compound XYZ (%)Major Degradation Products (% Peak Area)Mass Balance (%)
0.1 M HCl24 h85.2DP1 (5.8%), DP2 (8.5%)99.5
0.1 M NaOH24 h78.9DP3 (12.1%), DP4 (7.9%)98.9
5% H₂O₂12 h89.1DP5 (Sulfoxide) (9.7%)98.8
Thermal (80°C)48 h92.5DP1 (3.5%), DP6 (2.8%)98.8
Photolytic (UV/Vis)8 h88.7DP7 (4.2%), DP8 (6.1%)99.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Forced Degradation Study of a this compound Derivative

1. Objective: To identify the potential degradation pathways and to develop a stability-indicating analytical method for the this compound derivative.

2. Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3-30% solution

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate or acetate buffer solutions

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent molar amount of NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl. Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • To a flask, add an appropriate volume of the stock solution and dilute with a solution of H₂O₂ (e.g., 5%) to a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid derivative in a vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Also, prepare a solution of the derivative (e.g., 100 µg/mL in a suitable solvent) and store it in the oven.

    • At each time point, prepare a solution from the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid derivative and a solution of the derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be stored under the same conditions but protected from light.

    • At the end of the exposure period, prepare samples for HPLC analysis.

4. HPLC Analysis:

  • Method: A reverse-phase HPLC method is typically suitable. An example method could be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector (to assess peak purity) and/or MS detector (to identify masses of degradation products).

    • Injection Volume: 10 µL

  • Analysis: Analyze all stressed samples, along with an unstressed control sample. Record the retention times, peak areas, and UV spectra of all peaks.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining in each stressed sample.

  • Calculate the percentage of each degradation product formed.

  • Determine the mass balance for each condition.

  • Use the data from the PDA and MS detectors to help identify the degradation products.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to stress ox Oxidation (5% H2O2) stock->ox Expose to stress therm Thermal (80°C, Solid & Solution) stock->therm Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress hplc HPLC-PDA-MS Analysis acid->hplc Analyze samples base->hplc Analyze samples ox->hplc Analyze samples therm->hplc Analyze samples photo->hplc Analyze samples data Data Analysis (Assay, Impurity Profile, Mass Balance) hplc->data path Identify Degradation Pathways data->path method Validate Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Cleavage parent This compound sulfoxide 2-(Benzylsulfinyl)-1H-Benzimidazole (Sulfoxide) parent->sulfoxide [O] mercapto 2-Mercapto-1H-benzimidazole parent->mercapto Hydrolysis benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol Hydrolysis sulfone 2-(Benzylsulfonyl)-1H-Benzimidazole (Sulfone) sulfoxide->sulfone [O]

Caption: Potential degradation pathways.

References

mitigating side-products in the synthesis of 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(benzylthio)-1H-benzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and mitigating the formation of side-products during this synthesis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Question 1: My reaction is complete, but after workup, my NMR spectrum shows multiple products. How do I identify the main side-products?

Answer:

The most common side-products in the synthesis of this compound are the result of N-alkylation and reactions involving the benzylating agent. The primary side-products to look for are:

  • 1-benzyl-2-(benzylthio)-1H-benzimidazole (N-benzylated product): This is often the major impurity, arising from the alkylation of one of the nitrogen atoms of the benzimidazole ring in addition to the desired S-alkylation.

  • 1,3-dibenzyl-2-thioxo-2,3-dihydro-1H-benzimidazolium (N,N'-dibenzylated product): This can form under more forcing conditions or with an excess of benzyl chloride.

  • Dibenzyl ether: This can form from the self-condensation of benzyl alcohol, which may be generated from benzyl chloride under aqueous or alcoholic basic conditions.[1][2]

You can use techniques like column chromatography to isolate these impurities for characterization by NMR and mass spectrometry.

Question 2: My main impurity is the N-benzylated side-product. How can I minimize its formation?

Answer:

The formation of the N-benzylated side-product is a common challenge due to the presence of two nucleophilic centers (S and N) in 2-mercaptobenzimidazole. To favor the desired S-alkylation, consider the following strategies:

  • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Strong bases can deprotonate the nitrogen atom, increasing its nucleophilicity and promoting N-alkylation.

  • Solvent System: Employ a non-polar aprotic solvent such as toluene or dichloromethane (DCM). Polar aprotic solvents like DMF or DMSO can favor N-alkylation. A two-phase system (e.g., toluene/water) with a phase-transfer catalyst can significantly enhance S-alkylation selectivity.

  • Reaction Temperature: Perform the reaction at a lower temperature. Room temperature is often sufficient. Higher temperatures can lead to a decrease in selectivity.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzyl chloride. A large excess can promote over-alkylation (N-benzylation).

Question 3: I have a significant amount of a non-polar impurity that is not the N-benzylated product. What could it be and how do I avoid it?

Answer:

This impurity is likely dibenzyl ether. Its formation is favored under the following conditions:

  • Presence of Water: If your reaction conditions are not anhydrous, benzyl chloride can hydrolyze to benzyl alcohol, which then reacts with another molecule of benzyl chloride to form dibenzyl ether.

  • Alcoholic Solvents: Using an alcohol like ethanol as the solvent can lead to the formation of benzyl ethyl ether and also provides a source for the formation of benzyl alcohol, which can then lead to dibenzyl ether.

To mitigate the formation of dibenzyl ether:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents.

  • Avoid Alcoholic Solvents: Opt for aprotic solvents like acetone, THF, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic substitution reaction where the thiolate of 2-mercaptobenzimidazole attacks benzyl chloride, displacing the chloride ion.

Q2: How can I effectively purify the final product from the reaction mixture?

A2: Purification is commonly achieved through recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexane can be effective. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically used to separate the desired product from less polar side-products like dibenzyl ether and more polar unreacted starting material.[2]

Q3: Can I use benzyl bromide instead of benzyl chloride?

A3: Yes, benzyl bromide is a more reactive alkylating agent and can also be used. However, its higher reactivity might lead to a decrease in selectivity between S- and N-alkylation, potentially favoring the formation of the N-benzylated side-product. The reaction conditions may need to be optimized accordingly (e.g., lower temperature, weaker base).

Q4: What is the role of a phase-transfer catalyst in this synthesis?

A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is particularly useful in a two-phase solvent system (e.g., toluene/water). The PTC transports the deprotonated 2-mercaptobenzimidazole anion from the aqueous phase to the organic phase where it can react with the benzyl chloride. This technique can enhance the rate of the desired S-alkylation while minimizing N-alkylation.[3]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of this compound and the formation of the major N-benzylated side-product.

Table 1: Effect of Base and Solvent on Product Yield and Selectivity

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of this compound (%)Yield of 1-benzyl-2-(benzylthio)-1H-benzimidazole (%)
1K₂CO₃ (1.5)AcetoneReflux6~85<10
2NaOH (1.1)EthanolReflux4~70~20
3NaH (1.1)DMFRoom Temp5~65~30
4K₂CO₃ (2.0) / TBAB (0.1)Toluene/H₂O508>90<5

Data is compiled and inferred from multiple sources describing general outcomes of N- vs S-alkylation under different conditions.

Experimental Protocols

High-Selectivity Protocol for this compound using Phase-Transfer Catalysis

This protocol is optimized to favor S-alkylation and minimize the formation of the N-benzylated side-product.

  • Materials:

    • 2-Mercaptobenzimidazole (1.0 eq)

    • Benzyl chloride (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Toluene

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzimidazole, potassium carbonate, and tetrabutylammonium bromide.

    • Add toluene and deionized water in a 1:1 ratio (e.g., 20 mL of each for 1 g of 2-mercaptobenzimidazole).

    • Stir the mixture vigorously to ensure good mixing of the two phases.

    • Slowly add benzyl chloride to the reaction mixture at room temperature.

    • Heat the reaction mixture to 50°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Reaction Pathway and Side-Product Formation

reaction_pathway MBI 2-Mercaptobenzimidazole Thiolate Thiolate Anion MBI->Thiolate + Base Amide Amide Anion MBI->Amide + Base BnCl Benzyl Chloride BnOH Benzyl Alcohol BnCl->BnOH + H2O/Base Base Base S_Product This compound (Desired Product) Thiolate->S_Product + Benzyl Chloride N_Product 1-benzyl-2-(benzylthio)-1H-benzimidazole (N-Alkylation Side-Product) Amide->N_Product + Benzyl Chloride Ether_Product Dibenzyl Ether (Side-Product) BnOH->Ether_Product + Benzyl Chloride

Caption: Reaction scheme for the synthesis of this compound and major side-products.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities n_alkylation High N-Alkylation? check_impurities->n_alkylation n_alkylation_yes Yes n_alkylation->n_alkylation_yes Yes n_alkylation_no No n_alkylation->n_alkylation_no No other_impurity Other Major Impurity? other_impurity_yes Yes other_impurity->other_impurity_yes Yes other_impurity_no No other_impurity->other_impurity_no No low_conversion Low Conversion? low_conversion_yes Yes low_conversion->low_conversion_yes Yes low_conversion_no No low_conversion->low_conversion_no No mitigate_n_alkylation Use weaker base (K₂CO₃) Use non-polar solvent (Toluene) Lower reaction temperature Consider Phase-Transfer Catalysis n_alkylation_yes->mitigate_n_alkylation n_alkylation_no->other_impurity end_node Pure Product, High Yield mitigate_n_alkylation->end_node check_dibenzyl_ether Check for Dibenzyl Ether other_impurity_yes->check_dibenzyl_ether other_impurity_no->low_conversion mitigate_dibenzyl_ether Use anhydrous conditions Avoid alcoholic solvents check_dibenzyl_ether->mitigate_dibenzyl_ether mitigate_dibenzyl_ether->end_node optimize_conditions Increase reaction time Check reagent quality Ensure adequate mixing low_conversion_yes->optimize_conditions low_conversion_no->end_node optimize_conditions->end_node

Caption: A workflow for troubleshooting common issues in the synthesis.

References

improving the experimental design for screening benzimidazole libraries

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Benzimidazole Library Screening

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the experimental design for screening benzimidazole libraries.

Section 1: Compound and Library Management

This section addresses common issues related to the physical and chemical properties of benzimidazole compounds and libraries.

FAQ: Compound Solubility

Question: Many of my benzimidazole compounds are precipitating in the aqueous assay buffer. What are the common causes and how can I resolve this?

Answer: Poor aqueous solubility is a frequent challenge with benzimidazole derivatives, which are often hydrophobic. Precipitation can lead to inaccurate data and false negatives.

Common Causes:

  • High Compound Concentration: The final concentration in the assay exceeds the compound's solubility limit.

  • Buffer Composition: The pH, salt concentration, or presence of certain ions in the buffer can affect solubility.

  • "Fallout" from DMSO Stock: The compound is soluble in 100% DMSO but precipitates when diluted into an aqueous buffer (a common issue in high-throughput screening).

Troubleshooting Strategies:

  • Co-Solvent Optimization: Introduce a small percentage of an organic co-solvent into the final assay buffer. Start with a low concentration (e.g., 1-5%) of DMSO or other water-miscible solvents. Be sure to include a vehicle control to assess the co-solvent's effect on the assay itself.

  • pH Adjustment: Determine the pKa of your benzimidazole series. Since benzimidazoles are weakly basic, adjusting the buffer pH to a slightly acidic range can sometimes improve solubility by promoting protonation. However, you must ensure the new pH does not affect the biological target or assay components.

  • Use of Surfactants: Incorporating a low concentration (typically below the critical micelle concentration) of a non-ionic detergent like Triton X-100 or Tween-20 can help prevent compound aggregation and improve solubility.[1]

  • Early Solubility Assessment: Perform a preliminary solubility screen on your library before initiating the full high-throughput screen (HTS). This allows you to flag problematic compounds early. Techniques like nephelometry or visual inspection under a microscope can be used.

G start Compound Precipitation Observed in Assay check_conc Is Final Concentration Too High? start->check_conc reduce_conc Lower Compound Concentration check_conc->reduce_conc Yes check_buffer Assess Buffer Composition check_conc->check_buffer No proceed Proceed with Screening reduce_conc->proceed add_cosolvent Add Co-Solvent (e.g., 1-5% DMSO) check_buffer->add_cosolvent Try First adjust_ph Adjust Buffer pH check_buffer->adjust_ph If pH-sensitive add_surfactant Add Surfactant (e.g., Triton X-100) check_buffer->add_surfactant For Aggregation run_controls Run Vehicle & Assay Controls with New Buffer add_cosolvent->run_controls adjust_ph->run_controls add_surfactant->run_controls run_controls->proceed

Caption: Workflow for troubleshooting compound solubility issues.

Section 2: Assay Design and Optimization

Proper assay design is critical for generating reliable and reproducible data. This section covers the choice of assay format and the importance of controls.

FAQ: Assay Selection

Question: Should I use a cell-based or a biochemical assay for my primary screen of a benzimidazole library?

Answer: The choice between a cell-based and a biochemical assay depends on your research goals, the nature of the biological target, and the resources available. Each approach has distinct advantages and disadvantages.

Comparison of Assay Formats

FeatureBiochemical AssaysCell-Based Assays
System Uses isolated components (e.g., purified enzyme, receptor).[1]Uses living cells (e.g., cancer cell lines, primary cells).
Relevance Directly measures interaction with the target. Less physiologically relevant.More physiologically relevant, accounting for cell permeability, metabolism, and off-target effects.
Complexity Simpler to set up and troubleshoot.More complex; sensitive to cell health, culture conditions, and artifacts.
Hit Profile Identifies direct binders/inhibitors of the target.Identifies compounds that modulate a pathway or phenotype, which may act on various targets.
False Positives Prone to interference from compound aggregation and assay technology (e.g., fluorescence).[1][2]Prone to cytotoxicity-related artifacts.
Throughput Often higher throughput and lower cost.Can be lower throughput and more expensive.

Recommendation: For initial hit discovery against a specific, purified target (like a kinase or protease), a biochemical assay is often a good starting point due to its simplicity and directness. However, hits from a biochemical screen must always be validated in a cell-based assay to confirm activity in a more biological context. If the primary goal is to find compounds that induce a specific cellular phenotype (e.g., apoptosis, inhibition of cell proliferation), a cell-based assay is the more appropriate primary screen.

G cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b_start Purified Target (e.g., Enzyme) b_assay In Vitro Assay b_start->b_assay b_lib Benzimidazole Library b_lib->b_assay b_readout Direct Target Interaction (e.g., Inhibition) b_assay->b_readout b_pro Pros: - High Throughput - Direct Target Info - Simpler Setup b_readout->b_pro b_con Cons: - Lacks Biological Context - Prone to Aggregation Artifacts b_readout->b_con c_start Live Cells (e.g., Cancer Line) c_assay Cellular Assay c_start->c_assay c_lib Benzimidazole Library c_lib->c_assay c_readout Phenotypic Change (e.g., Viability, Reporter Gene) c_assay->c_readout c_pro Pros: - Physiologically Relevant - Assesses Permeability - Confirms Cellular Activity c_readout->c_pro c_con Cons: - Complex - Lower Throughput - Cytotoxicity Artifacts c_readout->c_con

Caption: Comparison of biochemical and cell-based assay workflows.

Section 3: Data Analysis and Hit Validation

The output of a primary screen is a list of "hits," many of which may be false positives. A rigorous validation process is essential to focus resources on genuine lead compounds.

FAQ: False Positives and Hit Confirmation

Question: My primary screen generated hundreds of hits. How do I design a workflow to eliminate false positives and confirm true activity?

Answer: A high hit rate is common in HTS and is often driven by assay artifacts rather than specific biological activity.[3] False positives can arise from compound interference with the assay technology (e.g., autofluorescence, light scattering), non-specific activity (e.g., aggregation, redox cycling), or contamination.[2][4] A systematic hit validation cascade is crucial.

Hit Validation and Confirmation Workflow:

  • Hit Re-confirmation: Re-test the initial hits from the primary screen under the exact same conditions to rule out random errors.

  • Dose-Response Analysis: Active compounds should be tested across a range of concentrations (e.g., 7-10 points) to generate a dose-response curve and determine potency (IC50 or EC50). True hits typically display a sigmoidal dose-response relationship.[5]

  • Orthogonal Assays: Test the confirmed hits in a secondary, "orthogonal" assay that measures the same biological endpoint but uses a different detection technology.[2] For example, if the primary assay was fluorescence-based, the orthogonal assay could be based on luminescence or absorbance. This helps eliminate compounds that interfere with the primary assay's technology.

  • Counter-Screens/Selectivity Assays: Use counter-screens to identify non-specific actors.

    • Cytotoxicity: In cell-based screens, always run a general cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effect isn't simply due to cell death.[6]

    • Promiscuity: Test hits against unrelated biological targets to check for specificity.

  • Hit Analog Analysis: Procure or synthesize analogs of the most promising hits. A consistent structure-activity relationship (SAR) among analogs provides strong evidence that the activity is genuine.

G start Primary HTS Hits reconfirm 1. Re-confirm Activity in Primary Assay start->reconfirm inactive1 Inactive (False Positive) reconfirm->inactive1 No dose_response 2. Generate Dose-Response Curve (IC50/EC50) reconfirm->dose_response Yes no_curve No Curve (False Positive) dose_response->no_curve No orthogonal 3. Test in Orthogonal Assay dose_response->orthogonal Yes inactive2 Inactive (Assay Artifact) orthogonal->inactive2 No counterscreen 4. Perform Counter-Screens (e.g., Cytotoxicity) orthogonal->counterscreen Yes nonspecific Non-specific / Cytotoxic counterscreen->nonspecific Yes sar 5. Structure-Activity Relationship (SAR) by Analog counterscreen->sar No no_sar Inconsistent SAR (Potential Artifact) sar->no_sar No validated Validated Hit sar->validated Yes

Caption: A typical workflow for hit validation and confirmation.

Quantitative Data Summary

The following table summarizes the antiproliferative activity (IC50 values) of several active benzimidazole anthelmintics against various cancer cell lines, demonstrating their potential in drug repurposing.[7]

Table 1: IC50 Values (µM) of Active Benzimidazoles in Cancer Cell Lines [7]

CompoundPancreatic (AsPC-1)Pancreatic (BxPC-3)Paraganglioma (PTJ64i)Paraganglioma (PTJ86i)Colorectal (HT-29)Colorectal (SW480)
Flubendazole0.010.170.010.010.020.02
Parbendazole0.200.210.130.130.330.30
Oxibendazole0.230.240.200.200.230.20
Mebendazole0.100.100.100.100.110.10
Albendazole0.200.200.160.160.210.20
Fenbendazole0.130.130.090.090.140.13
Data represents the mean from multiple independent experiments. Lower values indicate higher potency.[7]

Experimental Protocols

This section provides a detailed methodology for a common cell-based assay used in screening.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the effect of benzimidazole compounds on the viability of a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., HT-29, AsPC-1)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Benzimidazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazole compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control - medium with DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[8]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of 2-(benzylthio)-1H-benzimidazole Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. This guide provides a comparative overview of the antibacterial activity of 2-(benzylthio)-1H-benzimidazole derivatives and the widely-used fluoroquinolone, ciprofloxacin. While direct comparative data for the parent compound this compound is limited, this document synthesizes available experimental data for its derivatives and contrasts it with the known efficacy of ciprofloxacin.

Executive Summary

Ciprofloxacin is a broad-spectrum antibiotic with a well-established mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] Derivatives of this compound have emerged as a promising class of compounds with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6] The primary mechanism of antibacterial action for benzimidazole derivatives is believed to involve the inhibition of bacterial cell division through targeting proteins like FtsZ, or potentially through inhibition of DNA gyrase. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams of the proposed mechanisms of action and experimental workflows to facilitate a comprehensive comparison.

Quantitative Analysis of Antibacterial Activity

The following tables summarize the available data on the antibacterial activity of this compound derivatives and ciprofloxacin. It is important to note that the data for the benzimidazole compounds are for various derivatives and not the parent molecule.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
This compound DerivativesStaphylococcus aureus140 - 320[5]
Escherichia coli140 - 400[5]
CiprofloxacinStaphylococcus aureus0.12 - >128
Escherichia coli0.004 - >64

Table 2: Zone of Inhibition Data

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
This compound DerivativesNot availableNot available
Ciprofloxacin (5 µg disk)Staphylococcus aureus18 - 30
Escherichia coli22 - 40
Pseudomonas aeruginosa16 - 35
Klebsiella pneumoniae18 - 30

Proposed Mechanisms of Action

The antibacterial mechanisms of ciprofloxacin and this compound derivatives differ, targeting distinct cellular processes.

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary mode of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4] This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, respectively, leading to a disruption of DNA replication, transcription, and repair, ultimately causing bacterial cell death.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of Ciprofloxacin

This compound Derivatives: The precise antibacterial mechanism of this compound is not as extensively characterized as that of ciprofloxacin. However, studies on benzimidazole derivatives suggest a likely mechanism involves the inhibition of bacterial cell division. One key target identified for other antibacterial benzimidazoles is the FtsZ protein. FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.

benzimidazole_mechanism Benzimidazole 2-(benzylthio)-1H- benzimidazole Derivative FtsZ FtsZ Protein Benzimidazole->FtsZ Inhibits Polymerization Z_Ring Z-Ring Formation FtsZ->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to

Proposed Mechanism of this compound Derivatives

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination by Liquid Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline solution or broth. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is prepared in a suitable broth medium directly in the wells of the plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control well (broth and bacteria without antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Antimicrobial in 96-well Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Observe for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Liquid Microdilution Workflow
Zone of Inhibition Determination by Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial inoculum is prepared as described for the MIC method (0.5 McFarland standard).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.

disk_diffusion_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate Plate (35-37°C, 16-24h) C->D E Measure Zone of Inhibition (diameter in mm) D->E F Determine Susceptibility (Susceptible, Intermediate, Resistant) E->F

Disk Diffusion Workflow

Conclusion

Ciprofloxacin remains a potent and broad-spectrum antibiotic, though its efficacy is increasingly challenged by the rise of resistant bacterial strains. The exploration of new chemical entities with novel mechanisms of action is therefore of paramount importance. Derivatives of this compound represent a promising area of research, with demonstrated in vitro activity against clinically relevant bacteria. Their potential to act via a different mechanism to fluoroquinolones, such as the inhibition of cell division, makes them attractive candidates for further development, potentially as standalone therapies or in combination with existing antibiotics to combat resistance. Further studies directly comparing the parent compound, this compound, with ciprofloxacin against a wide range of bacterial isolates are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Antifungal Efficacy of 2-(benzylthio)-1H-benzimidazole Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antifungal agents to combat the growing threat of resistant Candida infections, a promising candidate, 2-(benzylthio)-1H-benzimidazole, has been evaluated for its antifungal efficacy. This comparison guide provides a detailed analysis of its performance against various Candida species, juxtaposed with established antifungal drugs. The data presented herein is a synthesis of findings from multiple studies on benzimidazole derivatives and standard antifungal agents.

Introduction to this compound

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of biological activities.[1][2][3] The substitution at the 2-position of the benzimidazole ring has been a key area of research for the development of new antimicrobial agents. This compound is one such derivative, where the benzylthio group is hypothesized to enhance its antifungal properties. This guide explores its potential by comparing its activity with fluconazole, a widely used azole antifungal, and other relevant benzimidazole compounds.

Comparative Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound against a wide range of Candida species is still emerging, studies on structurally similar 2-substituted benzimidazole derivatives provide valuable insights into its potential potency.

For comparative purposes, the following tables summarize the MIC values for various benzimidazole derivatives and the standard antifungal drug, fluconazole, against common Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Substituted Benzimidazole Derivatives against Candida albicans

CompoundCandida albicans MIC (µg/mL)Reference(s)
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole3.9[4][5]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole3.9[4][5]
Benzimidazole-1,3,4-oxadiazole derivative (4h)1.95[6]
Benzimidazole-1,3,4-oxadiazole derivative (4p)1.95[6]
1-Nonyl-1H-benzo[d]imidazole>50[4]
1-Decyl-1H-benzo[d]imidazole>50[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluconazole against Various Candida Species

Candida SpeciesFluconazole MIC Range (µg/mL)Reference(s)
Candida albicans0.25 - 128[7]
Candida glabrata0.5 - >64[7]
Candida parapsilosis0.125 - 16[7]
Candida tropicalis0.25 - 64[7]
Candida krusei8 - >64[7]

Biofilm Inhibition Potential

Candida species are notorious for their ability to form biofilms, which are structured communities of yeast cells embedded in a self-produced extracellular matrix. Biofilms exhibit increased resistance to antifungal agents and the host immune system. The ability of an antifungal agent to inhibit biofilm formation is a critical parameter for its therapeutic potential.

While specific data on biofilm inhibition by this compound is not yet available, the experimental protocol for assessing this activity is well-established.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Several studies suggest that benzimidazole derivatives exert their antifungal effect by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[8][9][10] This mechanism is similar to that of azole antifungals like fluconazole, which target the enzyme lanosterol 14α-demethylase (Erg11p).[11][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11p (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Erg11p (Lanosterol 14α-demethylase) Erg11p (Lanosterol 14α-demethylase) This compound->Erg11p (Lanosterol 14α-demethylase) Fluconazole Fluconazole Fluconazole->Erg11p (Lanosterol 14α-demethylase)

Figure 1. Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

To ensure the reproducibility and comparability of antifungal efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing biofilm inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the reference method for antifungal susceptibility testing of yeasts.[13][14][15][16]

MIC_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reading Reading and Interpretation A Prepare standardized inoculum of Candida species C Inoculate microtiter plate wells containing the diluted antifungal agent with the Candida suspension A->C B Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the lowest concentration of the agent that inhibits visible growth D->E F Record this concentration as the Minimum Inhibitory Concentration (MIC) E->F

Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Inhibition Assay

The ability of a compound to inhibit the formation of Candida biofilms can be quantified using a crystal violet (CV) staining assay or a metabolic assay such as the XTT reduction assay.[17][18][19][20][21]

Biofilm_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Formation cluster_quantification Quantification A Dispense standardized Candida cell suspension into microtiter plate wells B Add varying concentrations of the test compound to the wells A->B C Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation B->C D Wash the wells to remove non-adherent cells C->D E Stain the adherent biofilm with crystal violet or add XTT reagent D->E F Quantify the biofilm biomass or metabolic activity by measuring absorbance E->F

Figure 3. General workflow for the Candida biofilm inhibition assay.

Conclusion and Future Directions

The available data on 2-substituted benzimidazole derivatives suggest that this compound holds promise as a potential antifungal agent against Candida species. Its proposed mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, provides a strong rationale for its further development.

Future research should focus on determining the specific MIC values of this compound against a broad panel of clinical Candida isolates, including fluconazole-resistant strains. Furthermore, comprehensive studies on its biofilm inhibition capabilities and in vivo efficacy are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these crucial next steps in the evaluation of this promising antifungal candidate.

References

assessing the bactericidal vs. bacteriostatic properties of 2-(benzylthio)-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antibacterial Properties of 2-(benzylthio)-1H-benzimidazole Derivatives

The persistent challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, derivatives of the benzimidazole scaffold have garnered significant attention due to their wide range of biological activities. This guide provides a comparative assessment of the bactericidal and bacteriostatic properties of various this compound derivatives, supported by experimental data to aid researchers and drug development professionals in this field.

The distinction between bactericidal and bacteriostatic action is crucial in the development of new antibiotics. Bactericidal agents directly kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection.[1] The choice between these mechanisms can be critical, especially when treating infections in immunocompromised patients or in critical situations like endocarditis and meningitis where rapid bacterial elimination is desired.[1]

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary metrics for this assessment are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in bacterial density.

The ratio of MBC to MIC is a key indicator of whether a compound is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, whereas a ratio > 4 indicates a bacteriostatic effect.

Table 1: Antibacterial Activity of 2-benzylthiomethyl-1H-benzimidazole Derivatives (5a-j)

CompoundS. aureusE. coli
MIC (µg/mL) MBC/MIC
5b 3002
5d 3202
5e 1804
5f 1404
5g 2802
5h --
5j 2004

Note: "-" indicates that the value was not determined or the compound was not active.

Table 2: Antibacterial Activity of N-alkyl 2-benzylthiomethyl-1H-benzimidazole Derivatives (7a-l) [2]

CompoundS. aureusE. coli
MIC (µg/mL) Activity
7a 290Bacteriostatic
7b 200Bacteriostatic
7c 200Bacteriostatic
7d 140Bacteriostatic
7e 140Bacteriostatic
7f 290Bactericidal
7h 290Bacteriostatic
7i 140Bacteriostatic
7k 140Bactericidal
7l 140Bacteriostatic

Note: The MBC/MIC ratios were used to determine the activity as reported in the source.[2]

The data reveals that subtle structural modifications to the this compound scaffold can significantly influence antibacterial activity, shifting the effect from bacteriostatic to bactericidal. For instance, compound 5j , which has a nitro group, was uniquely bactericidal against E. coli. Furthermore, N-alkylation and substitutions on the benzyl ring (compounds 7a-l) also modulate the bactericidal versus bacteriostatic profile.[2][3]

Experimental Protocols & Methodologies

The synthesis of these derivatives and the evaluation of their antibacterial properties follow established laboratory procedures.

General Synthesis of this compound Derivatives

The synthesis is typically a multi-step process. A common route involves the reaction of an appropriate o-phenylenediamine with chloroacetic acid to form a 2-(chloromethyl)-1H-benzimidazole intermediate. This is followed by a reaction with thiourea and subsequent S-alkylation with a substituted benzyl halide in the presence of a base.[2]

G cluster_synthesis General Synthesis Workflow A o-phenylenediamine + Chloroacetic Acid B 2-(chloromethyl)-1H-benzimidazole A->B Reflux in HCl D Isothiouronium Salt Intermediate B->D Reacts with C Thiourea C->D F This compound Derivative D->F Reacts with E Substituted Benzyl Halide E->F G Base (e.g., NaOH, K2CO3) G->F Catalyzes G cluster_workflow Workflow for MIC and MBC Determination A Prepare Bacterial Suspension C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compound in Broth B->C D Incubate at 37°C (18-24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F G Subculture from Clear Wells onto Agar F->G H Incubate Agar Plates G->H I Count Colonies H->I J Determine MBC I->J K Calculate MBC/MIC Ratio J->K L Classify Activity K->L Bactericidal\n(Ratio ≤ 4) Bactericidal (Ratio ≤ 4) L->Bactericidal\n(Ratio ≤ 4) Yes Bacteriostatic\n(Ratio > 4) Bacteriostatic (Ratio > 4) L->Bacteriostatic\n(Ratio > 4) No

References

Validating the Mechanism of Action of Benzimidazole-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Benzimidazole and its derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments.[1][2] Their efficacy stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comparative analysis of the performance of different benzimidazole-based inhibitors, details the experimental protocols used for their validation, and illustrates their mechanism of action.

Mechanism of Action: A Dual Approach

The primary mechanism by which benzimidazole derivatives inhibit corrosion is through adsorption onto the metal surface.[3] This process can occur via two main pathways: physisorption and chemisorption.

  • Physisorption (Physical Adsorption): This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the formation of cations which are then attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).

  • Chemisorption (Chemical Adsorption): This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms (and other heteroatoms like sulfur, if present in the derivative) and the vacant d-orbitals of the metal atoms.[4] This process creates a more stable and robust protective film.

Benzimidazole derivatives typically act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2][5] However, the predominant effect can be either anodic or cathodic depending on the specific derivative and the corrosive environment.[3][6]

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_interaction Adsorption & Inhibition H_plus H⁺ Ions Metal Metal (Fe) H_plus->Metal Cl_minus Cl⁻ Ions BIM Benzimidazole (BIM) Physisorption Physisorption BIM->Physisorption Electrostatic Interaction Chemisorption Chemisorption BIM->Chemisorption Coordinate Bond (N, S atoms -> Fe d-orbitals) Metal->Cl_minus Anodic Reaction (Corrosion) Metal->Physisorption Metal->Chemisorption Anodic_Inhibition Anodic Inhibition (Metal Dissolution ↓) Physisorption->Anodic_Inhibition Cathodic_Inhibition Cathodic Inhibition (H₂ Evolution ↓) Physisorption->Cathodic_Inhibition Chemisorption->Anodic_Inhibition Chemisorption->Cathodic_Inhibition

Fig. 1: Adsorption mechanism of benzimidazole on a metal surface.

Performance Comparison of Benzimidazole Derivatives

The inhibition efficiency of benzimidazole derivatives is highly dependent on their molecular structure, concentration, and the specific corrosive environment. Substituents on the benzimidazole ring can significantly alter the electron density at the active centers, thereby influencing the adsorption process and overall protective performance. The following table summarizes experimental data for various benzimidazole derivatives.

InhibitorMetalCorrosive MediumConcentrationTemp. (°C)Inhibition Efficiency (%)MethodReference
2-MercaptobenzimidazoleMild Steel1 M HCl1 mM->90EIS[1]
5-Chloro-benzimidazol-2-one (B1)Mild Steel1 M HCl10⁻³ M->90EIS, Polarization[7]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl10⁻³ M-88.2Polarization[6]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HCl10⁻³ M-95.4Polarization[6]
5-methoxy-2-[...]-benzimidazole (MSB)Carbon Steel1 M HCl10⁻³ M3095EIS[5]
1,8-bis(1-chlorobenzyl-benzimidazolyl)-octane (CBO)Mild Steel1 M HCl--ExcellentEIS, Polarization[8]
N-2-methylbenzylidene-4-antipyrineamineMild Steel1.0 M HCl5 x 10⁻⁴ M3091.8Weight Loss[9]

Experimental Protocols for Validation

The effectiveness of corrosion inhibitors is quantified using several standard experimental techniques. The three most common methods are Weight Loss, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization.

Weight Loss Method

This gravimetric method is a straightforward technique for determining the average corrosion rate over a period of time.[10][11]

Methodology:

  • Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, dried, and weighed accurately.

  • Immersion: The coupons are suspended in the corrosive solution, both with and without the inhibitor, for a specified duration (e.g., 24 to 168 hours) and at a constant temperature.[10][12]

  • Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off using a suitable solution (e.g., a mixture of NaOH and zinc dust).[13]

  • Final Weighing: The cleaned coupons are washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%).

    • IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[14][15] It involves applying a small amplitude AC potential signal to the electrode over a range of frequencies.

Methodology:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[16]

  • Measurement: The cell is filled with the corrosive solution (with and without the inhibitor). After the open-circuit potential (OCP) stabilizes, a small sinusoidal voltage (e.g., 10-50 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).[16][17]

  • Data Analysis: The impedance data is often plotted in Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[17] A larger Rct value in the presence of the inhibitor indicates better corrosion protection.

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Potentiodynamic Polarization

This technique measures the current response of the metal as the potential is swept away from the OCP in both the anodic and cathodic directions.[18][19] It provides information on the corrosion current (Icorr), corrosion potential (Ecorr), and the anodic/cathodic behavior.

Methodology:

  • Cell Setup: The same three-electrode cell as in EIS is used.

  • Polarization Scan: After OCP stabilization, the potential is scanned from a cathodic value to an anodic value (e.g., -250 mV to +250 mV relative to OCP) at a slow, constant scan rate.[20]

  • Tafel Extrapolation: The resulting polarization curve (log I vs. E) is analyzed. The linear portions of the anodic and cathodic curves (Tafel regions) are extrapolated to their intersection point to determine the corrosion current density (icorr) and corrosion potential (Ecorr).[19] A lower icorr value indicates better inhibition.

    • IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Validation synthesis Inhibitor Synthesis & Characterization solution_prep Corrosive Solution Preparation synthesis->solution_prep specimen_prep Metal Specimen Preparation weight_loss Weight Loss Measurements specimen_prep->weight_loss electrochemical Electrochemical Tests (EIS, Polarization) specimen_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical data_analysis Data Analysis (IE%, CR) weight_loss->data_analysis electrochemical->data_analysis surface_analysis Surface Analysis (SEM, AFM) electrochemical->surface_analysis mechanism Mechanism Validation data_analysis->mechanism surface_analysis->mechanism quantum_chem Theoretical Studies (DFT, MD Simulations) quantum_chem->mechanism

Fig. 2: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

Benzimidazole-based compounds are versatile and highly effective corrosion inhibitors. Their mechanism of action is primarily based on adsorption onto the metal surface, which stifles both anodic and cathodic corrosion reactions. The validation of their performance relies on a combination of gravimetric and electrochemical techniques, including weight loss, EIS, and potentiodynamic polarization. These methods provide quantitative data on inhibition efficiency and crucial insights into the protective film's properties and the underlying inhibition mechanism.[21][22] Further theoretical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, often complement experimental findings to provide a deeper understanding of the structure-property relationships that govern their inhibitory action.[6]

References

comparing the efficacy of substituted vs. unsubstituted 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Substituted vs. Unsubstituted 2-(Benzylthio)-1H-benzimidazole

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of substituted versus unsubstituted this compound derivatives, with a focus on their antibacterial and anticancer properties. The introduction of various substituents on both the benzimidazole and the benzyl moieties can significantly modulate the pharmacological profile of the parent compound.

Antibacterial Activity

Substitutions on the this compound scaffold have been shown to significantly influence its antibacterial efficacy. Generally, substituted derivatives exhibit enhanced activity compared to the unsubstituted parent compound against both Gram-positive and Gram-negative bacteria.

Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various substituted this compound derivatives against Staphylococcus aureus and Escherichia coli.

Compound IDBenzimidazole Substituent (R1)Benzyl Substituent (R2)N-Alkylation (R3)S. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)Reference
5bHHH140-140-[1]
5dH4-ClH140Bactericidal--[1]
5eH4-CF3H320Bacteriostatic140-[1]
5g5-NO2HH140Bactericidal280-[1]
5j5-NO24-CF3H400Bacteriostatic400-[1]
7bH4-ClCH2Ph140Bactericidal140Bactericidal[2]
7fH4-CF3CH2Ph290Bacteriostatic140Bactericidal[2]
7iH4-ClCH3--290Bactericidal[2]
7kH4-CF3CH3290Bactericidal140Bactericidal[2]
7lHHCH2OH290Bacteriostatic140Bactericidal[2]

Note: "-" indicates data not reported. "Bactericidal" or "Bacteriostatic" indicates the nature of the activity where specific MBC values were not provided.

From the data, it is evident that substitutions such as a nitro group on the benzimidazole ring or chloro and trifluoromethyl groups on the benzyl ring can enhance antibacterial activity.[1] N-alkylation also plays a crucial role, with different alkyl groups influencing the potency and the bactericidal/bacteriostatic nature of the compounds.[2] For instance, compound 7b, with a 4-chlorobenzylthio group and N-benzylation, shows potent bactericidal activity against both bacterial strains.[2]

Anticancer Activity

Benzimidazole derivatives are well-recognized for their anticancer properties, acting through various mechanisms including inhibition of tubulin polymerization, kinase inhibition, and DNA intercalation.[3][4] The substitution pattern on the this compound core is critical for its cytotoxic efficacy. For instance, the presence of electron-withdrawing groups can enhance anticancer activity.[5]

While specific IC50 data for a direct comparison of substituted vs. unsubstituted this compound is not detailed in the provided search results, the general consensus in the literature is that substitutions are key to potent anticancer activity.[6][7] For example, benzimidazole derivatives are being explored as multi-kinase inhibitors, where specific substitutions are designed to target the ATP-binding sites of kinases like EGFR and HER2.[8][9]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the reaction of a substituted 2-(chloromethyl)-1H-benzimidazole with a substituted benzyl halide in the presence of a base.[10]

General Procedure:

  • Synthesis of 2-(chloromethyl)-1H-benzimidazoles: A mixture of the appropriate o-phenylenediamine and chloroacetic acid is refluxed in 4N hydrochloric acid.[11] The resulting product is then purified.

  • Synthesis of 2-(benzylthio)-1H-benzimidazoles: The synthesized 2-(chloromethyl)-1H-benzimidazole is reacted with a substituted benzyl halide in a suitable solvent like ethanol or THF, with a base such as sodium hydroxide or triethylamine to facilitate the condensation.[1][10]

  • N-alkylation: The resulting this compound can be further N-alkylated by reacting it with an alkyl halide in the presence of a base like potassium carbonate.[2]

Antibacterial Activity Assay (Liquid Microdilution Method)

The antibacterial activity is commonly determined by the liquid microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]

  • Preparation of Bacterial Suspension: An isolated bacterial colony is cultured in a suitable broth (e.g., Mueller-Hinton) and incubated to achieve a specific cell density.[2]

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The microplate is incubated at 37°C for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2]

Visualizations

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis o-phenylenediamine o-phenylenediamine 2-(chloromethyl)-1H-benzimidazole 2-(chloromethyl)-1H-benzimidazole o-phenylenediamine->2-(chloromethyl)-1H-benzimidazole HCl, reflux chloroacetic acid chloroacetic acid chloroacetic acid->2-(chloromethyl)-1H-benzimidazole benzyl halide benzyl halide This compound This compound benzyl halide->this compound 2-(chloromethyl)-1H-benzimidazole->this compound Base, Solvent

Caption: Synthetic pathway for this compound.

Logical Relationship of Activity

G Unsubstituted Core This compound Substituted Derivatives Substituted Derivatives Unsubstituted Core->Substituted Derivatives Introduction of Substituents (e.g., -NO2, -Cl, -CF3, N-alkylation) Enhanced Efficacy Enhanced Biological Activity (Antibacterial, Anticancer) Substituted Derivatives->Enhanced Efficacy

Caption: Impact of substitution on biological activity.

Conclusion

The efficacy of this compound derivatives is significantly enhanced through strategic substitutions on the benzimidazole and benzyl rings. For antibacterial applications, electron-withdrawing groups and N-alkylation have been shown to improve potency. In the context of anticancer research, substitutions are crucial for targeting specific cellular pathways and achieving high cytotoxic activity. The unsubstituted this compound serves as a valuable starting point, but its substituted analogues generally demonstrate superior and more specific therapeutic potential. Further research into the structure-activity relationships of these compounds will continue to drive the development of novel therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylthio)-1H-benzimidazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(benzylthio)-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues, with a focus on their antibacterial and anticancer properties. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Antibacterial Activity of this compound Analogues

Recent studies have explored the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

A series of novel 2-benzylthiomethyl-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results, summarized in the table below, highlight the impact of substitutions on the benzyl ring.

Table 1: Antibacterial Activity (MIC in µg/mL) of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives (5a-j)

CompoundRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a H>500>500
5b 4-F140140
5c 4-Cl>500>500
5d 4-Br200>500
5e 4-CH3290290
5f 4-OCH3320>500
5g 4-NO2140140
5h 3-NO2>500400
5i 2-NO2>500>500
5j 2,4-diCl290290

Data sourced from Tsi et al., 2022.

Another study investigated the effect of N-alkylation on the antibacterial activity of similar analogues.[4] These N-alkylated derivatives were also tested against S. aureus and E. coli.

Table 2: Antibacterial Activity (MIC in µg/mL) of N-alkyl-2-benzylthiomethyl-1H-benzimidazole Derivatives (7a-l)

CompoundR'RS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
7a BenzylH140140
7b Benzyl4-F290290
7c Benzyl4-Cl140140
7d Benzyl4-Br140140
7e Benzyl4-CH3>500>500
7f Benzyl4-OCH3>500>500
7g Benzyl4-NO2140140
7h Benzyl3-NO2290290
7i Benzyl2-NO2290290
7j Benzyl2,4-diCl140140
7k 4-F-BenzylH290290
7l 4-Cl-BenzylH290290

Data sourced from GSC Biological and Pharmaceutical Sciences, 2022.[4]

SAR Analysis for Antibacterial Activity:

From the presented data, several structure-activity relationships can be inferred:

  • Substitution on the Benzyl Ring: Unsubstituted analogue 5a was inactive. However, the introduction of various substituents on the benzyl ring led to significant antibacterial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine (5b ) and nitro (5g ) at the para-position of the benzyl ring, resulted in the most potent activity against both S. aureus and E. coli.

  • Halogen Substitution: Fluorine at the para-position (5b ) conferred strong activity. Bromine at the same position (5d ) showed good activity against S. aureus but was inactive against E. coli. Dichloro-substitution (5j ) also resulted in good activity against both strains.

  • N-Alkylation: N-alkylation with a benzyl group generally maintained or, in some cases, slightly modified the antibacterial activity. For instance, the N-benzylated analogue with a 4-fluoro substitution on the S-benzyl ring (7b ) showed a higher MIC compared to its non-N-alkylated counterpart (5b ).

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole derivatives are also recognized for their potential as anticancer agents.[5][6][7] Their mechanism of action often involves the inhibition of crucial cellular processes like microtubule polymerization or specific kinases.[8][9] While specific quantitative data for this compound analogues' anticancer activity is dispersed across literature, the general SAR for benzimidazole-based anticancer agents suggests that:

  • Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence their anticancer potency.[1]

  • The nature of the substituent at the 2-position is critical. The introduction of aryl or heteroaryl rings can enhance the activity.

  • The benzimidazole scaffold is considered an isostere of purine, which allows it to interact with various biological targets, including enzymes and nucleic acids, leading to antiproliferative effects.[6]

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of these compounds typically involves a multi-step process. A representative synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole cluster_1 Step 2: Formation of Thiouronium Salt cluster_2 Step 3: Synthesis of this compound Analogues o_phenylenediamine o-Phenylenediamine intermediate1 2-(Chloromethyl)-1H-benzimidazole o_phenylenediamine->intermediate1 Reflux in 4N HCl chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate1 intermediate1_ref 2-(Chloromethyl)-1H-benzimidazole thiouronium_salt 2-Methylbenzimidazole Thiouronium Chloride Salt intermediate1_ref->thiouronium_salt Reflux in Acetonitrile thiourea Thiourea thiourea->thiouronium_salt thiouronium_salt_ref Thiouronium Salt final_product This compound Analogue thiouronium_salt_ref->final_product Reflux in Ethanol with NaOH benzyl_halide Substituted Benzyl Halide benzyl_halide->final_product

Caption: General synthetic pathway for this compound analogues.

Detailed Synthetic Steps:

  • Synthesis of 2-(Chloromethyl)-1H-benzimidazole : o-Phenylenediamine is reacted with chloroacetic acid in the presence of 4N hydrochloric acid under reflux. The resulting precipitate is purified to yield 2-(chloromethyl)-1H-benzimidazole.

  • Formation of the Isothiouronium Salt : 2-(Chloromethyl)-1H-benzimidazole is then reacted with thiourea in acetonitrile under reflux to form the corresponding isothiouronium salt.[4]

  • Synthesis of this compound Analogues : The isothiouronium salt is treated with a substituted benzyl halide in ethanol with a base, such as sodium hydroxide, under reflux to yield the final this compound analogues.

Antibacterial Activity Assay (Microdilution Method)

The antibacterial activity of the synthesized compounds is determined using the liquid microdilution method to find the Minimum Inhibitory Concentration (MIC).

Antibacterial_Assay_Workflow cluster_workflow MIC Determination by Microdilution start Prepare bacterial inoculum (e.g., E. coli, S. aureus) prepare_compounds Prepare serial dilutions of test compounds in microtiter plate start->prepare_compounds add_inoculum Add bacterial inoculum to each well prepare_compounds->add_inoculum incubation Incubate the plate at 37°C for 18-24 hours add_inoculum->incubation read_results Observe for bacterial growth (turbidity) incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

References

Bridging the Gap: Validating In Vitro Antifungal Efficacy with In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The successful development of new antifungal agents hinges on the crucial step of validating promising in vitro results in relevant in vivo models. While in vitro assays provide a rapid and high-throughput method for initial screening, they often do not fully recapitulate the complex host-pathogen interactions that occur during an infection. Consequently, in vivo studies are indispensable for confirming the therapeutic potential of an antifungal candidate. This guide provides a comparative overview of common in vitro and in vivo methodologies, presents exemplary data for a hypothetical antifungal agent (AF-X), and offers detailed experimental protocols to aid in the design and execution of validation studies.

Data Presentation: In Vitro vs. In Vivo Efficacy of Antifungal Agent AF-X

The following tables summarize the quantitative data for the antifungal activity of a novel, hypothetical agent, AF-X, against Candida albicans, comparing it with the standard-of-care drug, Fluconazole.

Table 1: In Vitro Susceptibility of Candida albicans (ATCC 90028)

Antifungal AgentMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)Biofilm Inhibitory Concentration (BIC₅₀)
AF-X 0.5 µg/mL2 µg/mL4 µg/mL
Fluconazole 1 µg/mL>64 µg/mL32 µg/mL

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment Group (n=10)Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD)Survival Rate (%)
Vehicle Control 7.2 ± 0.50
AF-X (10 mg/kg) 4.1 ± 0.880
Fluconazole (10 mg/kg) 4.9 ± 0.960

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of similar studies.

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2]

  • Materials: 96-well microtiter plates, Candida albicans ATCC 90028, RPMI-1640 medium, antifungal agents (AF-X, Fluconazole), spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of C. albicans (1-5 x 10³ CFU/mL) in RPMI-1640 medium.[3]

    • Serially dilute the antifungal agents in the microtiter plate wells.

    • Add the fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that prevents visible growth.[4] For some drugs like azoles, a significant reduction in growth (e.g., 50%) is used as the endpoint.[1]

2. Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that results in a 99.9% reduction of the initial fungal inoculum.[4][5]

  • Procedure:

    • Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto Sabouraud Dextrose Agar (SDA) plates.[3]

    • Plates are incubated at 35°C for 24-48 hours.

    • The MFC is the lowest drug concentration from the MIC plate that yields no fungal growth on the SDA plate.[5]

3. Biofilm Susceptibility Testing

This method assesses the efficacy of an antifungal agent against fungal biofilms, which are notoriously more resistant to treatment.[6][7]

  • Procedure:

    • C. albicans biofilms are grown in 96-well plates for 24-48 hours.

    • The planktonic cells are washed away, and fresh medium containing serial dilutions of the antifungal agents is added.

    • After a 24-hour incubation, the metabolic activity of the remaining biofilm is quantified using a colorimetric assay (e.g., XTT reduction assay).[7]

    • The Biofilm Inhibitory Concentration (BIC₅₀) is the concentration of the drug that reduces the metabolic activity of the biofilm by 50% compared to the untreated control.

In Vivo Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating the efficacy of antifungal agents under physiological conditions.[6][8][9]

  • Animals: Immunocompromised mice (e.g., neutropenic) are often used to establish a consistent infection.[10]

  • Procedure:

    • Mice are infected intravenously with a standardized inoculum of C. albicans.[11]

    • Treatment with the antifungal agent (e.g., AF-X or Fluconazole) or a vehicle control is initiated at a specified time post-infection.

    • Efficacy Endpoints:

      • Fungal Burden: A subset of mice is euthanized at a predetermined time point (e.g., 4 days post-infection), and target organs (typically kidneys) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU).[12]

      • Survival: The remaining mice are monitored for a set period (e.g., 21 days), and survival rates are recorded.[12]

Mandatory Visualizations

Experimental Workflow for In Vitro to In Vivo Validation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation A Antifungal Candidate (AF-X) B MIC Determination (Broth Microdilution) A->B Primary Screening C MFC Determination B->C Assess Fungicidal Activity D Biofilm Susceptibility (BIC₅₀) B->D Assess Biofilm Activity E Murine Model of Disseminated Candidiasis D->E Promising Candidate F Treatment Administration (AF-X vs. Control) E->F G Efficacy Endpoint 1: Fungal Burden (Kidneys) F->G H Efficacy Endpoint 2: Survival Analysis F->H I Data Analysis & Comparison

Caption: Workflow from in vitro screening to in vivo validation of an antifungal candidate.

Signaling Pathway: Azole Antifungal Action and Potential Resistance

G cluster_0 Fungal Cell cluster_1 Resistance Mechanisms A Azole Antifungal (e.g., Fluconazole) C Lanosterol 14-α-demethylase (ERG11) A->C Inhibits B Ergosterol Biosynthesis Pathway B->C Substrate D Ergosterol (Cell Membrane Component) C->D Catalyzes E Cell Membrane Disruption D->E Leads to F Efflux Pumps (CDR1, MDR1) F->A Expels Drug G ERG11 Overexpression or Mutation G->C Reduces Binding

Caption: Mechanism of azole antifungals and common resistance pathways in fungi.

References

comparative analysis of different synthetic routes for 2-(benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic routes for 2-(benzylthio)-1H-benzimidazole reveals several effective methods, with the most prevalent being the direct S-alkylation of 2-mercaptobenzimidazole. Alternative approaches, including multi-step syntheses involving isothiouronium intermediates and greener, one-pot methodologies, offer distinct advantages in terms of yield, reaction conditions, and environmental impact. This guide provides a detailed comparison of these synthetic strategies, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be primarily achieved through two main pathways: direct S-alkylation and a multi-step approach via a 2-(chloromethyl)-1H-benzimidazole intermediate. Each route offers different advantages concerning starting materials, reaction conditions, and overall efficiency.

Parameter Route 1: Direct S-Alkylation of 2-Mercaptobenzimidazole Route 2: From 2-(Chloromethyl)-1H-benzimidazole
Starting Materials 2-Mercaptobenzimidazole, Benzyl Halide (e.g., Benzyl Chloride)o-Phenylenediamine, Chloroacetic Acid, Thiourea, Benzyl Halide
Key Intermediates None (Direct conversion)2-(Chloromethyl)-1H-benzimidazole, Isothiouronium salt
Reaction Steps 13
Typical Solvents Ethanol, AcetonitrileAcetonitrile, Ethanol
Catalyst/Reagent Base (e.g., Potassium Bicarbonate, Sodium Hydroxide)Hydrochloric Acid, Sodium Hydroxide
Reaction Conditions RefluxReflux
Reported Yield 81-88%[1]72-79% (for the final step)[2]
Purification Filtration and column chromatography[1][3]Filtration, washing, and column chromatography[2][4]
Advantages High yield, fewer steps, readily available starting materials.Allows for diversification from a common intermediate.
Disadvantages May require purification to remove unreacted starting materials.Longer synthetic route, potentially lower overall yield.

Experimental Protocols

Route 1: Direct S-Alkylation of 2-Mercaptobenzimidazole

This method is a straightforward and high-yielding synthesis of this compound.

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1.00 g, 6.66 mmol) in anhydrous ethanol (10 mL).[3]

  • Add benzyl chloride (1.01 g, 7.99 mmol, 1.2 equivalents).[1][3]

  • Reflux the mixture for 2 hours.[1][3]

  • After cooling, neutralize the reaction medium with a 5% solution of potassium bicarbonate.[1][3]

  • Filter the resulting precipitate, wash with cold ethanol, and then purify by column chromatography on silica gel (eluent: ethyl acetate/hexane, 30:70 v/v) to afford this compound.[1][3]

    • Yield: 1.41 g (88%)[1]

    • Melting Point: 122-124°C[1][5]

Route 2: Synthesis from 2-(Chloromethyl)-1H-benzimidazole via an Isothiouronium Salt

This multi-step route provides an alternative pathway to the target molecule.

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

  • To o-phenylenediamine (1 g, 9.3 mmol), add 1.5 equivalents of chloroacetic acid and 10 mL of 4N hydrochloric acid.[2]

  • Reflux the mixture for 2 hours.[2]

  • Add a 5% potassium bicarbonate solution to precipitate the product.[2]

  • Purify the precipitate on silica gel (eluent: ethyl acetate/hexane, 80:20) to obtain 2-(chloromethyl)-1H-benzimidazole.[2]

Step 2: Synthesis of 2-methylbenzimidazole thiouronium chloride salt

  • To a solution of 2-(chloromethyl)-1H-benzimidazole (1 eq, 57.2 mmol) in 50 mL of acetonitrile, add thiourea (1 eq, 57.2 mmol).[2][4]

  • Reflux the mixture for 1.5 hours.[2]

  • After cooling to room temperature, a precipitate will form. Filter the precipitate, wash it several times with ethyl acetate, and dry it in the open air.[2][4]

Step 3: Synthesis of this compound

  • To a solution of the 2-methylbenzimidazole thiouronium chloride salt (1 eq, 2.1 mmol) in 15 mL of absolute ethanol, add a 0.35N solution of sodium hydroxide (2.5 eq).[2][4]

  • Stir the mixture under reflux, then add the benzyl chloride derivative (1.2 eq, 2.52 mmol).[2][4]

  • Continue the reaction for an additional two hours.[2]

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash it several times with water.[4]

  • Dry the organic layer over anhydrous Na2SO4, and evaporate the solvent in vacuo. Purify the crude product by silica gel column chromatography (hexane/ethyl acetate: 85/15).[4]

Synthetic Pathway Diagrams

Synthetic_Route_1 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Reaction + 2-Mercaptobenzimidazole->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Product This compound Reaction->Product Ethanol, Reflux, 2h K2CO3

Caption: Route 1: Direct S-Alkylation.

Synthetic_Route_2 cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 o-Phenylenediamine o-Phenylenediamine Reaction_1 + o-Phenylenediamine->Reaction_1 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_1 Intermediate_1 2-(Chloromethyl)-1H-benzimidazole Reaction_2 + Intermediate_1->Reaction_2 Reaction_1->Intermediate_1 4N HCl, Reflux Thiourea Thiourea Thiourea->Reaction_2 Intermediate_2 Isothiouronium Salt Reaction_3 + Intermediate_2->Reaction_3 Acetonitrile, Reflux Reaction_2->Intermediate_2 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_3 Product This compound Reaction_3->Product Ethanol, NaOH, Reflux

Caption: Route 2: Multi-step Synthesis.

Green Synthesis Considerations

While specific green synthetic routes for this compound are not extensively detailed in the reviewed literature, general principles for greening benzimidazole synthesis can be applied. These include the use of microwave irradiation to reduce reaction times and energy consumption, employing water as a solvent, and utilizing natural catalysts such as lemon juice or pomegranate peel powder.[6][7] One-pot syntheses, which reduce the need for intermediate purification steps and minimize solvent waste, are also a key aspect of green chemistry.[8][9][10] Researchers are encouraged to adapt the conventional routes presented here by exploring these greener alternatives.

References

The Evolving Promise of Benzimidazoles: Evaluating 2-(benzylthio)-1H-benzimidazole Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Promising Scaffold in an Era of Growing Antimicrobial Resistance

The relentless rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. Among the scaffolds under investigation, the benzimidazole nucleus has emerged as a versatile and potent core for a new generation of therapeutics. This guide provides a comparative evaluation of the performance of 2-(benzylthio)-1H-benzimidazole and its derivatives against key MDR bacteria, placing its efficacy in context with established, standard-of-care antibiotics.

This analysis synthesizes available in-vitro data to offer a resource for researchers, scientists, and drug development professionals engaged in the critical search for solutions to antimicrobial resistance. While data on the parent compound against a broad panel of MDR strains is limited in the current literature, studies on its closely related derivatives provide significant insights into its potential.

Performance Against Key Resistant Pathogens: A Comparative Look

The in-vitro efficacy of antimicrobial compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the available MIC data for derivatives of this compound against resistant strains of Staphylococcus aureus and Escherichia coli, and compares them to the performance of standard antibiotics against well-characterized MDR strains.

Table 1: Comparative MIC (µg/mL) Against Gram-Positive Bacteria

Compound/DrugOrganismResistance ProfileMIC (µg/mL)
This compound DerivativesStaphylococcus aureusErythromycin-Resistant140 - 320[1]
VancomycinS. aureus (MRSA) ATCC 43300Methicillin-Resistant1 - 2[2][3]
LinezolidS. aureus (MRSA)Linezolid-Susceptible≤ 4[4]

Table 2: Comparative MIC (µg/mL) Against Gram-Negative Bacteria

Compound/DrugOrganismResistance ProfileMIC (µg/mL)
This compound DerivativesEscherichia coliPiperacillin-Resistant140 - 400[1]
Ceftazidime-AvibactamPseudomonas aeruginosaMulti-Drug Resistant (MDR)MIC₅₀: 4 / MIC₉₀: 16[5]
CiprofloxacinPseudomonas aeruginosaCiprofloxacin-Resistant>32[6]

It is important to note that the derivatives of this compound tested showed activity against strains with resistance to single antibiotics, and further studies are required to ascertain their efficacy against clinically significant MDR phenotypes.[1]

Beyond Inhibition: Tackling Biofilms

A critical aspect of multi-drug resistance is the ability of bacteria to form biofilms, structured communities of cells that are notoriously difficult to eradicate. A closely related derivative, 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (termed ABC-1), has demonstrated significant anti-biofilm activity against a range of pathogens without inhibiting their growth, a highly desirable trait that may reduce the selective pressure for resistance.[7]

Notably, ABC-1 was shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and a cystic fibrosis clinical isolate of Pseudomonas aeruginosa.[7] This suggests that the this compound scaffold may serve as a foundation for developing agents that can prevent and disrupt these resilient bacterial communities.

Proposed Mechanism of Action: Targeting Bacterial DNA Replication

While the precise molecular targets of this compound are still under full investigation, the broader class of benzimidazole antimicrobials is known to interfere with essential cellular processes. Several studies suggest that benzimidazole derivatives exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately, cell death.

G cluster_pathway Proposed Mechanism of Benzimidazole Action Compound 2-(benzylthio)-1H- benzimidazole DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling Topo_IV->DNA_Supercoiling DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Failure

Caption: Proposed mechanism of action for benzimidazole-based antibacterials.

Experimental Protocols

The data presented in this guide are based on standardized in-vitro assays. Below are detailed methodologies for three key experiments used to evaluate antimicrobial performance.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G cluster_workflow Broth Microdilution MIC Assay Workflow prep_inoculum 1. Prepare Inoculum: - Culture bacteria on agar (18-24h). - Suspend colonies in saline. - Adjust turbidity to 0.5 McFarland standard. prep_plate 2. Prepare Microtiter Plate: - Serially dilute compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. prep_inoculum->prep_plate inoculate 3. Inoculate Plate: - Dilute standardized inoculum into broth. - Add to each well to achieve ~5 x 10^5 CFU/mL. prep_plate->inoculate incubate 4. Incubate: - Incubate plate at 35°C for 16-20 hours in ambient air. inoculate->incubate read_results 5. Read Results: - Visually inspect for turbidity. - MIC is the lowest concentration with no visible growth. incubate->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

Time-kill assays provide information on the dynamic interaction between an antimicrobial agent and a bacterium, determining whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Preparation : A bacterial suspension is prepared to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Exposure : The antimicrobial agent is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial suspension. A growth control tube without the antimicrobial is also included.

  • Sampling : The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.[9]

  • Quantification : The withdrawn samples are serially diluted and plated on agar. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Analysis : The change in log₁₀ CFU/mL over time is plotted. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Inoculation : A standardized bacterial suspension is added to the wells of a 96-well microtiter plate. The test compound is added at various concentrations to the wells at the time of inoculation.[2]

  • Incubation : The plate is incubated for 24-48 hours to allow for biofilm formation.[3]

  • Washing : The planktonic (free-floating) bacteria are removed by gently washing the wells with sterile water or phosphate-buffered saline (PBS).[2]

  • Staining : The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[2][3]

  • Destaining : After washing away excess stain, the crystal violet that has been taken up by the biofilm is solubilized with a solvent such as 30% acetic acid or an ethanol/acetone mixture.[2][3]

  • Quantification : The optical density of the solubilized stain is measured using a microplate reader (e.g., at 570-595 nm). The absorbance is proportional to the amount of biofilm formed, and the percentage of inhibition can be calculated relative to the untreated control.[2]

Conclusion and Future Directions

The this compound scaffold and its derivatives demonstrate notable antibacterial and anti-biofilm properties that warrant further investigation. While the currently available data on derivatives show moderate MIC values against certain resistant strains, the anti-biofilm activity of related compounds against high-priority pathogens like MRSA and P. aeruginosa is particularly promising.

Future research should focus on synthesizing and testing a broader range of derivatives to improve potency and spectrum of activity. Crucially, systematic evaluation of the parent compound and optimized derivatives against a comprehensive panel of clinically relevant, well-characterized MDR strains is essential to fully understand their therapeutic potential. Elucidating the precise molecular interactions with targets such as DNA gyrase will enable structure-based drug design to create next-generation benzimidazoles that can effectively combat the growing threat of multi-drug resistant infections.

References

A Comparative Guide to the Antioxidant Activity of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold continues to be a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among these, the antioxidant potential of novel benzimidazole derivatives has garnered significant attention due to the role of oxidative stress in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[2] This guide provides a comparative analysis of the antioxidant activity of recently synthesized benzimidazole derivatives, supported by experimental data and detailed methodologies to aid in the ongoing research and development of potent antioxidant drug candidates.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of various novel benzimidazole derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) and scavenging capacity (SC50) values are presented below, offering a quantitative comparison of their potency. Lower IC50/SC50 values indicate greater antioxidant activity.

Compound IDAssayIC50 / SC50 (µg/mL)Standard (IC50 / SC50 in µg/mL)Reference
Series 1: Triheterocyclic Benzimidazoles [2]
Compound 5cDPPH9.89 ± 0.07Ascorbic Acid: Not specified[2]
Compound 5hABTS- (High Scavenging Activity)Trolox®: Not specified[2]
Series 2: Benzimidazoles with Salicyl, Oxadiazole, Thiosemicarbazide, and 1,2,4-Triazole Moieties [3]
Compound 4bDPPH/ABTSGood scavenging activityNot specified[3]
Compound 6aDPPH/ABTSGood scavenging activityNot specified[3]
Compound 6bDPPH/ABTSGood scavenging activityNot specified[3]
Compound 7aDPPH/ABTSGood scavenging activityNot specified[3]
Compound 7bDPPH/ABTSGood scavenging activityNot specified[3]
Series 3: Benzimidazole-2-thione Hydrazone Derivatives [4]
Hydroxyl-substituted hydrazonesDPPH, Lecithin, Deoxyribose assaysMost potent radical scavenging effectNot specified[5]
Series 4: Pyrrole-Benzimidazole Derivatives [6]
Compound 5jLipid Peroxidation Inhibition3.73 nmol/mg/minButylated Hydroxy Toluene (BHT): Not specified[6]
Series 5: Coumarin-Benzimidazole Hybrids [1]
Compound 195-IC50: 19.7 µmol/LBHT: IC50 = 23.4 µmol/L[1]
Compound 196-IC50: 13.9 µmol/LBHT: IC50 = 23.4 µmol/L[1]
Compound 197-IC50: 1.2 µmol/LBHT: IC50 = 23.4 µmol/L[1]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays commonly employed in the evaluation of benzimidazole derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds (benzimidazole derivatives) at various concentrations.

    • Standard antioxidant (e.g., Ascorbic Acid, Trolox, or BHT) at various concentrations.

    • Methanol or ethanol.

    • UV-Vis Spectrophotometer.

    • 96-well microplate or cuvettes.

  • Procedure:

    • A solution of the test compound is prepared in methanol or ethanol at different concentrations.

    • An aliquot of the test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically between 515-517 nm) using a spectrophotometer.

    • A control is prepared containing the solvent and the DPPH solution without the test compound.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Reagents and Equipment:

    • ABTS solution (typically 7 mM in water).

    • Potassium persulfate solution (typically 2.45 mM in water).

    • Test compounds at various concentrations.

    • Standard antioxidant (e.g., Trolox or Ascorbic Acid) at various concentrations.

    • Ethanol or phosphate-buffered saline (PBS).

    • UV-Vis Spectrophotometer.

  • Procedure:

    • The ABTS•+ stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ working solution is prepared by diluting the stock solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

    • An aliquot of the test compound solution at different concentrations is added to the ABTS•+ working solution.

    • The mixture is incubated for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8]

  • Reagents and Equipment:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Test compounds at various concentrations.

    • Standard (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.

    • UV-Vis Spectrophotometer.

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • An aliquot of the test compound solution is mixed with the FRAP reagent.

    • The absorbance of the mixture is measured at 593 nm after a specific incubation period (e.g., 4 minutes).

    • A standard curve is prepared using a solution of known Fe²⁺ concentration.

    • The antioxidant capacity of the test compound is expressed as Fe²⁺ equivalents (µM) or in terms of the standard used.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential underlying mechanisms of antioxidant action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis synthesis Synthesis of Novel Benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization solutions Preparation of Test Compound Solutions characterization->solutions dpph DPPH Assay solutions->dpph Incubation abts ABTS Assay solutions->abts Incubation frap FRAP Assay solutions->frap Incubation other Other Assays (e.g., Lipid Peroxidation) solutions->other Incubation calculation Calculation of % Inhibition dpph->calculation Spectrophotometric Measurement abts->calculation Spectrophotometric Measurement frap->calculation Spectrophotometric Measurement other->calculation Spectrophotometric Measurement ic50 Determination of IC50 Values calculation->ic50 comparison Comparison with Standards ic50->comparison

Caption: General experimental workflow for assessing the antioxidant activity of novel benzimidazole derivatives.

antioxidant_mechanism cluster_pathway Potential Mechanisms ros Reactive Oxygen Species (ROS) hat Hydrogen Atom Transfer (HAT) ros->hat interacts with set Single Electron Transfer (SET) ros->set interacts with stabilized_ros Stabilized/Neutralized ROS ros->stabilized_ros benzimidazole Benzimidazole Derivative benzimidazole->hat donates H• or e- benzimidazole->set donates H• or e- benzimidazole_radical Benzimidazole Radical (Stable) benzimidazole->benzimidazole_radical hat->stabilized_ros hat->benzimidazole_radical set->stabilized_ros set->benzimidazole_radical

Caption: Simplified signaling pathway illustrating potential antioxidant mechanisms of benzimidazole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-(Benzylthio)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Benzylthio)-1H-benzimidazole, a compound that requires careful management as chemical waste. Adherence to these protocols will mitigate risks and support a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with national and local regulations.[1] It is to be treated as hazardous chemical waste and must not be disposed of in regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as liquid waste, sharps, or non-hazardous trash. It should be collected in a designated solid chemical waste container.

Step 2: Container Management

  • Use a Compatible Container: The primary container for waste should be the original product container if possible.[1] If not, use a clearly labeled, clean, and dry container that is compatible with the chemical. The container must have a secure, tight-fitting lid.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a designated secondary containment bin to prevent the spread of material in case of a spill.

Step 3: Labeling

  • Properly Label the Waste Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Include Hazard Information: The label should also indicate the primary hazards (e.g., "Irritant").

  • Date of Accumulation: Mark the date when the first piece of waste is placed in the container.

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials.

Step 5: Disposal Request and Collection

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. Do not transport the hazardous waste outside of your laboratory.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Experimental Workflow for this compound Disposal cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Place in a Designated, Compatible Solid Waste Container ppe->waste_container label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols & Date waste_container->label_container seal_container Securely Seal the Container label_container->seal_container store_container Store in Designated Satellite Accumulation Area seal_container->store_container ehs_request Contact EHS for Waste Pickup store_container->ehs_request end End: EHS Collects Waste for Proper Disposal ehs_request->end

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe management of this compound waste, fostering a secure research environment and maintaining compliance with safety regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safety of laboratory personnel is paramount during the handling of any chemical compound. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-(Benzylthio)-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE): A Tabulated Overview

The following table summarizes the mandatory personal protective equipment required when handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.

Protection Area Required Equipment Standards & Specifications Key Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2]Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][2]Essential to protect against dust particles and splashes.
Skin Protection Impervious gloves and fire/flame resistant, impervious clothing.[1][2]Gloves must be inspected prior to use.[1]Change gloves immediately if contaminated. Wash hands thoroughly after handling.[2][3][4]
Respiratory Protection Use only in a well-ventilated area.[2][3][4] A full-face respirator is necessary if exposure limits are exceeded or irritation occurs.[1]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]Required when engineering controls are insufficient or during emergency situations. Avoid dust formation.[1][4][5][6][7]

Operational and Disposal Plans: A Step-by-Step Guide

This section details the procedural workflows for the safe handling, storage, and disposal of this compound.

Step 1: Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3][4]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order before beginning any work.[8]

  • PPE Inspection: Before use, thoroughly inspect all PPE for signs of damage or degradation.

Step 2: Safe Handling Protocol
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][4][5][6][7]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5] Do not breathe dust, fumes, or vapors.[2][3][4][6]

  • Hygiene Practices: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][4] Do not eat, drink, or smoke in the laboratory area.[3]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][4][5]

Step 3: Disposal Plan
  • Waste Product: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[4] Leave the chemical in its original container and do not mix it with other waste.[4]

  • Contaminated Packaging: Treat uncleaned containers as you would the product itself.[4] Dispose of them through a licensed waste disposal company.

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

First-Aid Measures
Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[3][5][7] Seek medical attention if symptoms persist.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[3][5][7] If skin irritation occurs, get medical advice.[3][4]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so.[3] If eye irritation persists, seek medical attention.[3][4]
Ingestion Rinse mouth thoroughly with water.[1][3][5][7] Never give anything by mouth to an unconscious person.[5][7] Call a physician or poison control center if you feel unwell.[3]
Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area.[2][4][6]

  • Ventilate: Ensure adequate ventilation.

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][4][5][6]

  • Clean-Up: Wear full protective equipment. Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[3][5] Avoid creating dust.[1][4][5][6][7]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps and decision points for the safe handling of this compound from preparation to disposal.

G A 1. Preparation & Risk Assessment - Check Ventilation - Inspect PPE - Locate Emergency Equipment B 2. Don Personal Protective Equipment - Safety Goggles - Impervious Gloves - Protective Clothing A->B C 3. Handle Chemical in Ventilated Area - Avoid Dust Formation - Avoid Contact B->C H Spill or Exposure Occurs? C->H During Handling D 4. Post-Handling Procedure - Securely Close Container - Decontaminate Work Area E 5. Doff Personal Protective Equipment D->E F 6. Personal Hygiene - Wash Hands Thoroughly E->F G 7. Store or Dispose of Chemical - Follow Disposal Plan F->G H->D No I Execute Emergency Procedures - First Aid - Spill Response H->I Yes I->C After Emergency Resolution

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.